molecular formula C11H14O2 B130476 3-(2,4-dimethylphenyl)propanoic Acid CAS No. 1811-85-4

3-(2,4-dimethylphenyl)propanoic Acid

Cat. No.: B130476
CAS No.: 1811-85-4
M. Wt: 178.23 g/mol
InChI Key: KNPUGELUZIPXCW-UHFFFAOYSA-N
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Description

3-(2,4-dimethylphenyl)propanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-(2,4-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPUGELUZIPXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397631
Record name 3-(2,4-dimethylphenyl)propanoic Acid
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1811-85-4
Record name 3-(2,4-dimethylphenyl)propanoic Acid
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Record name 3-(2,4-dimethylphenyl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2,4-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-(2,4-dimethylphenyl)propanoic acid. Information on its physical characteristics, spectral data, potential synthetic routes, and purification methods is presented. The biological context of the broader class of arylpropanoic acids is also discussed to provide a framework for potential research and development applications.

Chemical and Physical Properties

This compound, with the CAS number 1811-85-4, is an aromatic carboxylic acid.[1][2] Its structure consists of a propanoic acid moiety attached to a 2,4-dimethylphenyl group. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized and estimated based on its structure and data from closely related isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound3-(3,4-dimethylphenyl)propanoic acid (Isomer)
CAS Number 1811-85-4[1][2]25173-76-6
Molecular Formula C₁₁H₁₄O₂[1][2]C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [1][2]178.23 g/mol
Melting Point Data not available80-82 °C
Boiling Point Predicted: 311.4 ± 11.0 °C311.4 ± 11.0 °C (Predicted)
Density Predicted: 1.074 ± 0.06 g/cm³1.074 ± 0.06 g/cm³ (Predicted)
Solubility Data not available. Expected to be soluble in organic solvents like chloroform and methanol.[3]Data not available

Spectral Data

Table 2: Predicted Spectral Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons (around 7.0 ppm), the methylene protons of the propanoic acid chain (triplets around 2.6 and 2.9 ppm), the methyl groups on the benzene ring (singlets around 2.2-2.3 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Resonances for the carboxylic acid carbonyl carbon (around 179 ppm), aromatic carbons (in the range of 125-140 ppm), the methylene carbons of the propanoic acid chain, and the methyl group carbons.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretching band for the carbonyl group (around 1700 cm⁻¹), C-H stretching bands for aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.[4][5]
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (178.23 m/z). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not explicitly documented in the searched literature, a common and plausible method for its preparation is through the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride, followed by reduction.

Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This two-step synthesis is a standard method for the preparation of 3-arylpropanoic acids.

Step 1: Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride

Materials:

  • 1,3-Dimethylbenzene (m-xylene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add succinic anhydride and anhydrous dichloromethane.

  • Cool the mixture in an ice bath. Slowly add powdered anhydrous aluminum chloride to the stirred suspension.

  • Through the addition funnel, add 1,3-dimethylbenzene dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-(2,4-dimethylbenzoyl)propanoic acid.

Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone

The keto-acid obtained from the Friedel-Crafts reaction can be reduced to the desired this compound using standard reduction methods.

  • Clemmensen Reduction: The ketone is heated with amalgamated zinc and concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.

Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., toluene-hexane) or by column chromatography on silica gel.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Reduction cluster_product Final Product cluster_purification Purification m-Xylene m-Xylene Reaction with AlCl3 in DCM Reaction with AlCl3 in DCM m-Xylene->Reaction with AlCl3 in DCM Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction with AlCl3 in DCM 3-(2,4-dimethylbenzoyl)propanoic acid 3-(2,4-dimethylbenzoyl)propanoic acid Reaction with AlCl3 in DCM->3-(2,4-dimethylbenzoyl)propanoic acid Clemmensen or Wolff-Kishner Reduction Clemmensen or Wolff-Kishner Reduction 3-(2,4-dimethylbenzoyl)propanoic acid->Clemmensen or Wolff-Kishner Reduction This compound This compound Clemmensen or Wolff-Kishner Reduction->this compound Recrystallization or Column Chromatography Recrystallization or Column Chromatography This compound->Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific biological studies on this compound are not prominent in the scientific literature. However, the broader class of arylpropanoic acids is well-known for its pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[7]

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammatory processes, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[7] The inhibition of COX-2 is responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Arylpropanoic Acids Arylpropanoic Acids Arylpropanoic Acids->COX-1 Inhibition (less selective) Arylpropanoic Acids->COX-2 Inhibition

Caption: General mechanism of action for arylpropanoic acids via COX inhibition.

Given its structural similarity to other NSAIDs, it is plausible that this compound could exhibit similar inhibitory activity against COX enzymes. Further research would be required to validate this hypothesis and to determine its potency and selectivity for COX-1 versus COX-2.

Conclusion

This compound is a compound for which detailed experimental data is not extensively available. This guide has compiled the known information and provided predicted properties and generalized experimental protocols based on the chemistry of related compounds. The structural similarity of this molecule to the well-established class of arylpropanoic acid NSAIDs suggests a potential for biological activity, warranting further investigation for applications in drug discovery and development. Researchers interested in this compound should consider the synthesis and detailed characterization of the molecule to establish a definitive profile of its chemical and biological properties.

References

3-(2,4-dimethylphenyl)propanoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethylphenyl)propanoic acid, with the CAS number 1811-85-4 , is a member of the arylpropanoic acid class of chemical compounds. This class is of significant interest in medicinal chemistry and drug development, as it includes widely recognized Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as ibuprofen and naproxen. While this specific molecule is not as extensively studied as its more famous counterparts, its structural similarity suggests potential for biological activity, making it a compound of interest for further investigation.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a proposed synthesis protocol, and predicted spectral data for characterization. Furthermore, it explores its potential mechanism of action within the context of the broader class of arylpropanoic acids and their role as inhibitors of cyclooxygenase (COX) enzymes.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1811-85-4
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
IUPAC Name This compound
Synonyms Benzenepropanoic acid, 2,4-dimethyl-; 3-(2,4-DIMETHYLPHENYL)PROPIONIC ACID; 2,4-Dimethyl-hydrocinnamic acid
Canonical SMILES CC1=CC(=C(C=C1)CCC(=O)O)C
Predicted LogP 2.8 - 3.2
Predicted pKa ~4.8

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous 3-arylpropanoic acids. One such common method is the malonic ester synthesis.

Proposed Experimental Protocol: Malonic Ester Synthesis

This protocol outlines a two-step process starting from 2,4-dimethylbenzyl bromide.

Step 1: Diethyl (2,4-dimethylbenzyl)malonate Synthesis

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

  • After stirring for 15-20 minutes, add 2,4-dimethylbenzyl bromide (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl (2,4-dimethylbenzyl)malonate, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis and Decarboxylation to this compound

  • To the crude diethyl (2,4-dimethylbenzyl)malonate from the previous step, add an excess of a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester groups.

  • After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the dicarboxylic acid intermediate.

  • Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.

  • Cool the mixture in an ice bath to precipitate the final product, this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed for further purification.

Below is a DOT script representation of the proposed synthesis workflow.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Intermediate_1 Malonic Ester Enolate Diethyl Malonate->Intermediate_1 Deprotonation NaOEt Sodium Ethoxide NaOEt->Intermediate_1 Product_1 Diethyl (2,4-dimethylbenzyl)malonate Intermediate_1->Product_1 SN2 Reaction 2,4-Dimethylbenzyl bromide 2,4-Dimethylbenzyl bromide 2,4-Dimethylbenzyl bromide->Product_1 Product_1_input Diethyl (2,4-dimethylbenzyl)malonate Intermediate_2 Dicarboxylate Salt Product_1_input->Intermediate_2 Hydrolysis NaOH_H2O NaOH(aq), Heat NaOH_H2O->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product Acidification & Decarboxylation HCl HCl(aq), Heat HCl->Final_Product

Caption: Proposed Malonic Ester Synthesis Workflow.

Predicted Spectral Data for Characterization

The following tables summarize the predicted spectral data for this compound based on its chemical structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0broad singlet1H-COOH
~7.0 - 7.1multiplet3HAromatic protons
~2.9triplet2H-CH₂-Ar
~2.6triplet2H-CH₂-COOH
~2.3singlet3HAr-CH₃
~2.2singlet3HAr-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~179-COOH
~136Aromatic C (quaternary)
~135Aromatic C (quaternary)
~131Aromatic C-H
~129Aromatic C-H
~126Aromatic C-H
~125Aromatic C (quaternary)
~35-CH₂-COOH
~29-CH₂-Ar
~21Ar-CH₃
~19Ar-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of carboxylic acid dimer
2960-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch of carboxylic acid dimer
~1615, ~1500Medium-WeakC=C stretch (aromatic)
~1410MediumO-H bend (in-plane)
~1250StrongC-O stretch
~920BroadO-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/zPredicted Fragment
178[M]⁺ (Molecular Ion)
160[M - H₂O]⁺
133[M - COOH]⁺
119[C₉H₁₁]⁺ (Tropylium-like ion from benzylic cleavage)
91[C₇H₇]⁺ (Tropylium ion)

Potential Biological Activity and Mechanism of Action

Arylpropanoic acids are a well-established class of NSAIDs, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are associated with the inhibition of COX-1.[1]

Given its structure, it is plausible that this compound could act as a COX inhibitor. The propanoic acid moiety is crucial for binding to the active site of the COX enzymes, while the substituted phenyl group contributes to the binding affinity and selectivity. The 2,4-dimethyl substitution pattern on the phenyl ring would influence the compound's lipophilicity and steric interactions within the enzyme's active site, potentially modulating its potency and selectivity for COX-1 versus COX-2.

The general signaling pathway for COX inhibition by arylpropanoic acids is depicted below.

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Arylpropanoic_Acid This compound Arylpropanoic_Acid->COX1 Inhibition Arylpropanoic_Acid->COX2 Inhibition

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylpropanoic acids are a significant class of organic compounds, with many derivatives exhibiting notable biological activity. This guide provides a comprehensive overview of their physical and chemical properties, synthesis, and spectroscopic characterization. A major subclass of these compounds is the nonsteroidal anti-inflammatory drugs (NSAIDs), which function primarily through the inhibition of cyclooxygenase (COX) enzymes. Understanding the physicochemical properties of these molecules is paramount for drug design, formulation development, and toxicological assessment. This document serves as a technical resource, presenting quantitative data, detailed experimental methodologies, and visualizations of key concepts to aid researchers in this field.

Physical and Chemical Properties

The physicochemical properties of substituted phenylpropanoic acids, such as their acidity (pKa), lipophilicity (logP), solubility, and melting point, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties are significantly influenced by the nature and position of substituents on the phenyl ring.

Data Summary

The following tables summarize the key physicochemical properties of several well-known substituted phenylpropanoic acids.

Table 1: Physicochemical Properties of Common Phenylpropanoic Acid NSAIDs

CompoundStructurepKalogPWater Solubility (mg/L)Melting Point (°C)
Ibuprofen 2-(4-isobutylphenyl)propanoic acid4.45 - 4.91[1][2]3.97[2][3]21 (at 25°C)[2][3]75-78[1][3]
Naproxen (S)-2-(6-methoxy-2-naphthyl)propanoic acid4.2[4]3.18[5]15.9[4]152-154[5]
Ketoprofen 2-(3-benzoylphenyl)propanoic acid~4.453.1Insoluble94-97
Fenoprofen (±)-2-(3-phenoxyphenyl)propanoic acid4.5[6]3.1[7]Slightly soluble168-171[6][7]

Table 2: Physicochemical Properties of Other Substituted Phenylpropanoic Acids

CompoundSubstituentpKalogPWater SolubilityMelting Point (°C)
2-(4-chlorophenyl)propanoic acid 4-Cl---55-59[8]
2-(4-nitrophenyl)propanoic acid 4-NO₂----
2-(4-hydroxyphenyl)propanoic acid 4-OH4.081.522840[9]126-129[9]
3-(4-aminophenyl)propanoic acid 4-NH₂ (on β-carbon)---133-137[3][10][11]

Synthesis of Substituted Phenylpropanoic Acids

The synthesis of substituted phenylpropanoic acids can be achieved through various routes, often tailored to the specific substituents and desired stereochemistry.

General Synthetic Strategies

A common approach for the synthesis of 2-arylpropanoic acids is through a multi-step process starting from a substituted benzene derivative. For example, the synthesis of ibuprofen has historically been accomplished via a six-step process, though more modern, greener syntheses have reduced this to three steps.[12][13]

Classic Synthesis of Ibuprofen (Boots Process): [12][13]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride to form 4'-isobutylacetophenone.

  • Darzens Reaction: The ketone is reacted with ethyl chloroacetate to form an α,β-epoxy ester.

  • Hydrolysis and Decarboxylation: The ester is hydrolyzed and decarboxylated to yield an aldehyde.

  • Oxime Formation: The aldehyde reacts with hydroxylamine to form an oxime.

  • Nitrile Formation: The oxime is converted to a nitrile.

  • Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid, yielding ibuprofen.

Greener Synthesis of Ibuprofen (BHC Process): [14]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride.

  • Hydrogenation: The resulting ketone is hydrogenated to an alcohol.

  • Carbonylation: The alcohol is carbonylated to directly produce ibuprofen.

Synthesis of Naproxen:

The synthesis of naproxen often involves the use of 2-methoxy-6-methylnaphthalene as a starting material, followed by a series of reactions to introduce the propanoic acid side chain. Chiral resolution or asymmetric synthesis is crucial to obtain the desired (S)-enantiomer, which is the active form of the drug.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of substituted phenylpropanoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of a typical phenylpropanoic acid will show characteristic signals for the aromatic protons (in the range of ~7-8 ppm), the methine proton of the propanoic acid chain (a quartet if coupled to a methyl group), and the methyl protons (a doublet). The chemical shifts of the aromatic protons are influenced by the nature and position of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon (~170-180 ppm), the aromatic carbons (in the region of ~120-160 ppm), and the aliphatic carbons of the propanoic acid chain.

Example Spectroscopic Data for Ibuprofen: [11][15][16]

  • ¹H NMR (CDCl₃): Signals for the isobutyl group (methyls and methine), the aromatic protons, the α-methyl group, and the α-methine proton.

  • ¹³C NMR (CDCl₃): Resonances for the carboxylic acid carbon, aromatic carbons, and the aliphatic carbons of the isobutyl and propanoic acid moieties.[11][15]

Example Spectroscopic Data for Naproxen: [17][18][19][20]

  • ¹H NMR (CDCl₃): Signals corresponding to the naphthalene ring protons, the methoxy group protons, the α-methyl protons, and the α-methine proton.[18][20]

  • ¹³C NMR: Resonances for the carboxylic acid carbon, the carbons of the naphthalene ring, the methoxy carbon, and the carbons of the propanoic acid side chain.[19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for substituted phenylpropanoic acids include:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

  • C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.[6][9][21]

  • C=C stretch: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

  • C-O stretch: Bands in the 1210-1320 cm⁻¹ region for the carboxylic acid C-O bond.

Example IR Data for Ibuprofen: A strong carbonyl peak is observed around 1721 cm⁻¹.[6]

Example IR Data for Naproxen: A characteristic carbonyl stretching band is seen around 1728 cm⁻¹.[22]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) is typically observed. Common fragmentation patterns include the loss of the carboxylic acid group (-COOH) and cleavage of the propanoic acid side chain.

Example MS Data for Ibuprofen: The mass spectrum shows a molecular ion peak and characteristic fragment ions.[23][24][25][26]

Example MS Data for Naproxen: The electron ionization mass spectrum of naproxen shows a prominent molecular ion peak at m/z 230.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible physicochemical data.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology:

  • A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Methodology (Potentiometric Titration):

  • A known concentration of the substituted phenylpropanoic acid is dissolved in a suitable solvent (often a water-alcohol mixture for poorly soluble compounds).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound.

Methodology (Shake-Flask Method):

  • A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water), which have been pre-saturated with each other.

  • The two phases are mixed in a flask and shaken vigorously for a set period to allow for partitioning of the compound between the two layers.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Solubility

Solubility is a key parameter for drug formulation and absorption.

Methodology (Equilibrium Solubility Method): [13]

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Mandatory Visualizations

Signaling Pathway of NSAIDs

Substituted phenylpropanoic acids that are NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.

NSAID_Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Phospholipase A2 Phospholipase A2 NSAIDs (Substituted Phenylpropanoic Acids) NSAIDs (Substituted Phenylpropanoic Acids) NSAIDs (Substituted Phenylpropanoic Acids)->COX-1 (Constitutive) Inhibition NSAIDs (Substituted Phenylpropanoic Acids)->COX-2 (Inducible) Inhibition Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) Thromboxanes (TXs) Thromboxanes (TXs) COX-1 (Constitutive)->Thromboxanes (TXs) COX-2 (Inducible)->Prostaglandins (PGs) Physiological Effects Physiological Effects Prostaglandins (PGs)->Physiological Effects Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Thromboxanes (TXs)->Physiological Effects

Caption: Mechanism of action of NSAIDs.

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for determining the key physicochemical properties of a substituted phenylpropanoic acid.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling Synthesis Synthesis Purification Purification Synthesis->Purification Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification->Characterization (NMR, IR, MS) Melting Point Melting Point Characterization (NMR, IR, MS)->Melting Point pKa Determination pKa Determination logP Determination logP Determination Solubility Solubility Data Analysis & Reporting Data Analysis & Reporting Solubility->Data Analysis & Reporting

Caption: Workflow for property determination.

Conclusion

The physical and chemical properties of substituted phenylpropanoic acids are intricately linked to their molecular structure. A thorough understanding and accurate measurement of these properties are fundamental for the rational design and development of new therapeutic agents. This guide has provided a consolidated resource of quantitative data, synthetic methodologies, and experimental protocols to support ongoing research in this important area of medicinal chemistry.

References

The Therapeutic Landscape of Dimethylphenyl Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The dimethylphenyl moiety is a key structural feature in a diverse range of biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the therapeutic potential of various dimethylphenyl-containing compounds, with a focus on their applications in oncology, neurology, and infectious diseases. For researchers and drug development professionals, this document summarizes key quantitative data, details experimental protocols for preclinical evaluation, and visualizes the underlying mechanisms of action through signaling pathway diagrams.

I. Anticancer Applications of Dimethylphenyl Compounds

The dimethylphenyl scaffold is prevalent in a number of promising anticancer agents, where it often contributes to target engagement and cellular activity. This section details the mechanisms, quantitative data, and experimental validation of three distinct classes of dimethylphenyl-containing anticancer compounds.

A. Dual MDM2/XIAP Inhibition by Furo[3,2-c]quinoline Derivatives

A novel class of dual inhibitors targeting both the murine double minute 2 (MDM2) E3 ubiquitin ligase and the X-linked inhibitor of apoptosis protein (XIAP) has been developed, featuring a core N-(3,4-dimethylphenyl)sulfonamide moiety. These compounds represent a promising strategy to overcome cancer cell resistance to apoptosis.

The cytotoxic activity of the lead compound, N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide (an analog of compound 14 ), and its precursor MX69 has been evaluated in various cancer cell lines.[1][2]

CompoundCell LineCancer TypeIC50 (µM)
Analog of 14 EU-1Acute Lymphoblastic Leukemia0.3[2]
MX69 EU-1Acute Lymphoblastic Leukemia7.5[2]

These compounds function by disrupting the interaction between the MDM2 RING domain and the internal ribosome entry site (IRES) of XIAP mRNA. This dual-action mechanism leads to the degradation of MDM2, which in turn stabilizes and activates the tumor suppressor p53. Concurrently, the inhibition of XIAP translation sensitizes cancer cells to apoptosis by preventing the inactivation of caspases.[3][4][5]

MDM2_XIAP_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_n MDM2 p53->MDM2_n activates MDM2_n->p53 ubiquitinates (degradation) MDM2_c MDM2 MDM2_n->MDM2_c translocates XIAP_mRNA XIAP mRNA (IRES) MDM2_c->XIAP_mRNA binds & enhances translation Ribosome Ribosome XIAP_mRNA->Ribosome XIAP XIAP Ribosome->XIAP translates Caspases Caspases 3, 7, 9 XIAP->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces Compound Dimethylphenyl Compound Compound->MDM2_c induces degradation

Dual inhibition of MDM2 and XIAP by dimethylphenyl compounds.

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., EU-1) are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the dimethylphenyl compound (e.g., from 0.01 to 100 µM) or vehicle control (DMSO, final concentration <0.1%) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined using a non-linear regression analysis.

Synthesis of Furo[3,2-c]quinoline Sulfonamide Core [1]

A general synthetic approach involves a three-component Povarov reaction (Aza-Diels-Alder reaction).

Povarov_Reaction start Start: Aniline, Aldehyde, Dienophile step1 In situ Imine Formation start->step1 step2 [4+2] Cycloaddition (Aza-Diels-Alder) step1->step2 step3 Aromatization / Further Functionalization step2->step3 end Furo[3,2-c]quinoline Scaffold step3->end

General workflow for the synthesis of the furo[3,2-c]quinoline scaffold.
B. Tubulin Polymerization Inhibition by Trimethoxyphenyl Derivatives

A series of novel analogues based on a trimethoxyphenyl (TMP) scaffold, often including a dimethoxyphenyl moiety, have demonstrated potent cytotoxic and tubulin polymerization inhibitory activities.

Several trimethoxyphenyl-based azalactone derivatives have been synthesized and evaluated for their anticancer properties.[6]

CompoundCell LineCancer TypeCytotoxicity IC50 (µM)Tubulin Polymerization Inhibition (%)
9 HepG2Hepatocellular Carcinoma1.3886.73
10 HepG2Hepatocellular Carcinoma2.5280.51
11 HepG2Hepatocellular Carcinoma3.2169.95
Podophyllotoxin HepG2Hepatocellular Carcinoma2.0891.32

These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

In Vitro Tubulin Polymerization Assay [7]

  • Reagent Preparation: Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP and a fluorescent reporter.

  • Reaction Setup: The tubulin solution is added to a pre-warmed 96-well plate containing various concentrations of the test compound (e.g., 2.5 to 50 µM) or controls (DMSO as negative, colchicine as positive inhibitor, paclitaxel as positive stabilizer).

  • Fluorescence Monitoring: Tubulin polymerization is initiated by incubating the plate at 37°C, and the increase in fluorescence is monitored over time (e.g., every minute for 60 minutes) using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

  • Data Analysis: The area under the curve (AUC) is calculated for each concentration, and the percentage of inhibition is determined relative to the DMSO control.

Cell Cycle Analysis by Flow Cytometry [6]

  • Cell Treatment: HepG2 cells are treated with the IC50 concentration of the test compound for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.

Synthesis of Trimethoxyphenyl-based Azalactones [6][8][9]

The synthesis typically starts with an Erlenmeyer-Plöchl reaction.

Azalactone_Synthesis start Start: 2-(Benzamido)acetic acid, Benzaldehyde step1 Erlenmeyer-Plöchl Reaction (Acetic Anhydride, NaOAc) start->step1 product1 Azalactone (Oxazolone) step1->product1 step2 Ring Opening with Nucleophiles (e.g., Amines, Alcohols, Hydrazines) product1->step2 end Diverse Trimethoxyphenyl Derivatives step2->end

General synthetic workflow for trimethoxyphenyl-based azalactones.
C. Kinase Inhibition by Phenylurea Derivatives

The 1-(2,5-dimethylphenyl)-3-phenylurea scaffold is a privileged structure in medicinal chemistry, with many of its derivatives acting as potent kinase inhibitors. These compounds often target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10]

While specific data for 1-(2,5-dimethylphenyl)-3-phenylurea is limited, structurally related compounds show potent inhibition of various kinases.[11][12]

Compound DerivativeTarget KinaseIC50 (nM)
Aryl pyridine-appended 1,3-diphenylurea (2n)c-MET18
VEGFR-224
4-Anilinoquinazoline-urea (19j)VEGFR-214
EGFR78

Phenylurea derivatives can inhibit receptor tyrosine kinases (RTKs) like VEGFR-2, which are upstream activators of the PI3K/Akt/mTOR pathway. Inhibition of this pathway blocks downstream signaling that promotes cell growth, proliferation, and survival.[13][14][15][16][17]

PI3K_Akt_mTOR_Pathway RTK RTK (e.g., VEGFR-2) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Compound Phenylurea Compound Compound->RTK inhibits

Inhibition of the PI3K/Akt/mTOR pathway by phenylurea derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [11]

  • Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer.

  • Kinase Reaction: In a 96-well plate, combine the target kinase (e.g., VEGFR-2), a kinase-specific substrate peptide, and the test compound.

  • Initiation: Start the reaction by adding ATP and incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and add ADP-Glo™ reagent to convert the generated ADP to ATP. Then, add a detection reagent to produce a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from a dose-response curve.

Synthesis of 1-(2,5-dimethylphenyl)-3-phenylurea Analogs [18]

  • Reactant Preparation: Dissolve a substituted aniline (1.0 equivalent) in an anhydrous solvent like THF or DCM.

  • Reaction: Add the corresponding substituted phenyl isocyanate (1.05 equivalents) to the solution at room temperature.

  • Stirring: Stir the mixture for 2-12 hours, monitoring the reaction by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the final diaryl urea compound.

  • Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry.

II. Neuroprotective and Cognitive-Enhancing Applications

Certain dimethylphenyl compounds have shown promise in the field of neuroscience, particularly as cognitive enhancers.

A. N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384)

This compound has demonstrated the ability to improve learning and memory in various preclinical models.

While specific IC50 values are not typically reported for this class of compounds, efficacy is measured by performance in behavioral assays. For example, DM-9384 has been shown to improve amnesia induced by scopolamine or electroconvulsive shock in passive avoidance tasks.

Passive Avoidance Test

  • Apparatus: A two-compartment box with one illuminated "safe" compartment and one dark compartment with an electrified grid floor, connected by a door.

  • Acquisition Trial: A rat is placed in the illuminated compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered. The latency to enter the dark compartment is recorded. The test compound (DM-9384) or vehicle is administered before this trial.

  • Retention Trial: 24 hours later, the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

III. Antimicrobial Applications

Dimethylphenyl derivatives have also been investigated for their activity against bacterial and fungal pathogens.

A. Thiazine and Thiazolo[4,5-b]pyridin-2-one Derivatives

Various synthesized compounds containing a dimethylphenyl group have shown growth inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

The activity of these compounds is often reported as the zone of inhibition in agar diffusion assays or as the Minimum Inhibitory Concentration (MIC).

Compound ClassOrganismInhibition Zone (mm)
N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivativesEscherichia coli11 - 26
Staphylococcus aureus11 - 26

Agar Disk Diffusion Method

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of complete inhibition around each disk is measured in millimeters.

The dimethylphenyl moiety is a versatile structural component that is present in a wide array of therapeutically relevant small molecules. The examples provided in this guide highlight the potential of dimethylphenyl compounds in oncology, neurology, and infectious disease research. The detailed experimental protocols and visualized signaling pathways offer a foundational framework for the further investigation and development of this important class of compounds. As drug discovery efforts continue to evolve, the strategic incorporation of the dimethylphenyl group may lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide on the Solubility of 3-(2,4-dimethylphenyl)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-dimethylphenyl)propanoic acid is an aromatic carboxylic acid with potential applications in various fields of chemical and pharmaceutical research. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in different organic solvents is a fundamental physicochemical property that influences its purification, crystallization, formulation, and bioavailability. A thorough understanding of solubility is paramount for the design of efficient synthetic routes, the development of stable formulations, and ensuring predictable in vivo performance.

Currently, there is a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a robust experimental framework that enables researchers to determine this critical parameter accurately.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in organic solvents has not been identified in the reviewed scientific literature. To aid researchers in their work, the following table is presented as an illustrative example of how experimentally determined solubility data should be structured for clarity and comparative analysis. The values presented are hypothetical and should not be considered as experimental results.

Table 1: Illustrative Solubility Data for this compound at 25°C (Hypothetical Values)

SolventDielectric Constant (at 20°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol32.7ValueValue
Ethanol24.5ValueValue
Acetone20.7ValueValue
Ethyl Acetate6.02ValueValue
Chloroform4.81ValueValue
Toluene2.38ValueValue
Heptane1.92ValueValue

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent.[1][2] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Thermostatic water bath or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (e.g., 0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for concentration analysis.[3][4]

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that a significant amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[1][5] The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.[6]

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3] A calibration curve should be prepared using standard solutions of known concentrations.[1]

3.3. Data Analysis

The solubility is calculated from the mean of the concentrations determined from at least three replicate experiments. The results are typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

experimental_workflow A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Equilibrate for 24-72 hours C->D E Allow solid to settle or centrifuge D->E F Withdraw supernatant and filter through 0.22 µm filter E->F G Dilute filtered sample F->G H Analyze concentration by HPLC or UV-Vis G->H I Calculate solubility H->I

Shake-flask solubility determination workflow.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with a comprehensive and reliable experimental protocol to determine this essential physicochemical parameter. The detailed shake-flask methodology, coupled with appropriate analytical quantification, will enable the generation of high-quality, reproducible data. The systematic presentation of this data, as illustrated in the provided table, will be invaluable for a wide range of applications in chemical and pharmaceutical development. It is recommended that researchers performing these experiments also characterize the solid form of the material used, as polymorphism can significantly influence solubility.

References

An In-depth Technical Guide on the Spectroscopic Data of Novel Propanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a series of novel N-(4-hydroxyphenyl)-β-alanine hydrazide derivatives. These compounds are of significant interest in drug development due to their potential antimicrobial and anticancer activities. This document presents their structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Spectroscopic Data of Novel Propanoic Acid Derivatives

The following tables summarize the key spectroscopic data for a selection of newly synthesized N-(4-hydroxyphenyl)-β-alanine hydrazide derivatives. These compounds share a common propanoic acid-derived backbone and are distinguished by the substituents on the hydrazide moiety.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆) of Selected Propanoic Acid Derivatives

CompoundStructureδ (ppm) and Multiplicity (J in Hz)
1 11.81 (s, 1H, NH), 8.78 (s, 1H, CH=N), 7.93 (d, J=7.8, 1H, Ar-H), 7.60-7.22 (m, 7H, Ar-H), 7.15-6.93 (m, 5H, Ar-H), 3.45 (t, J=6.5, 2H, CH₂), 2.75 (t, J=6.5, 2H, CH₂)
2 11.74 (s, 1H, NH), 8.59 (s, 1H, CH=N), 8.26 (d, J=8.5, 1H, Ar-H), 7.89-7.84 (m, 4H, Ar-H), 7.40-7.26 (m, 6H, Ar-H), 3.41 (q, J=6.6, 1H, CH), 1.32 (d, J=6.6, 3H, CH₃)
3 11.48 (s, 1H, NH), 8.46 (s, 1H, CH=N), 7.60-7.58 (m, 4H, Ar-H), 7.47 (d, J=7.6, 1H, Ar-H), 7.34 (t, J=7.6, 2H, Ar-H), 7.27-7.17 (m, 5H, Ar-H), 3.94 (s, 3H, OCH₃), 3.45 (q, J=7.0, 1H, CH), 1.35 (d, J=7.0, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) of Selected Propanoic Acid Derivatives

CompoundStructureδ (ppm)
1 168.5 (C=O), 155.2 (Ar-C), 148.1 (C=N), 141.0 (Ar-C), 134.5 (Ar-C), 130.2 (Ar-CH), 129.1 (Ar-CH), 128.5 (Ar-CH), 121.2 (Ar-CH), 115.8 (Ar-CH), 45.3 (CH₂), 33.8 (CH₂)
2 171.2 (C=O), 155.4 (Ar-C), 147.8 (Ar-C), 145.2 (C=N), 133.7 (Ar-CH), 130.9 (Ar-CH), 129.5 (Ar-CH), 128.8 (Ar-CH), 125.0 (Ar-CH), 121.5 (Ar-CH), 116.0 (Ar-CH), 48.9 (CH), 18.2 (CH₃)
3 170.8 (C=O), 160.5 (Ar-C), 155.3 (Ar-C), 146.5 (C=N), 132.1 (Ar-CH), 129.0 (Ar-CH), 128.7 (Ar-CH), 121.4 (Ar-CH), 120.9 (Ar-CH), 116.0 (Ar-CH), 112.2 (Ar-CH), 56.1 (OCH₃), 48.5 (CH), 18.4 (CH₃)

Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹) of Selected Propanoic Acid Derivatives

CompoundStructureKey Absorptions (cm⁻¹)
1 3310 (N-H), 3050 (Ar C-H), 1682 (C=O, amide), 1643 (C=N), 1605, 1510 (Ar C=C)
2 3295 (N-H), 3065 (Ar C-H), 1685 (C=O, amide), 1646 (C=N), 1525 (NO₂), 1345 (NO₂), 1600, 1500 (Ar C=C)
3 3300 (N-H), 3060 (Ar C-H), 2835 (C-H, OCH₃), 1680 (C=O, amide), 1640 (C=N), 1610, 1512 (Ar C=C)

Table 4: Mass Spectrometry Data (ESI-MS) of Selected Propanoic Acid Derivatives

CompoundStructureMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
1 C₂₀H₁₆N₂O₂317.12317.1
2 C₂₂H₁₈FN₃O₃392.14392.4
3 C₂₃H₂₁FN₂O₂377.16377.4

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of the novel propanoic acid derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1] Samples (5-10 mg) were dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H NMR) or the solvent residual peak (δ = 39.52 ppm for ¹³C NMR).[1] Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a spectrometer with the KBr pellet method.[3] A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved in methanol or acetonitrile to a concentration of approximately 1 µg/mL and introduced into the ion source via direct infusion.[5] The mass-to-charge ratio (m/z) values are reported for the protonated molecular ion [M+H]⁺.

Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of these novel propanoic acids and a key signaling pathway relevant to their potential biological activity.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., N-(4-hydroxyphenyl)-β-alanine) reaction Reaction with Hydrazine Hydrate start->reaction Reflux in Ethanol workup Work-up and Isolation reaction->workup purification Recrystallization or Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Structure Confirmation nmr->analysis ir->analysis ms->analysis

A generalized experimental workflow for the synthesis and characterization of novel propanoic acids.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol membrane_lipids Membrane Phospholipids pla2 Phospholipase A₂ membrane_lipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Release cox COX-1 / COX-2 arachidonic_acid->cox pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 Oxygenation & Peroxidation prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins Isomerization inflammation Inflammation, Pain, Fever prostaglandins->inflammation Biological Effects propanoic_acids Propanoic Acid Derivatives (e.g., Ibuprofen, Novel Analogs) propanoic_acids->cox Inhibition

The Cyclooxygenase (COX) signaling pathway, a key target for many propanoic acid-based drugs.

References

The Arylalkanoic Acids: A Technical Chronicle of a Non-Steroidal Revolution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide on the Discovery, Mechanism, and Evaluation of a Cornerstone Class of Anti-Inflammatory Drugs

Introduction

The arylalkanoic acids represent one of the most significant classes of non-steroidal anti-inflammatory drugs (NSAIDs), fundamentally changing the management of pain, fever, and inflammation. Comprising derivatives of arylacetic and arylpropionic acids, this group includes some of the most widely recognized pharmaceuticals, such as ibuprofen and naproxen.[1][2] Their therapeutic success stems from a shared mechanism of action: the inhibition of prostaglandin biosynthesis.[2] This technical guide provides a detailed history of their discovery, delineates their mechanism of action, presents key pharmacological data, and outlines the pivotal experimental protocols used in their development.

A History Forged in the Pursuit of a Safer Aspirin

The development of arylalkanoic acids was driven by the need for anti-inflammatory agents with better tolerability than the high doses of aspirin required to treat conditions like rheumatoid arthritis.[3] The research journey, spanning several decades and pharmaceutical companies, is marked by key discoveries.

The Breakthrough of Ibuprofen (Boots Pure Drug Company)

In the 1950s, a team at Boots Pure Drug Co. in England, led by pharmacologist Dr. Stewart Adams and chemist Dr. John Nicholson, began a systematic search for a new, non-steroidal treatment for rheumatoid arthritis.[3][4][5] After screening hundreds of compounds, their research shifted to phenylpropanoic acids.[6] This led to the synthesis of 2-(4-isobutylphenyl) propanoic acid in December 1961, a compound that showed promising anti-inflammatory activity in animal models.[4][6] Famously, Dr. Adams took the first dose himself to treat a hangover headache before it was formally marketed.[2] After extensive clinical trials, the compound, now named ibuprofen, was launched as a prescription drug (Brufen®) in the UK in 1969 and the US in 1974.[2][3] Its proven safety profile eventually led to its approval as an over-the-counter medication in the 1980s.[3]

The Rise of Naproxen (Syntex)

Following a similar motivation to find a superior anti-inflammatory agent, researchers at Syntex developed naproxen.[7] It was first synthesized in 1970 and received its patent in 1967.[7][8] Syntex launched naproxen as a prescription drug, Naprosyn®, in 1976.[8][9] The sodium salt, naproxen sodium (Anaprox®), was introduced in 1980 for its faster absorption.[8][9] Like ibuprofen, naproxen's efficacy and safety record led to its availability as an over-the-counter product (Aleve®) in the United States in 1994.[8][9]

Diclofenac's Development (Ciba-Geigy)

In the 1960s, scientists at Ciba-Geigy (now Novartis) in Switzerland were also working to develop a potent new NSAID.[10][11] Alfred Sallmann and Rudolf Pfister synthesized diclofenac, a phenylacetic acid derivative, which was first introduced in 1973.[12][13] It received FDA approval in the United States on July 28, 1988, under the brand name Voltaren®.[14] Diclofenac demonstrated potent anti-inflammatory effects and has since been formulated in various oral and topical preparations to optimize its delivery and minimize side effects.[12]

Mechanism of Action: The Inhibition of Cyclooxygenase

The therapeutic effects of all arylalkanoic acids are rooted in their ability to inhibit cyclooxygenase (COX) enzymes.[8] The discovery of two distinct COX isoforms in the early 1990s was a landmark event, explaining both the efficacy and the side-effect profile of NSAIDs.[8][15]

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that protect the gastrointestinal mucosa and mediate platelet aggregation.[6][8]

  • COX-2: An inducible enzyme, typically at low levels in tissues but significantly upregulated at sites of inflammation.[6][8] It is the primary mediator of prostaglandins that cause pain and swelling.[8]

Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While COX-2 inhibition provides the desired anti-inflammatory effect, concurrent COX-1 inhibition is responsible for the most common side effect: gastrointestinal irritation and bleeding.[16] This understanding spurred the development of COX-2 selective inhibitors (coxibs) to improve gastric safety.[8]

Signaling Pathway of Prostaglandin Synthesis

The following diagram illustrates the arachidonic acid cascade and the critical role of COX enzymes, which are the targets of arylalkanoic acids.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Pain & Inflammation Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Platelet Function Prostaglandins->GI_Protection COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) ArylalkanoicAcids Arylalkanoic Acids (Ibuprofen, Naproxen, etc.) ArylalkanoicAcids->COX1 ArylalkanoicAcids->COX2

Caption: The arachidonic acid cascade and NSAID inhibition points.

Quantitative Pharmacology

The relative potency of an NSAID against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile. This is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 indicates greater potency. The ratio of IC50 values (COX-1/COX-2) provides a measure of selectivity.[17]

DrugTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen COX-112[17]0.15[17]
COX-280[17]
Diclofenac COX-10.076[17]2.9[17]
COX-20.026[17]
Naproxen COX-1Data varies by assay~0.3
COX-2Data varies by assay

Note: IC50 values can vary significantly depending on the specific in vitro assay conditions, such as the enzyme source and substrate concentration.

Key Experimental Protocols

The discovery and characterization of arylalkanoic acids relied on robust and reproducible in vitro and in vivo assays. The following are detailed methodologies for two cornerstone experiments.

Experimental Workflow for NSAID Discovery

The general process for identifying novel anti-inflammatory agents follows a structured, multi-stage screening funnel.

NSAID Discovery Workflow synthesis Compound Library Synthesis (e.g., Arylalkanoic Acid Analogs) invitro_screening Primary In Vitro Screening (COX-1 / COX-2 Inhibition Assay) synthesis->invitro_screening selectivity Determine Potency (IC50) & Selectivity (COX-1/COX-2 Ratio) invitro_screening->selectivity invivo_screening Secondary In Vivo Screening (Carrageenan-Induced Paw Edema) selectivity->invivo_screening Active & Selective Compounds adme_tox Pharmacokinetics & Toxicology (ADME/Tox Studies) invivo_screening->adme_tox Efficacious Compounds lead_optimization Lead Optimization (Structure-Activity Relationship) adme_tox->lead_optimization Favorable Profile lead_optimization->invitro_screening New Analogs clinical_trials Preclinical & Clinical Trials lead_optimization->clinical_trials

Caption: A generalized workflow for NSAID discovery and development.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay is fundamental for determining the IC50 values of test compounds against COX-1 and COX-2. It measures the peroxidase activity of COX, which is coupled to the color change of a chromogenic substrate.[6]

1. Principle: The cyclooxygenase activity of COX converts arachidonic acid to PGG2. The peroxidase activity then reduces PGG2 to PGH2. This peroxidase activity is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured spectrophotometrically at 590-611 nm.[6][18]

2. Materials & Reagents:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme.[6]

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0).[6][18]

  • Heme (cofactor).[18]

  • Arachidonic Acid (substrate), dissolved in ethanol.[6]

  • TMPD (chromogenic substrate), dissolved in DMSO.[6]

  • Test compound (e.g., ibuprofen) dissolved in DMSO to various concentrations.

  • 96-well microplate.

  • Microplate reader.

3. Procedure:

  • Prepare Reagent Dilutions: Prepare working solutions of Heme, Arachidonic Acid, and TMPD in COX Assay Buffer. Dilute the COX-1 and COX-2 enzymes to their final working concentration in the assay buffer and keep on ice.[6]

  • Plate Setup:

    • 100% Initial Activity (Control) Wells: Add 150 µL of Assay Buffer, 10 µL of Heme working solution, and 10 µL of the appropriate COX enzyme solution.[6]

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the COX enzyme, and 10 µL of the diluted test compound.[6]

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme (no enzyme).[18]

  • Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Initiate Reaction: Add 10 µL of TMPD working solution to all wells, followed immediately by 10 µL of Arachidonic Acid working solution to initiate the reaction.[6]

  • Measurement: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.[6]

4. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance curve.

  • Subtract the background rate from all other measurements.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) well.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[19]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model used to screen for acute anti-inflammatory activity of new compounds.[3]

1. Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's paw induces a localized, biphasic inflammatory response. The later phase (1.5-5 hours) is characterized by significant edema mediated primarily by prostaglandins. An effective NSAID will inhibit this prostaglandin production and significantly reduce the swelling (edema).[1][3]

2. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200g). Animals should be fasted overnight before the experiment.[13]

3. Materials & Reagents:

  • 1% Carrageenan solution in sterile saline.[1]

  • Test compound (e.g., ibuprofen) suspended in a vehicle like 0.5% carboxymethylcellulose (CMC).[13]

  • Positive control: Indomethacin (5 mg/kg).[1]

  • Plebysmometer or digital calipers for measuring paw volume/thickness.

4. Procedure:

  • Animal Grouping: Divide animals into groups (n=5-6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at various doses).[13]

  • Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage or intraperitoneal injection 30-60 minutes before the carrageenan injection.[1]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1]

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.[1]

  • Post-Induction Measurements: Measure the paw volume again at regular intervals, typically every hour for up to 5 hours, after the carrageenan injection.[1]

5. Data Analysis:

  • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection paw volume.

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:

    • % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100

  • Compare the results statistically using an appropriate test, such as ANOVA followed by a post-hoc test. A significant reduction in paw edema indicates anti-inflammatory activity.

Conclusion

The discovery of arylalkanoic acids marked a pivotal moment in medicinal chemistry and pharmacology. The relentless pursuit of safer, more effective anti-inflammatory agents, pioneered by scientists at Boots, Syntex, and Ciba-Geigy, provided a class of drugs that has relieved pain and inflammation for hundreds of millions of people worldwide. The elucidation of their mechanism via COX inhibition not only explained their function but also paved the way for the next generation of targeted anti-inflammatory therapies. The robust experimental protocols developed during their evaluation remain the gold standard in the field, a testament to the rigorous scientific foundation upon which this revolutionary class of medicines was built.

References

A Technical Guide to the Mechanism of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation.[1][2] Their primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory mediators known as prostanoids.[1][3] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastrointestinal mucosal protection and platelet aggregation, and COX-2, which is inducible and significantly upregulated during inflammatory responses.[3][4] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal issues, are linked to the inhibition of COX-1.[3][5] This guide provides a detailed exploration of the molecular pathways, quantitative pharmacology, and experimental methodologies central to understanding the action of NSAIDs.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane phospholipids, a reaction catalyzed by the enzyme phospholipase A2.[6][7] Once liberated, arachidonic acid serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[4][6] The COX pathway is the target of NSAIDs.

The COX enzymes (both COX-1 and COX-2) catalyze a two-step conversion of arachidonic acid into prostaglandin H2 (PGH2).[8] PGH2 is an unstable intermediate that is subsequently converted into various biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), by tissue-specific isomerases and synthases.[7][8][9] These prostanoids are potent signaling molecules that mediate a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1][2]

Arachidonic_Acid_Cascade Figure 1: The Arachidonic Acid Signaling Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PLA2 Phospholipase A2 PLA2->Membrane catalyzes COX1 COX-1 (Constitutive) COX1->PGH2 catalyzes COX2 COX-2 (Inducible) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation GI_Kidney GI Mucosal Protection, Renal Function Prostacyclin->GI_Kidney Platelets Platelet Aggregation Thromboxane->Platelets NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Coxibs COX-2 Selective NSAIDs (e.g., Celecoxib) Coxibs->COX2 NSAID_Selectivity Figure 2: Mechanism of NSAID Selectivity cluster_0 COX-1 Active Site (Narrow Channel) cluster_1 COX-2 Active Site (Wider Channel with Side Pocket) COX1_site Arg120 Tyr355 Ile523 Ibuprofen_1 Ibuprofen Ibuprofen_1->COX1_site Binds Celecoxib_1 Celecoxib (Steric Hindrance) Celecoxib_1->COX1_site Blocked COX2_site Arg120 Tyr355 Val523 (Side Pocket) Ibuprofen_2 Ibuprofen Ibuprofen_2->COX2_site Binds Celecoxib_2 Celecoxib Celecoxib_2->COX2_site Binds COX_Inhibition_Assay_Workflow Figure 3: Experimental Workflow for In Vitro COX Inhibition Assay Start Start Prep Prepare Reagents (Enzyme, Buffer, Inhibitor, Substrate) Start->Prep Plate Plate Setup (Enzyme + Buffer + Inhibitor) Prep->Plate Incubate Pre-incubate Plate (37°C, 15 min) Plate->Incubate Initiate Initiate Reaction (Add Arachidonic Acid) Incubate->Initiate Measure Kinetic Fluorescence Measurement (Ex/Em = 535/587 nm) Initiate->Measure Analyze Data Analysis (Calculate Slopes, % Inhibition) Measure->Analyze IC50 Determine IC50 Value Analyze->IC50 End End IC50->End

References

In Silico Prediction of 3-(2,4-dimethylphenyl)propanoic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2,4-dimethylphenyl)propanoic acid is a small molecule with a structure related to a class of compounds known for a variety of biological activities. Propanoic acid derivatives, for instance, are known to act as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting cyclooxygenase (COX) enzymes.[1][2] Furthermore, other derivatives have shown potential as anticancer agents.[3][4] This guide outlines a comprehensive in silico approach to predict the potential bioactivity of this compound, providing researchers, scientists, and drug development professionals with a framework for its virtual assessment. The methodologies detailed herein leverage computational tools to explore potential protein targets, predict binding affinities, and evaluate pharmacokinetic properties, thereby guiding future experimental validation.

Predicted Bioactivities and Potential Targets

Based on the activities of structurally similar propanoic acid derivatives, the primary predicted bioactivities for this compound fall into two main categories: anti-inflammatory and anticancer activities.

Anti-inflammatory Activity:

A significant number of propanoic acid derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][5] These enzymes are pivotal in the inflammatory signaling pathway.

Anticancer Activity:

Several studies have highlighted the anticancer potential of propanoic acid derivatives, which have been shown to target matrix metalloproteinases (MMPs) and the epidermal growth factor receptor (EGFR).[3][4]

In Silico Analysis Workflow

A multi-step in silico workflow is proposed to predict the bioactivity of this compound. This workflow integrates several computational techniques to build a comprehensive profile of the molecule's potential pharmacological properties.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Target_Selection Target Selection Target_Selection->Docking Hit_Prioritization Hit Prioritization Docking->Hit_Prioritization QSAR QSAR Modeling QSAR->Hit_Prioritization Pharmacophore Pharmacophore Analysis Pharmacophore->Hit_Prioritization ADMET ADMET Prediction ADMET->Hit_Prioritization

Caption: In silico bioactivity prediction workflow.

Experimental Protocols

Ligand and Target Preparation

Ligand Preparation:

The 2D structure of this compound will be drawn using chemical drawing software like ChemDraw. This 2D structure is then converted to a 3D structure and subjected to energy minimization using a force field such as MMFF94.[6] This process ensures a low-energy, stable conformation for subsequent docking studies.

Target Selection and Preparation:

Based on the predicted activities, the following protein targets are selected. Their 3D structures are obtained from the Protein Data Bank (PDB).[1]

  • For Anti-inflammatory Activity:

    • COX-1 (PDB ID: 1EQG)[2]

    • COX-2 (PDB ID: 1CX2)[2]

  • For Anticancer Activity:

    • Matrix Metalloproteinase-3 (MMP-3)

    • Epidermal Growth Factor Receptor (EGFR)

The protein structures are prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added using software like AutoDockTools.[6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[1][7] This technique helps in understanding the binding mode and estimating the binding affinity.

Protocol:

  • Grid Box Generation: A grid box is defined around the active site of the prepared target protein. The size and center of the grid are set to encompass the entire binding pocket.

  • Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking calculations.[1][6] The prepared ligand is docked into the active site of the target protein. The Lamarckian genetic algorithm is a commonly used algorithm for this purpose.[2]

  • Binding Affinity Estimation: The binding affinity is calculated and expressed as a binding energy (in kcal/mol) or a docking score.[1] The pose with the lowest binding energy is considered the most favorable.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.[5][8] These models are built using a training set of molecules with known activities and can then be used to predict the activity of new compounds.[9]

Protocol:

  • Dataset Curation: A dataset of propanoic acid derivatives with known inhibitory activities (e.g., IC50 values) against the selected targets is compiled from the literature.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.[5]

  • Model Building: A statistical model is built using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a relationship between the descriptors and the biological activity.[8]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.[9]

  • Activity Prediction: The validated QSAR model is used to predict the biological activity of this compound.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[10][11] It can be used for virtual screening to identify novel active compounds.

Protocol:

  • Pharmacophore Model Generation: A pharmacophore model is generated based on a set of active ligands or the ligand-receptor complex. The model consists of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

  • Database Screening: The generated pharmacophore model is used as a 3D query to screen compound libraries to identify molecules that match the pharmacophoric features.

  • Hit Identification: The molecules that fit the pharmacophore model are considered potential hits for the target receptor.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial to assess the drug-likeness of a compound.[12]

Protocol:

  • Property Prediction: Web-based tools like SwissADME and pkCSM are used to predict various ADMET properties.[6]

  • Parameters Analyzed:

    • Absorption: Oral bioavailability, gastrointestinal absorption.

    • Distribution: Blood-brain barrier penetration.

    • Metabolism: Interaction with cytochrome P450 enzymes.

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).[6]

  • Drug-Likeness Evaluation: The compound is evaluated against criteria like Lipinski's Rule of Five to assess its potential as an orally active drug.[6]

Data Presentation

The quantitative data generated from the in silico analyses should be summarized in structured tables for clear comparison and interpretation.

Table 1: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)
COX-11EQG-
COX-21CX2-
MMP-3--
EGFR--

Table 2: Predicted Biological Activity from QSAR Modeling

Target ProteinPredicted Activity (e.g., pIC50)
COX-2-
MMP-3-

Table 3: Predicted ADMET Properties

ParameterPredicted ValueInterpretation
Oral BioavailabilityHigh/LowPredicted absorption after oral administration
Lipinski's Rule of Five0/1/2... ViolationsLikelihood of drug-like properties
AMES ToxicityMutagenic/Non-mutagenicProbability of causing mutations
hERG InhibitionHigh/Low RiskPotential for cardiotoxicity

Signaling Pathways

Understanding the signaling pathways associated with the potential targets is essential for interpreting the predicted bioactivity.

Cyclooxygenase (COX) Signaling Pathway

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Proliferation Cell Proliferation Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

References

Commercial Suppliers and Technical Guide for 3-(2,4-dimethylphenyl)propanoic acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-(2,4-dimethylphenyl)propanoic acid is a molecule of interest within the broader class of arylpropanoic acids, a group known for its diverse biological activities. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and illustrative experimental protocols relevant to its potential research applications.

Commercial Availability and Physicochemical Data

Several chemical suppliers offer this compound for research purposes. The compound is typically available in various purities and quantities to suit different experimental needs. Below is a summary of its key properties and a list of some commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1811-85-4[1][2][3][4]
Molecular Formula C₁₁H₁₄O₂[1][2][4]
Molecular Weight 178.23 g/mol [1][3][4]
MDL Number MFCD00796498[1][2][5]
Purity ≥95%[3]
Storage Sealed in a dry place at room temperature.[4][5]

Commercial Suppliers:

  • Sunway Pharm Ltd: Lists the compound with product number CB79468.[4]

  • Synquest Labs: Provides the product under the number 2721-1-18.[1]

  • BLD Pharm: Offers the compound with CAS number 1811-85-4.[5]

  • AccelaChem Inc.: Supplies the compound with a purity of ≥95%.[3]

  • Ark Pharm, Inc.: Lists the product with catalog number AR0023DK.[2]

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Experimental Protocols

General Synthesis of Arylpropanoic Acids via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of arylpropanoic acids, which can be adapted for this compound starting from 1,3-dimethylbenzene (m-xylene) and succinic anhydride.

Workflow for Friedel-Crafts Acylation

G start Start succinic_anhydride Succinic Anhydride + m-xylene in inert solvent (e.g., nitrobenzene) start->succinic_anhydride reaction_mixture Reaction Mixture succinic_anhydride->reaction_mixture alcl3 Anhydrous AlCl3 (Lewis Acid Catalyst) alcl3->reaction_mixture hydrolysis Hydrolysis (ice and conc. HCl) reaction_mixture->hydrolysis extraction Extraction with organic solvent hydrolysis->extraction washing Washing and Drying extraction->washing purification Purification (Recrystallization) washing->purification product 3-(2,4-dimethylbenzoyl)propanoic acid purification->product clemmensen Clemmensen Reduction (Zn(Hg), conc. HCl) product->clemmensen final_product This compound clemmensen->final_product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve succinic anhydride in an inert solvent like nitrobenzene.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with constant stirring.

  • Addition of Aryl Substrate: Add 1,3-dimethylbenzene (m-xylene) dropwise from the dropping funnel to the reaction mixture.

  • Reaction: After the addition is complete, heat the mixture, for example, on a water bath, for several hours to complete the reaction.

  • Work-up: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and purify the crude product by recrystallization to obtain 3-(2,4-dimethylbenzoyl)propanoic acid.

  • Reduction: The resulting keto-acid is then reduced, for instance, by Clemmensen reduction (using zinc amalgam and hydrochloric acid), to yield this compound.

In Vitro Evaluation of Anti-inflammatory Activity (COX Inhibition Assay)

Arylpropanoic acids are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. The following is a representative protocol for assessing the COX inhibitory activity of a test compound.

Experimental Workflow for COX Inhibition Assay

G start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 enzyme - Arachidonic acid (substrate) - Test compound dilutions - Reaction buffer start->prepare_reagents incubation Incubate enzyme with test compound or vehicle prepare_reagents->incubation initiate_reaction Initiate reaction by adding arachidonic acid incubation->initiate_reaction stop_reaction Stop reaction after a defined time initiate_reaction->stop_reaction measure_product Measure prostaglandin E2 (PGE2) production (e.g., by ELISA) stop_reaction->measure_product calculate_inhibition Calculate % inhibition and IC50 value measure_product->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for determining the COX inhibitory activity of a test compound.

Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 or COX-2 enzyme, arachidonic acid (substrate), and various concentrations of the test compound (this compound) in a suitable reaction buffer.

  • Enzyme Incubation: In a microplate, pre-incubate the enzyme with either the test compound or a vehicle control for a specified time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a quenching agent (e.g., a solution of HCl).

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2), a product of the COX reaction, using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Potential Signaling Pathways

Given that many arylpropanoic acids function as non-steroidal anti-inflammatory drugs (NSAIDs), a primary mechanism of action is the inhibition of the cyclooxygenase (COX) pathway, which is central to the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.

Prostaglandin Synthesis Pathway

G phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleavage cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE2, PGD2, etc.) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Caption: Simplified diagram of the prostaglandin synthesis pathway.

This guide provides a foundational resource for researchers interested in this compound. While the provided protocols are for related compounds, they offer a solid starting point for designing experiments to explore the biological activities of this specific molecule. Researchers should always consult relevant safety data sheets before handling any chemical and adapt protocols as necessary for their specific experimental setup.

References

Methodological & Application

Synthesis of 3-(2,4-dimethylphenyl)propanoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 3-(2,4-dimethylphenyl)propanoic acid, a valuable building block for researchers, scientists, and professionals in drug development. The primary route detailed is a two-step process involving the Friedel-Crafts acylation of m-xylene with succinic anhydride, followed by the Clemmensen reduction of the resulting keto-acid. An alternative synthetic route via malonic ester synthesis is also briefly discussed.

Primary Synthetic Route: Friedel-Crafts Acylation and Clemmensen Reduction

This synthetic pathway offers a direct and efficient method for the preparation of the target compound. The first step involves the electrophilic aromatic substitution of m-xylene with succinic anhydride, catalyzed by a Lewis acid, to form 3-(2,4-dimethylbenzoyl)propanoic acid. The subsequent Clemmensen reduction deoxygenates the ketone to yield the final product.[1][2]

Part 1: Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride

Reaction:

m-Xylene + Succinic Anhydride --(AlCl₃)--> 3-(2,4-dimethylbenzoyl)propanoic acid

Experimental Protocol:

  • Apparatus Setup: A 500 mL, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a gas trap to absorb the evolved hydrogen chloride gas. All glassware must be thoroughly dried before use.

  • Reaction Mixture Preparation: The flask is charged with anhydrous aluminum chloride (AlCl₃) (73.4 g, 0.55 mol) and 150 mL of a suitable inert solvent such as nitrobenzene or 1,2-dichloroethane. The mixture is cooled in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Reactants: A solution of succinic anhydride (50.0 g, 0.50 mol) and m-xylene (53.1 g, 0.50 mol) in 100 mL of the same solvent is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to 50-60 °C and maintained at this temperature for 4-6 hours, or until the evolution of HCl gas ceases.

  • Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. This is done in a large beaker with vigorous stirring to decompose the aluminum chloride complex.

  • Isolation of Intermediate: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 100 mL portions of diethyl ether. The combined organic layers are washed with 100 mL of water, followed by 100 mL of brine.

  • Purification: The organic solvent is removed under reduced pressure to yield the crude 3-(2,4-dimethylbenzoyl)propanoic acid. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene-hexane, to afford a solid intermediate.

Part 2: Clemmensen Reduction of 3-(2,4-dimethylbenzoyl)propanoic acid

Reaction:

3-(2,4-dimethylbenzoyl)propanoic acid --(Zn(Hg), HCl)--> this compound

Experimental Protocol:

  • Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, zinc wool or mossy zinc (100 g) is placed in a large flask. A solution of mercuric chloride (10 g) in 150 mL of water and 5 mL of concentrated hydrochloric acid is poured over the zinc. The mixture is swirled for 5-10 minutes. The aqueous solution is then decanted, and the amalgamated zinc is washed twice with 100 mL portions of water.

  • Reaction Setup: The freshly prepared zinc amalgam, 3-(2,4-dimethylbenzoyl)propanoic acid (30.9 g, 0.15 mol), 100 mL of water, 100 mL of concentrated hydrochloric acid, and 75 mL of toluene are placed in a 1 L round-bottom flask equipped with a reflux condenser.

  • Reduction: The mixture is heated to reflux with vigorous stirring. Additional concentrated hydrochloric acid (50 mL) is added portion-wise through the condenser at intervals of about one hour. The reflux is continued for 24-36 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature. The aqueous layer is separated and extracted twice with 50 mL portions of diethyl ether. The combined organic layers (toluene and ether extracts) are washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification of Final Product: The solvent is removed by rotary evaporation. The resulting crude this compound can be purified by recrystallization from a suitable solvent like heptane or by vacuum distillation to yield the pure product.

Quantitative Data Summary
Reactant/ProductMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Part 1: Friedel-Crafts Acylation
m-Xylene106.1753.10.501.0
Succinic Anhydride100.0750.00.501.0
Aluminum Chloride133.3473.40.551.1
3-(2,4-dimethylbenzoyl)propanoic acid (Intermediate)206.24Yield dependentYield dependent-
Part 2: Clemmensen Reduction
3-(2,4-dimethylbenzoyl)propanoic acid206.2430.90.151.0
Zinc65.38100-Excess
Mercuric Chloride271.5210-Catalyst
Concentrated HCl36.46~150 mL-Reagent/Solvent
This compound (Final Product)192.25Yield dependentYield dependent-

Experimental Workflow Diagram

SynthesisWorkflow start Start: m-Xylene & Succinic Anhydride fc_reaction Friedel-Crafts Acylation - AlCl3, inert solvent - 0-5°C then 50-60°C, 4-6h start->fc_reaction fc_workup Work-up - Ice/HCl quench - Extraction with diethyl ether fc_reaction->fc_workup intermediate Intermediate: 3-(2,4-dimethylbenzoyl)propanoic acid fc_workup->intermediate cr_reaction Clemmensen Reduction - Zn(Hg), conc. HCl, Toluene - Reflux, 24-36h intermediate->cr_reaction cr_workup Work-up - Extraction with diethyl ether - Drying over Na2SO4 cr_reaction->cr_workup purification Purification - Recrystallization or - Vacuum Distillation cr_workup->purification final_product Final Product: This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Route: Malonic Ester Synthesis

An alternative approach to synthesize this compound is through the malonic ester synthesis.[3][4][5] This method involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable electrophile, followed by hydrolysis and decarboxylation.

The key steps are:

  • Deprotonation: Diethyl malonate is treated with a base, typically sodium ethoxide in ethanol, to generate a stabilized enolate.[6][7]

  • Alkylation: The enolate is then reacted with 2,4-dimethylbenzyl chloride or bromide in an S_N2 reaction to form diethyl (2,4-dimethylbenzyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. Subsequent heating leads to decarboxylation, yielding the final product, this compound.[8][9]

While this method is versatile, it may require careful control to avoid dialkylation of the malonic ester.[5]

Characterization of this compound

While specific experimental spectral data for this compound were not found in the search results, the expected characterization data can be predicted based on its structure and data from similar compounds.

Expected Spectroscopic Data:

Technique Expected Features
¹H NMR - Aromatic protons (3H, likely multiplets or singlets in the range of δ 6.8-7.2 ppm).- Methylene protons adjacent to the aromatic ring (~2.9 ppm, triplet).- Methylene protons adjacent to the carboxyl group (~2.6 ppm, triplet).- Two singlets for the two methyl groups on the aromatic ring (~2.2-2.3 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Carboxyl carbon (~178-180 ppm).- Aromatic carbons (signals between ~125-140 ppm).- Two methylene carbons (~30-40 ppm).- Two methyl carbons (~19-21 ppm).
IR (Infrared Spectroscopy) - A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.- A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.- C-H stretches from the aromatic and aliphatic portions (~2850-3100 cm⁻¹).- C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).
Mass Spectrometry (MS) - Expected molecular ion peak [M]⁺ at m/z = 192.25.

Note: The exact chemical shifts and absorption frequencies will depend on the solvent and experimental conditions used for analysis. The predicted values are based on typical ranges for the respective functional groups and data from structurally related molecules.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of propanoic acid using High-Performance Liquid Chromatography (HPLC). Propanoic acid, a short-chain fatty acid (SCFA), is a significant biomarker in various biological and industrial processes, including gut microbiome research, metabolic disorder studies, and as a preservative in food and feed.[1][2] Accurate and reliable quantification of propanoic acid is crucial for these applications. The following sections detail various HPLC methods, including Reversed-Phase (RP-HPLC) and Ion-Exclusion Chromatography, coupled with different detection techniques.

I. Overview of HPLC Methods for Propanoic Acid Analysis

High-Performance Liquid Chromatography is a versatile technique for the analysis of non-volatile or thermally unstable compounds like propanoic acid.[1] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

  • Reversed-Phase HPLC (RP-HPLC): This is a commonly used technique where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[2] To ensure propanoic acid (pKa ~4.87) is in its protonated form for better retention and peak shape, the mobile phase pH is typically maintained between 2.5 and 3.0.[3]

  • Ion-Exclusion Chromatography: This method is highly selective for the separation of ionic compounds like organic acids and is often the preferred choice for complex samples.[4]

  • Detection Methods:

    • UV-Vis Detector: Propanoic acid has a weak chromophore, but it can be detected at low wavelengths, typically around 210 nm.[4][5] Derivatization can be employed to improve sensitivity.[1][2]

    • Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity, making it ideal for complex biological samples and trace-level analysis.[2][6][7]

    • Refractive Index (RI) Detector: This detector is also suitable for detecting organic acids like propionic acid.[1]

II. Experimental Protocols

This section provides detailed protocols for three distinct HPLC methods for propanoic acid analysis.

Method 1: Reversed-Phase HPLC with UV Detection

This protocol is suitable for the analysis of propanoic acid in relatively simple matrices, such as pharmaceutical formulations or food samples.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or Formic acid

  • HPLC-grade water

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Propanoic acid standard

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., 20 mM phosphoric acid).[3] A common starting ratio is 10:90 (v/v) acetonitrile:aqueous phase.[5] The aqueous phase should be adjusted to a pH between 2.5 and 3.0.[3] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[6][7][8][9] Degas the mobile phase before use.[3]

  • Standard Solutions: Prepare a stock solution of propanoic acid (e.g., 1000 mg/L) in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200, 400, 600, 1000 mg/L).[5]

3. Sample Preparation:

  • Liquid Samples: Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Solid Samples (e.g., bread):

    • Dry the sample in an oven at 40°C for 6 hours.[5]

    • Mill the dried sample.[5]

    • Extract a known weight of the milled sample with a suitable solvent (e.g., 0.1 mol/L NaOH solution) using ultrasonication for about 10 minutes to enhance recovery.[5]

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.[5]

4. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:20 mM Phosphoric Acid (pH 2.5-3.0) (e.g., 10:90 v/v)[3][5]

  • Flow Rate: 1.0 mL/min[5][10]

  • Injection Volume: 20 µL[10]

  • Column Temperature: 30°C[10]

  • Detection Wavelength: 210 nm[5]

  • Run Time: Approximately 10 minutes[5][11]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the propanoic acid standards against their concentrations.

  • Determine the concentration of propanoic acid in the samples by interpolating their peak areas on the calibration curve.

Method 2: HPLC-MS/MS for High-Sensitivity Analysis in Biological Samples

This method is ideal for quantifying low levels of propanoic acid in complex biological matrices like microbial supernatants, blood, or fecal samples.[1][6][7]

1. Instrumentation and Materials:

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 column (e.g., Gemini C18, 50 x 2 mm, 3 µm) with a guard column.[6][7]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • HPLC-grade water

  • Internal Standard (IS): ¹³C₂-propionic acid[6]

  • Derivatization agents (optional but recommended for enhanced sensitivity): 3-nitrophenylhydrazine (3NPH) hydrochloride and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[6][7]

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Acetonitrile[6][7]

  • Mobile Phase B: 0.1% Formic acid in Water[6][7]

  • Internal Standard Solution: Prepare a 10 µg/mL solution of ¹³C₂-propionic acid.[6]

  • Derivatization Reagents:

    • 200 mM 3-nitrophenylhydrazine (3NPH) hydrochloride solution.[6][7]

    • 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution.[6][7]

3. Sample Preparation (with Derivatization):

  • To 50 µL of sample, add 50 µL of HPLC-MS grade water.[6][7]

  • Add 10 µL of the internal standard solution to each sample.[6]

  • Add 50 µL of 200 mM 3NPH solution and 50 µL of 120 mM EDC solution.[6][7]

  • Incubate the mixture at 40°C for 30 minutes with constant shaking.[6][7]

  • Quench the reaction by adding 200 µL of 0.1% formic acid.[7]

  • The derivatized sample is now ready for injection.

4. Chromatographic and MS Conditions:

  • Column: Gemini C18, 50 x 2 mm, 3 µm[6][7]

  • Mobile Phase: Gradient elution with Mobile Phase A and B

    • 0.0–0.3 min: 10% A[6][7]

    • 2.5–3.5 min: 20% A[6][7]

    • 3.6–4.5 min: 90% A[6][7]

    • 4.6–5.5 min: 10% A[6][7]

  • Flow Rate: 0.5 mL/min[6][7]

  • Injection Volume: 5 µL[6][7]

  • Mass Spectrometer: Operated in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of derivatized propanoic acid and its internal standard.

5. Data Analysis:

  • Quantify propanoic acid using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

III. Data Presentation: Comparison of Methods

The following tables summarize the key performance parameters of the described HPLC methods for propanoic acid analysis.

ParameterMethod 1: RP-HPLC-UVMethod 2: HPLC-MS/MS
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Gemini C18 (e.g., 50 x 2 mm, 3 µm)[6][7]
Mobile Phase Acetonitrile:Acidified WaterAcetonitrile with 0.1% Formic Acid and Water with 0.1% Formic Acid[6][7]
Detection UV at 210 nm[5]Tandem Mass Spectrometry[6][7]
Linearity Range 10 - 1000 mg/L[5]0.39 - 200 ng/mL[7]
Limit of Detection (LOD) 5 mg/L[5]Significantly lower than UV methods[12]
Sample Throughput ~10 min per sample[5][11]~5.5 min per sample[6][7]
Selectivity Moderate, susceptible to matrix interference[4]High, excellent for complex matrices[1]
Sensitivity Lower, may require derivatization for trace analysis[2]High, suitable for trace-level quantification[6][7]

IV. Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for HPLC analysis of propanoic acid and the logical relationship in method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General workflow for HPLC analysis of propanoic acid.

Method_Selection Start Start: Need to analyze propanoic acid Matrix Complex Matrix? (e.g., biological fluid) Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes HPLC_UV Method: RP-HPLC-UV Matrix->HPLC_UV No Sensitivity->HPLC_UV No HPLC_MS Method: LC-MS/MS Sensitivity->HPLC_MS Yes

Caption: Decision tree for selecting an appropriate HPLC method.

References

Application Notes and Protocols: 3-(2,4-dimethylphenyl)propanoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(2,4-dimethylphenyl)propanoic acid as a versatile pharmaceutical intermediate. While a direct marketed pharmaceutical derived from this specific molecule is not prominently documented, its structural analogs are crucial in the synthesis of approved drugs. This document will focus on the confirmed application of a closely related compound in the synthesis of Eluxadoline and explore the broader potential of this compound in drug discovery based on the known biological activities of arylpropanoic acid derivatives.

Application as a Key Building Block for Opioid Receptor Modulators

A significant application of dimethylphenylpropanoic acid derivatives is in the synthesis of opioid receptor modulators. A prime example is the use of the structurally similar (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid as a key intermediate in the synthesis of Eluxadoline .[1][2] Eluxadoline is an FDA-approved medication for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][3]

Eluxadoline exhibits a mixed opioid receptor activity profile, acting as a μ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist.[1][2] This mechanism of action allows it to normalize gastrointestinal transit and reduce abdominal pain associated with IBS-D, with a lower incidence of constipation compared to other opioid agonists.[1]

Signaling Pathway of Eluxadoline

Eluxadoline's therapeutic effect is achieved through its interaction with opioid receptors in the enteric nervous system. As a G-protein coupled receptor (GPCR) agonist at the μ- and κ-opioid receptors, it leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channel activity. This ultimately results in decreased neuronal excitability and reduced gastrointestinal motility and secretion. Its antagonist activity at the δ-opioid receptor is thought to mitigate the constipating effects often seen with μ-opioid agonists.

Eluxadoline_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eluxadoline Eluxadoline MOR μ-Opioid Receptor (MOR) Eluxadoline->MOR Agonist KOR κ-Opioid Receptor (KOR) Eluxadoline->KOR Agonist DOR δ-Opioid Receptor (DOR) Eluxadoline->DOR Antagonist G_protein_alpha Gαi/o MOR->G_protein_alpha KOR->G_protein_alpha AC Adenylyl Cyclase G_protein_alpha->AC Inhibition Ca_channel Ca²⁺ Channel G_protein_alpha->Ca_channel Inhibition G_protein_beta_gamma Gβγ K_channel K⁺ Channel G_protein_beta_gamma->K_channel Activation cAMP cAMP AC->cAMP Converts Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux ATP ATP Neuronal_activity ↓ Neuronal Excitability cAMP->Neuronal_activity Modulates Ca_influx->Neuronal_activity K_efflux->Neuronal_activity GI_motility ↓ GI Motility & Secretion Neuronal_activity->GI_motility

Eluxadoline's mixed opioid receptor signaling pathway.

Potential as an Intermediate for Other Biologically Active Molecules

Arylpropanoic acid derivatives are a well-established class of compounds with a broad range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[4] Ibuprofen, for example, is 2-(4-isobutylphenyl)propanoic acid.[4] The this compound scaffold can serve as a starting point for the synthesis of novel compounds with potential therapeutic applications in:

  • Inflammation and Pain: As an analog of known NSAIDs, derivatives of this compound could be synthesized and screened for cyclooxygenase (COX) inhibitory activity.

  • Oncology: Certain substituted propanoic acid derivatives have shown promise as anticancer agents.[5] The core structure can be modified to target various pathways involved in cancer progression.

  • Metabolic Diseases: Phenylpropanoic acid derivatives have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic disorders like dyslipidemia and diabetes.[6]

Experimental Protocols

The following are generalized protocols for common synthetic transformations of this compound. Researchers should optimize these conditions for their specific downstream applications.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the conversion of this compound to an amide, a common linkage in many pharmaceutical compounds.

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amidation

  • Dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the crude 3-(2,4-dimethylphenyl)propanoyl chloride in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amidation_Workflow start This compound acyl_chloride Acyl Chloride Formation (Oxalyl Chloride/SOCl₂, cat. DMF) start->acyl_chloride intermediate 3-(2,4-dimethylphenyl)propanoyl chloride (Crude) acyl_chloride->intermediate amidation Amidation (Amine, Base, DCM) intermediate->amidation workup Aqueous Workup amidation->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Amide Product purification->product

General workflow for the amidation of this compound.
Protocol 2: Fischer Esterification

This protocol details the acid-catalyzed esterification of this compound with an alcohol.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for reactions involving arylpropanoic acids, which can be used as a reference for optimizing syntheses with this compound.

Table 1: Representative Yields for Amide Coupling Reactions

Coupling ReagentBaseSolventTypical Yield (%)Reference
Oxalyl Chloride/DMFTriethylamineDCM85-95General Knowledge
EDCI/HOBtDIPEADMF/DCM70-90[7]
HATUDIPEADMF80-98General Knowledge

Table 2: Representative Yields for Esterification Reactions

MethodCatalystAlcoholTypical Yield (%)Reference
Fischer EsterificationH₂SO₄Methanol80-95General Knowledge
Steglich EsterificationDCC/DMAPVarious75-90General Knowledge
Alkylation with Alkyl HalideCs₂CO₃Various85-99General Knowledge

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized by the researcher for their specific experimental setup. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: 3-(2,4-Dimethylphenyl)propanoic Acid as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-(2,4-dimethylphenyl)propanoic acid as a key intermediate in the synthesis of novel agrochemicals. While direct, large-scale commercial use is not widely documented, its structural motif is analogous to existing classes of herbicides and fungicides. This document outlines hypothetical, yet scientifically plausible, synthetic routes to potential new active ingredients.

Introduction: Rationale for Use in Agrochemical Development

This compound is a carboxylic acid derivative of xylene. The substituted phenyl ring and the propanoic acid functional group make it a valuable scaffold for chemical modification. In the field of agrochemicals, phenylpropanoic acid derivatives have been explored for the development of herbicides and fungicides. The carboxylic acid handle allows for the straightforward synthesis of esters and amides, which can significantly alter the biological activity, uptake, and translocation of the resulting molecule within the target pest. The dimethylphenyl moiety can contribute to the molecule's lipophilicity, potentially enhancing its penetration through plant cuticles or fungal cell membranes.

Hypothetical Application: Synthesis of a Novel Fungicide Candidate

This section details the proposed synthesis of a hypothetical fungicide, N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)propanamide, designated here as AG-DMPA-1 . The rationale is to combine the this compound moiety with a 4-chlorobenzylamine, a group present in some known bioactive molecules. The resulting amide could potentially exhibit antifungal properties.

Experimental Protocols

Synthesis of 3-(2,4-Dimethylphenyl)propanoyl Chloride (Intermediate)

This protocol describes the conversion of the carboxylic acid to a more reactive acid chloride, a common step for subsequent amidation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Dry Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen atmosphere setup

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM (5 mL per gram of acid).

  • Add a catalytic amount of dry DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(2,4-dimethylphenyl)propanoyl chloride is used in the next step without further purification.

Synthesis of N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)propanamide (AG-DMPA-1)

This protocol details the amidation reaction to form the target compound.

Materials:

  • 3-(2,4-Dimethylphenyl)propanoyl chloride (from step 3.1)

  • 4-Chlorobenzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 4-chlorobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Dissolve the crude 3-(2,4-dimethylphenyl)propanoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the pure product, AG-DMPA-1 .

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the hypothetical agrochemical candidate AG-DMPA-1 .

CompoundMolecular FormulaMolar Mass ( g/mol )Starting Moles (mmol)Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
This compoundC₁₁H₁₄O₂178.2310.0--->98%
AG-DMPA-1 C₁₈H₂₀ClNO301.81-3.022.5785>99%

Diagrams

Synthetic Workflow

Synthetic_Workflow start This compound reagent1 SOCl₂, DMF (cat.) DCM, Reflux start->reagent1 intermediate 3-(2,4-Dimethylphenyl)propanoyl chloride reagent2 4-Chlorobenzylamine, Et₃N DCM, 0°C to RT intermediate->reagent2 reagent1->intermediate product AG-DMPA-1 (Fungicide Candidate) reagent2->product Mode_of_Action sub Enzyme Substrate enzyme Fungal Cell Wall Synthase sub->enzyme Binds to active site product Cell Wall Component enzyme->product Catalyzes reaction cell_death Fungal Cell Lysis fungicide AG-DMPA-1 fungicide->enzyme inhibition Inhibition

Application Notes and Protocols: Purification of Crude Propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanoic acid (also known as propionic acid) is a short-chain saturated fatty acid with the chemical formula CH₃CH₂COOH.[1][2] It is a colorless, oily liquid with a pungent, rancid odor.[1][2][3] Propanoic acid is widely used as a preservative in animal feed and human food, and as an intermediate in the production of polymers, pesticides, and pharmaceuticals.[4]

Purification of crude propanoic acid is a critical step to ensure it meets the stringent quality standards for its various applications.[5] However, a common misconception is the application of traditional recrystallization for its purification. With a melting point of -20.7°C, propanoic acid is a liquid at room temperature, rendering standard recrystallization techniques, which involve dissolving a solid in a hot solvent and cooling to form crystals, unsuitable.[1]

This document provides detailed protocols for appropriate purification methods for crude propanoic acid, focusing on fractional distillation and freeze crystallization. It also outlines potential impurities and essential safety precautions.

Common Impurities in Crude Propanoic Acid

The nature of impurities in crude propanoic acid largely depends on its manufacturing process.

  • Chemical Synthesis: Industrial production often involves the hydrocarboxylation of ethylene or the oxidation of propionaldehyde. Impurities from these processes can include unreacted starting materials (e.g., ethylene, propionaldehyde) and by-products of side reactions.[6]

  • Biotechnological Production: Fermentation processes using Propionibacterium strains can lead to by-products such as acetic acid and succinic acid.[4] The fermentation broth will also contain bacterial cells and other metabolic by-products that need to be removed.[1]

Experimental Protocols

Given that propanoic acid is a liquid at ambient temperatures, fractional distillation is the most common and effective method for its purification. For aqueous solutions of propanoic acid, freeze crystallization presents a viable alternative.

Protocol 1: Fractional Distillation of Crude Propanoic Acid

This protocol is suitable for separating propanoic acid from impurities with different boiling points.

Principle: Fractional distillation separates components of a liquid mixture based on their different boiling points. The component with the lower boiling point vaporizes more readily, and its vapor moves up the fractionating column, condenses, and is collected as the distillate.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the round-bottom flask.

    • The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Procedure:

    • Charge the round-bottom flask with the crude propanoic acid, filling it to no more than two-thirds of its capacity.

    • Begin heating the flask gently using a heating mantle.

    • Turn on the cooling water to the condenser.

    • Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.

    • The temperature should hold steady at the boiling point of the first fraction (the component with the lowest boiling point). Collect this fraction in a separate receiving flask.

    • After the first fraction has distilled, the temperature will rise. Discard any intermediate fraction that comes over between the boiling points of the main components.

    • Collect the pure propanoic acid fraction when the temperature stabilizes at its boiling point (141°C).[1][2][3]

    • Stop the distillation before the flask boils to dryness.

    • Allow the apparatus to cool completely before disassembling.

Data Presentation

Physical PropertyValue
Molecular FormulaC₃H₆O₂
Molecular Weight74.08 g/mol [1]
Boiling Point141°C[1][2][3]
Melting Point-20.7°C[1]
Density0.993 g/cm³ (at 20°C)[1]
Solubility in WaterMiscible[1][4][7]
pKa~4.87[2]

Mandatory Visualization

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_final Final Steps setup_flask Charge Round-Bottom Flask with Crude Propanoic Acid setup_column Assemble Fractional Distillation Apparatus setup_flask->setup_column heating Gentle Heating setup_column->heating collect_low_bp Collect Low-Boiling Impurities heating->collect_low_bp collect_product Collect Pure Propanoic Acid (at 141°C) collect_low_bp->collect_product stop_heating Stop Distillation Before Dryness collect_product->stop_heating cooling Cool Apparatus stop_heating->cooling disassemble Disassemble and Store Product cooling->disassemble

Caption: Workflow for the purification of crude propanoic acid via fractional distillation.

Protocol 2: Freeze Crystallization of Aqueous Propanoic Acid

This protocol is suitable for separating propanoic acid from an aqueous solution, particularly when it forms a eutectic mixture.

Principle: Freeze crystallization separates components of a solution by cooling it to a temperature where one component selectively crystallizes. When an aqueous solution of propanoic acid is cooled, water will freeze into pure ice crystals, concentrating the propanoic acid in the remaining liquid phase.

Methodology:

  • Apparatus Setup:

    • A jacketed crystallization vessel equipped with a cooling circulator and a stirrer.

    • A filtration setup (e.g., Büchner funnel with vacuum flask) for separating the crystals from the mother liquor.

  • Procedure:

    • Place the aqueous solution of crude propanoic acid into the crystallization vessel.

    • Begin stirring and slowly cool the solution using the cooling circulator. A typical starting temperature would be around 0°C.[8]

    • As the solution cools, ice crystals will begin to form. The rate of cooling should be controlled to allow for the formation of large, pure crystals.

    • Continue cooling until a significant amount of ice has formed. The exact temperature will depend on the concentration of propanoic acid.

    • Quickly filter the cold slurry to separate the ice crystals from the enriched propanoic acid solution (mother liquor).

    • The mother liquor now contains a higher concentration of propanoic acid. This process can be repeated to further increase the concentration.

Safety Precautions

Propanoic acid is a corrosive substance that can cause severe skin burns and eye damage.[9][10][11] It is also a flammable liquid.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling the vapors, which can cause respiratory irritation.[9][11]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Use a dry chemical or carbon dioxide fire extinguisher in case of a fire.[11]

  • Handling and Storage: Store in a tightly sealed container in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[12][13]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[10][12]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[10][12]

    • Inhalation: Move to fresh air.[12]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[12]

    • In all cases of exposure, seek immediate medical attention.[9][10][12]

References

Application Notes and Protocols for NMR Sample Preparation of 3-(2,4-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Proper sample preparation is critical to obtain high-quality NMR spectra. This document provides a detailed protocol for the preparation of a 3-(2,4-dimethylphenyl)propanoic acid sample for NMR analysis. The methodology covers the selection of an appropriate deuterated solvent, determination of sample concentration, and the step-by-step procedure for transferring the sample into an NMR tube.

Deuterated solvents are essential for solution-state NMR spectroscopy as they are "invisible" in a ¹H spectrum and are used for locking the magnetic field frequency.[1][2][3][4] The choice of solvent depends on the solubility of the analyte. For this compound, a common choice is Deuterated Chloroform (CDCl₃) due to its ability to dissolve a wide range of organic compounds.[2][5] However, it is important to note that CDCl₃ can be slightly acidic, which may affect acid-sensitive compounds.[6] Other suitable solvents include Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Acetone-d₆.[1][3][5]

The concentration of the sample is a key parameter. For ¹H NMR of small molecules (less than 1000 g/mol ), a typical concentration ranges from 5-25 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.[1][4] For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[1][4]

Carboxylic acids have a characteristic acidic proton (–COOH) that is highly deshielded and appears far downfield in the ¹H NMR spectrum, typically in the range of 9–12 ppm.[7] The exact chemical shift can be dependent on concentration and the solvent used due to hydrogen bonding.[8][9] In some instances, this peak can be very broad and may even be difficult to observe.[8][10]

Materials and Equipment

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes

  • NMR tube caps

  • Analytical balance

  • Microspatula

  • Small vial (e.g., a 1-dram vial)

  • Pasteur pipette or syringe with a blunt needle

  • Vortex mixer (optional)

  • Permanent marker for labeling

Experimental Protocol

This protocol outlines the steps for preparing an NMR sample of this compound.

3.1. Weighing the Sample

  • Tare a clean, dry vial on an analytical balance.

  • Using a microspatula, carefully weigh out the desired amount of this compound into the vial. For a standard ¹H NMR spectrum, 5-25 mg is recommended.[1][4] For ¹³C NMR, a larger amount of 50-100 mg may be necessary.[1][4] Record the exact mass.

3.2. Dissolving the Sample

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial containing the sample.[1][4]

  • Gently swirl the vial to dissolve the solid. If necessary, use a vortex mixer to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no suspended particles.[11][12] Undissolved solids can lead to poor quality spectra. If particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean vial.[11]

3.3. Transferring to the NMR Tube

  • Using a clean Pasteur pipette or a syringe with a blunt needle, carefully transfer the solution from the vial into a clean, dry 5 mm NMR tube.[13]

  • The final volume of the solution in the NMR tube should be between 0.6 and 0.7 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm tube.[6][12]

  • Caution: Avoid overfilling the tube, as this can interfere with the shimming process and waste solvent.[1][4]

3.4. Capping and Labeling

  • Securely place a cap on the NMR tube.

  • Using a permanent marker, label the cap with a unique identifier for your sample. Do not label the side of the NMR tube, as this can interfere with the spectrometer's sample holder.[13]

3.5. Final Steps

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

  • The sample is now ready for analysis in the NMR spectrometer.

Data Presentation

The following table summarizes the quantitative data for the preparation of a typical NMR sample of this compound.

ParameterValue for ¹H NMRValue for ¹³C NMR
Mass of this compound5 - 25 mg50 - 100 mg
Deuterated SolventCDCl₃CDCl₃
Volume of Deuterated Solvent0.6 - 0.7 mL0.6 - 0.7 mL
Approximate Concentration8.3 - 41.7 mg/mL83.3 - 166.7 mg/mL
Molar Concentration (MW = 178.22 g/mol )47 - 234 mM467 - 935 mM

Visualization

The following diagram illustrates the workflow for the NMR sample preparation of this compound.

NMR_Sample_Preparation_Workflow start Start weigh Weigh Sample (5-25 mg for ¹H) (50-100 mg for ¹³C) start->weigh dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility filter Filter Solution check_solubility->filter No transfer Transfer to NMR Tube check_solubility->transfer Yes filter->transfer cap_label Cap and Label NMR Tube transfer->cap_label end Ready for NMR Analysis cap_label->end

Caption: Workflow for NMR sample preparation.

The logical flow for deciding on the appropriate deuterated solvent is outlined below.

Solvent_Selection_Logic start Start: Select Deuterated Solvent solubility_test Is the compound soluble in non-polar solvents? start->solubility_test use_cdcl3 Use CDCl₃ solubility_test->use_cdcl3 Yes polar_test Is the compound soluble in polar aprotic solvents? solubility_test->polar_test No use_dmso Use DMSO-d₆ or Acetone-d₆ polar_test->use_dmso Yes other_solvents Consider other deuterated solvents (e.g., D₂O, Methanol-d₄) polar_test->other_solvents No

Caption: Logic for deuterated solvent selection.

References

Application Notes and Protocols: Derivatization of Propanoic Acids for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanoic acid, a short-chain fatty acid, and its derivatives are significant molecules in various biological and industrial processes. Accurate and sensitive quantification of propanoic acids is crucial in fields ranging from metabolic research and clinical diagnostics to environmental analysis and chemical manufacturing. However, their inherent physicochemical properties, such as high polarity and volatility, often present analytical challenges, particularly for gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

Derivatization is a chemical modification technique used to convert an analyte into a product of similar structure that has properties more amenable to a given analytical method. For propanoic acids, derivatization can enhance volatility for GC analysis, improve ionization efficiency for MS detection, and increase retention on reversed-phase LC columns. This application note provides an overview of common derivatization strategies for propanoic acids and detailed protocols for their implementation.

Common Derivatization Strategies

The selection of a derivatization strategy depends on the analytical platform (GC-MS or LC-MS), the sample matrix, and the specific propanoic acid derivative of interest. Key strategies include esterification, silylation, and amidation.

  • Esterification: This is a widely used method for derivatizing carboxylic acids for GC analysis. The carboxyl group is converted into an ester, which is more volatile and less polar. Common esterification reagents include alcohols (e.g., methanol, propanol) in the presence of an acid catalyst (e.g., BF3, H2SO4), and alkylating agents.[1][2][3] The resulting fatty acid methyl esters (FAMEs) or other alkyl esters exhibit excellent chromatographic behavior.[1]

  • Silylation: This technique replaces active hydrogen atoms in the carboxyl group with a trimethylsilyl (TMS) group.[1][4] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[1][4] Silylation increases the volatility and thermal stability of the propanoic acid, making it suitable for GC-MS analysis.[1][5]

  • Amidation: For LC-MS analysis, derivatization often aims to enhance ionization efficiency. Reagents that introduce a readily ionizable moiety, such as a tertiary amine or a permanently charged group, are employed. Amidation reactions using reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for improving detection in negative ion mode ESI-MS.[6][7][8] Other reagents like aniline can also be used for this purpose.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the derivatization of propanoic acids, providing a comparison of their performance.

Table 1: Comparison of Derivatization Methods for Propanoic Acid Analysis

Derivatization MethodReagent(s)Analytical PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)Derivatization Efficiency/YieldReference(s)
Esterification14% BF3 in MethanolGC-MSNot specifiedNot specifiedNot specified[1]
SilylationBSTFA + 1% TMCSGC-MSNot specifiedNot specifiedNot specified[1]
Amidation3-Nitrophenylhydrazine (3-NPH) + EDCLC-MS/MS0.0003 mg/L (in solution)Not specified>90%[6]
AmidationAniline + EDCLC-MS/MS0.0003 mg/L (in solution)Not specifiedNot specified[6]
Amidation (for SCFAs)3-Nitrophenylhydrazine (3-NPH)LC-HRMS200 ng/mL (for propionic acid)Not specifiedNot specified[8]

Experimental Protocols

Protocol 1: Esterification of Propanoic Acid using Boron Trifluoride-Methanol (for GC-MS Analysis)

This protocol describes the formation of fatty acid methyl esters (FAMEs) from propanoic acid.

Materials:

  • Propanoic acid sample

  • 14% Boron trifluoride (BF3) in methanol

  • Saturated sodium chloride (NaCl) solution

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Autosampler vials with caps

  • Vortex mixer

  • Incubator or oven

Procedure:

  • In an autosampler vial, combine 100 µL of the propanoic acid sample with 50 µL of 14% BF3 in methanol (ensure a molar excess of the reagent).[1]

  • Cap the vial tightly and vortex for 10 seconds.[1]

  • Incubate the vial at 60°C for 60 minutes. The temperature and time can be optimized for specific applications.[1]

  • After cooling to room temperature, add 0.5 mL of saturated NaCl solution.[1]

  • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[1]

  • Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[1]

  • Repeat the hexane extraction (steps 5 and 6) twice more, combining the hexane extracts.[1]

  • The resulting solution containing the propanoic acid methyl ester is ready for GC-MS analysis.

Protocol 2: Silylation of Propanoic Acid using BSTFA (for GC-MS Analysis)

This protocol details the formation of trimethylsilyl (TMS) esters of propanoic acid.

Materials:

  • Propanoic acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent of choice (e.g., Dichloromethane - DCM)

  • Autosampler vials with caps

  • Vortex mixer

  • Incubator or oven

Procedure:

  • In an autosampler vial, combine 100 µL of the propanoic acid sample with 50 µL of BSTFA with 1% TMCS (ensure a molar excess of the reagent).[1]

  • Cap the vial, vortex for 10 seconds, and incubate at 60°C for 60 minutes. Optimization of temperature and time may be necessary.[1]

  • After cooling, add a suitable solvent such as DCM.[1]

  • The sample is now ready for injection into the GC-MS.[1]

Protocol 3: Derivatization of Propanoic Acid with 3-Nitrophenylhydrazine (3-NPH) (for LC-MS/MS Analysis)

This protocol is adapted for the derivatization of short-chain fatty acids in biological samples.

Materials:

  • Sample extract containing propanoic acid

  • 200 mM 3-Nitrophenylhydrazine (3-NPH) solution in 50:50 acetonitrile/water

  • 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution containing 6% pyridine in 50:50 acetonitrile/water

  • Acetonitrile/water (50:50, v/v)

  • Heating block or water bath

  • Centrifuge

Procedure:

  • In a microcentrifuge tube, mix 40 µL of the sample extract with 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution with 6% pyridine.[6]

  • Incubate the mixture at 40°C for 30 minutes.[6]

  • After incubation, dilute the reaction mixture to 1.4 mL with acetonitrile/water (50:50, v/v).[6]

  • Centrifuge the diluted sample at 14,350 rcf for 10 minutes to pellet any precipitates.[6]

  • Transfer the supernatant to an LC-MS vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analytical Detection start Propanoic Acid Sample extraction Extraction/Isolation (if necessary) start->extraction derivatization Add Derivatization Reagent(s) (e.g., BF3-Methanol, BSTFA, 3-NPH/EDC) extraction->derivatization reaction Incubate (Heat as required) derivatization->reaction cleanup Quench/Cleanup (e.g., LLE, Dilution) reaction->cleanup analysis GC-MS or LC-MS Analysis cleanup->analysis

Caption: General workflow for the derivatization of propanoic acid.

signaling_pathway cluster_gut Gut Microbiota Metabolism cluster_host Host Metabolism & Signaling cluster_analytical Analytical Target dietary_fiber Dietary Fiber fermentation Bacterial Fermentation dietary_fiber->fermentation propanoic_acid Propanoic Acid fermentation->propanoic_acid absorption Intestinal Absorption propanoic_acid->absorption biological_sample Biological Sample (Blood, Feces, Urine) propanoic_acid->biological_sample liver Liver Metabolism (Gluconeogenesis) absorption->liver signaling Systemic Signaling (e.g., GPCR activation) absorption->signaling

Caption: Propanoic acid's role in gut microbiota-host interaction.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory compounds is a significant area of research in drug discovery. This document provides a detailed overview of the experimental setups for evaluating the anti-inflammatory potential of new chemical entities, encompassing both in vitro and in vivo models.

Key Inflammatory Signaling Pathways

The inflammatory response is mediated by intricate signaling cascades. Two of the most well-characterized pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Understanding these pathways is crucial for elucidating the mechanism of action of novel anti-inflammatory drugs.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[1][5] This allows NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3][6]

MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in the inflammatory process.[2] It is composed of a series of protein kinases that are sequentially activated by phosphorylation. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[7][8] Activation of these pathways by various stimuli, including inflammatory cytokines and cellular stress, leads to the activation of transcription factors that regulate the expression of inflammatory mediators.[9]

inflammatory_signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway Stimuli_NFKB Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor_NFKB Receptor Stimuli_NFKB->Receptor_NFKB IKK IKK Complex Receptor_NFKB->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB_degradation IkB->IkB_degradation Degradation NFkB_p Active NF-κB NFkB->NFkB_p Release Nucleus_NFKB Nucleus NFkB_p->Nucleus_NFKB Translocation Genes_NFKB Pro-inflammatory Gene Transcription Nucleus_NFKB->Genes_NFKB Stimuli_MAPK Inflammatory Stimuli & Cellular Stress Receptor_MAPK Receptor Stimuli_MAPK->Receptor_MAPK MAPKKK MAPKKK Receptor_MAPK->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Nucleus_MAPK Nucleus MAPK->Nucleus_MAPK Translocation TranscriptionFactors Transcription Factors (e.g., AP-1) Genes_MAPK Inflammatory Gene Expression TranscriptionFactors->Genes_MAPK Nucleus_MAPK->TranscriptionFactors Activation

Key Inflammatory Signaling Pathways

Experimental Workflow for Anti-inflammatory Drug Screening

A typical workflow for evaluating the anti-inflammatory properties of novel compounds involves a tiered approach, starting with broad in vitro screening followed by more complex cellular assays and culminating in in vivo animal models to assess efficacy and safety.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Enzyme_Assay Enzyme Inhibition Assays (e.g., COX-2, 5-LOX) Cellular_Assays LPS-induced Cytokine Release in Macrophages (e.g., RAW 264.7) Enzyme_Assay->Cellular_Assays Protein_Denaturation Protein Denaturation Assay Protein_Denaturation->Cellular_Assays Membrane_Stabilization Membrane Stabilization Assay Membrane_Stabilization->Cellular_Assays In_Vivo_Models Acute Inflammation Models (e.g., Carrageenan-induced Paw Edema) Cellular_Assays->In_Vivo_Models NO_Production Nitric Oxide (NO) Production Assay NO_Production->In_Vivo_Models Chronic_Models Chronic Inflammation Models (e.g., Adjuvant-induced Arthritis) In_Vivo_Models->Chronic_Models End End Chronic_Models->End Start Start Start->Enzyme_Assay Start->Protein_Denaturation Start->Membrane_Stabilization

Experimental Screening Workflow

In Vitro Assays for Anti-inflammatory Activity

In vitro assays are rapid, cost-effective methods for the initial screening of compounds.[10][11] They provide valuable information on the potential mechanisms of action.

Inhibition of Protein Denaturation Assay

Principle: Inflammation can induce protein denaturation. The ability of a compound to prevent heat-induced protein denaturation is a measure of its anti-inflammatory potential.[12][13]

Protocol:

  • Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% w/v bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

  • A control group is prepared with 0.5 mL of distilled water instead of the test compound.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Diclofenac sodium can be used as a reference standard.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[14] This assay measures the ability of a compound to inhibit COX-2 activity.[15][16]

Protocol (Fluorometric):

  • Prepare a reaction mixture in a 96-well plate containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the test compound at various concentrations to the respective wells. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.[15]

  • Add human recombinant COX-2 enzyme to all wells except the background control.

  • Initiate the reaction by adding Arachidonic Acid.

  • Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[15]

  • The rate of fluorescence increase is proportional to COX-2 activity.

  • Calculate the percentage inhibition and determine the IC50 value of the test compound.

CompoundConcentration (µM)% Inhibition of COX-2
Vehicle -0
Compound X 0.115.2 ± 2.1
148.7 ± 3.5
1089.1 ± 1.8
Celecoxib 0.125.4 ± 2.9
175.3 ± 4.2
1098.6 ± 0.9

Table 1: Example data for COX-2 Inhibition Assay.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant system to study the effects of compounds on inflammatory responses in intact cells.

LPS-Induced Cytokine Release in Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17][18] This assay measures the ability of a compound to suppress this cytokine release.

Protocol:

  • Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[19]

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Dexamethasone can be used as a positive control.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS) < 10< 15
LPS (1 µg/mL) 2548 ± 1503125 ± 210
LPS + Compound Y (1 µM) 1875 ± 1202250 ± 180
LPS + Compound Y (10 µM) 950 ± 851100 ± 95
LPS + Dexamethasone (1 µM) 450 ± 50620 ± 75

Table 2: Example data for LPS-induced cytokine release in RAW 264.7 cells.

In Vivo Models of Inflammation

In vivo models are essential for evaluating the efficacy, pharmacokinetics, and safety of a compound in a whole organism.[20][21]

Carrageenan-Induced Paw Edema in Rodents

Principle: The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[22][23] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling).[24] The first phase is mediated by histamine and serotonin, while the second, later phase is mediated by prostaglandins and leukotrienes.[25]

Protocol:

  • Use adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compound orally or intraperitoneally at various doses.

  • The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin or Diclofenac.[22]

  • After a specific time (e.g., 1 hour) post-drug administration, inject 0.1 mL of 1% w/v carrageenan solution into the subplantar region of the right hind paw.[26][27]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[23]

  • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

TreatmentDose (mg/kg)% Inhibition of Edema at 3h
Control (Vehicle) -0
Compound Z 1025.6 ± 3.1
3048.2 ± 4.5
10065.8 ± 5.2
Indomethacin 1055.4 ± 4.8

Table 3: Example data for Carrageenan-induced paw edema in rats.

Conclusion

The evaluation of novel anti-inflammatory compounds requires a systematic approach employing a combination of in vitro, cell-based, and in vivo models. This tiered screening process allows for the efficient identification of lead candidates and the elucidation of their mechanisms of action, ultimately facilitating the development of new and effective anti-inflammatory therapeutics.

References

Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Arylpropanoic acids are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen. The synthesis of these compounds often involves the α-alkylation of an aryl-substituted precursor. Phase-transfer catalysis (PTC) has emerged as a powerful and green methodology to facilitate these syntheses.[1][2] This technique overcomes the mutual insolubility of aqueous inorganic bases and organic substrates by employing a catalyst, typically a quaternary ammonium or phosphonium salt, to transport the reactive anion from the aqueous phase to the organic phase where the reaction occurs.[2][3][4] This approach offers numerous advantages, including the use of inexpensive bases like sodium or potassium hydroxide, milder reaction conditions, reduced reliance on hazardous and expensive anhydrous solvents, and often leads to higher yields and shorter reaction times.[1][5] These benefits make PTC a highly attractive method for the industrial-scale production of arylpropanoic acids.[2][6]

Introduction to Phase-Transfer Catalysis (PTC)

In many organic syntheses, the reactants are located in separate, immiscible phases. For instance, an organic substrate may be dissolved in a non-polar organic solvent, while the nucleophile is an inorganic salt soluble only in water. Under these conditions, the reaction is confined to the interface between the two phases and is consequently very slow.[1]

Phase-transfer catalysis provides an elegant solution to this problem. A phase-transfer catalyst, such as a tetrabutylammonium bromide (TBAB), facilitates the movement of a reactant (usually an anion) from one phase to another, allowing the reaction to proceed in the bulk organic phase at a significantly accelerated rate.[2][3]

The general mechanism involves two key steps:

  • Anion Exchange: At the aqueous-organic interface, the catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the reactive anion (Y⁻) from the aqueous phase.

  • Reaction in Organic Phase: The newly formed lipophilic ion pair (Q⁺Y⁻) diffuses into the organic phase. Here, the "naked" anion is highly reactive and readily reacts with the organic substrate (RX). The catalyst is regenerated and returns to the aqueous phase to repeat the cycle.

General Mechanism of PTC in Arylpropanoic Acid Synthesis

The synthesis of 2-arylpropanoic acids via PTC typically involves the α-methylation of an arylacetonitrile or a related precursor. The catalyst shuttles the hydroxide or carbonate anion into the organic phase to deprotonate the precursor, creating a carbanion which then reacts with an alkylating agent.

PTC_Mechanism General PTC Mechanism for Arylpropanoic Acid Synthesis cluster_organic Organic Phase NaOH NaOH QX_aq Q+X⁻ (Catalyst) NaOH->QX_aq NaX NaX QOH_org Q+OH⁻ ArCH2CN Ar-CH₂-CN (Substrate) ArCH2CN->QOH_org MeX CH₃-X (Alkylating Agent) ArCH_CN_Me Ar-CH(CH₃)-CN (Alkylated Intermediate) MeX->ArCH_CN_Me QX_org Q+X⁻ QOH_org->MeX Alkylation QX_org->QX_aq Catalyst Regeneration Workflow Experimental Workflow for PTC Synthesis start 1. Assemble Apparatus reagents 2. Charge Flask with Substrate, Solvent, and PTC start->reagents base 3. Add 50% Aqueous NaOH reagents->base heat_stir 4. Heat to 70°C and Stir Vigorously base->heat_stir alkylation 5. Add Alkylating Agent Dropwise heat_stir->alkylation react 6. Stir at 70°C for 4h alkylation->react workup 7. Cool and Quench with Water react->workup extract 8. Separate Layers and Extract Aqueous Phase workup->extract wash 9. Wash Combined Organic Layers extract->wash dry 10. Dry and Concentrate wash->dry purify 11. Purify by Vacuum Distillation dry->purify

References

Application Notes and Protocols for Assessing the Cytotoxicity of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell viability assays for determining the cytotoxic effects of propanoic acid derivatives. Detailed protocols for three widely accepted assays—MTT, Neutral Red, and LDH—are presented, along with data interpretation guidelines and visualizations to facilitate experimental design and analysis.

Introduction

Propanoic acid and its derivatives represent a broad class of compounds with diverse pharmacological activities, including well-known non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Assessing the cytotoxicity of these compounds is a critical step in drug discovery and development, providing essential information on their potential therapeutic window and off-target effects. Cell viability assays are fundamental tools for this purpose, offering quantitative data on how these derivatives affect cell health and proliferation. This document outlines the principles and detailed methodologies for three robust cytotoxicity assays.

Quantitative Cytotoxicity Data of Propanoic Acid Derivatives

The following table summarizes the cytotoxic effects of various propanoic acid derivatives on different cell lines, as determined by the MTT assay. The data are presented as IC50 values (the concentration of a substance that inhibits a biological process by 50%) or as a percentage of cell viability, offering a comparative look at their cytotoxic potential.

CompoundCell LineAssayResult
Ibuprofen (2-(4-(2-methylpropyl)phenyl)propanoic acid)THLE-2 (normal liver cells)MTTLeast cytotoxic compared to 3-4APPA and 3-4HPPA.[1][2]
HEP-G2 (liver cancer cells)MTTLess cytotoxic than on THLE-2 cells.[1][2]
3-(4-aminophenyl)propionic acid (3-4APPA)THLE-2 (normal liver cells)MTTMost cytotoxic compared to Ibuprofen and 3-4HPPA.[1]
HEP-G2 (liver cancer cells)MTTLess cytotoxic than on THLE-2 cells.[1]
3-(4-hydroxyphenyl)propionic acid (3-4HPPA)THLE-2 (normal liver cells)MTTModerately cytotoxic.[1]
HEP-G2 (liver cancer cells)MTTLess cytotoxic than on THLE-2 cells.[1]
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative 21A549 (lung adenocarcinoma)MTTIC50: 5.42 µM[3]
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative 22A549 (lung adenocarcinoma)MTTIC50: 2.47 µM[3]
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative 25A549 (lung adenocarcinoma)MTTIC50: 8.05 µM[3]
H69 (small cell lung cancer)MTTIC50: 27.7 µM[4]
H69AR (drug-resistant small cell lung cancer)MTTIC50: 48.4 µM[4]
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative 26A549 (lung adenocarcinoma)MTTIC50: 25.4 µM[3]
H69 (small cell lung cancer)MTTIC50: 67.0 µM[4]
H69AR (drug-resistant small cell lung cancer)MTTIC50: 15.4 µM[4]
Propanoic AcidHeLa (cervical cancer)MTSCell viability inhibited to 42.7% at 12 mM and 31.5% at 25 mM.[5]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[1][8] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[1][7]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[9]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare stock solutions of the propanoic acid derivatives in a suitable solvent, such as DMSO.

    • Dilute the stock solutions to the desired final concentrations in the culture medium. The final DMSO concentration should be 0.5% or less.[11]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-28 µL of MTT solution (5 mg/mL in PBS) to each well.[9][12]

    • Incubate the plate for 1.5 to 4 hours at 37°C.[9][12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[1]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[1][12]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Overnight Incubation A->B Attachment C Treat with Propanoic Acid Derivatives B->C Treatment D Incubate (24-72h) C->D Exposure E Add MTT Reagent D->E Metabolic Activity F Incubate (1.5-4h) E->F Formazan Formation G Add Solubilization Solution F->G Dissolve Crystals H Measure Absorbance G->H Quantification I Data Analysis (% Viability, IC50) H->I Results

MTT Assay Experimental Workflow

Neutral Red (NR) Uptake Assay

Principle: The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[13] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of living cells.[13] Non-viable cells cannot retain the dye. The amount of dye released from the cells after solubilization is proportional to the number of viable cells.[10][11]

Protocol:

  • Cell Seeding:

    • Seed 5,000–20,000 cells per well in 200 µL of culture medium in a 96-well clear flat-bottom plate.[11]

    • Incubate overnight at 37°C and 5% CO₂.[11]

  • Compound Treatment:

    • Prepare and add the propanoic acid derivatives at various concentrations as described in the MTT assay protocol.

    • Incubate for the desired exposure period (e.g., 24 hours).[10]

  • Neutral Red Staining:

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of pre-warmed Neutral Red solution (e.g., 33-50 µg/mL in culture medium) to each well.[13]

    • Incubate for 1-3 hours at 37°C and 5% CO₂.[10][14]

  • Washing:

    • Discard the Neutral Red solution and rinse the cells with 150 µL of a wash solution (e.g., DPBS or a fixative like 0.1% CaCl₂ in 0.5% Formaldehyde).[10][15]

  • Dye Solubilization:

    • Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[10][15]

    • Shake the plate on a shaker for at least 10 minutes until the dye is extracted and forms a homogenous solution.[10]

  • Absorbance Measurement:

    • Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.[10][11]

  • Data Analysis:

    • Calculate the percentage of viable cells compared to the untreated control.

Neutral_Red_Assay_Workflow A Seed Cells (96-well plate) B Overnight Incubation A->B C Treat with Propanoic Acid Derivatives B->C D Incubate (e.g., 24h) C->D E Add Neutral Red Solution D->E Staining F Incubate (1-3h) E->F Dye Uptake G Wash Cells F->G H Add Solubilization Solution G->H Dye Extraction I Measure Absorbance H->I J Data Analysis (% Viability) I->J

Neutral Red Assay Experimental Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16] The LDH assay quantitatively measures the amount of LDH released from dead or damaged cells, serving as an indicator of cytotoxicity.[17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product or the generation of a luminescent signal.[16][17]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate (1 × 10⁴ – 5 × 10⁴ cells/well in 100 µL) and treat with propanoic acid derivatives as described for the MTT assay.[17]

    • It is crucial to set up controls:

      • Vehicle Control: Untreated cells.

      • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., Triton X-100).[18]

      • No-Cell Control: Medium only for background.[19]

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes to pellet the cells.[18]

    • Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new, clean 96-well plate.[18][20]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.[20]

    • Incubate the plate at room temperature for about 30 minutes, protected from light.[20]

  • Signal Measurement:

    • If using a colorimetric assay, add a stop solution if required by the kit.[20]

    • Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) or the luminescence using a plate reader.[20]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] x 100

LDH_Assay_Workflow cluster_plate1 Cell Culture Plate cluster_plate2 Assay Plate A Seed & Treat Cells (with controls) B Incubate & Lyse Positive Control A->B C Centrifuge Plate B->C D Collect Supernatant C->D E Transfer Supernatant D->E F Add LDH Reaction Mix E->F G Incubate (RT) F->G H Measure Signal (Absorbance/Luminescence) G->H I Data Analysis (% Cytotoxicity) H->I COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs synthesizes Effects Inflammation Cell Proliferation Survival PGs->Effects PropanoicAcid Propanoic Acid Derivatives (NSAIDs) PropanoicAcid->COX Inhibition

References

Application Notes and Protocols for Creating 3D Spheroid Models to Test Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug screening compared to traditional two-dimensional (2D) monolayer cultures.[1][2] Spheroids better mimic the microenvironment of solid tumors, including gradients of nutrients and oxygen, complex cell-cell and cell-matrix interactions, and a drug resistance profile more representative of the in vivo situation.[1] These application notes provide a comprehensive guide to generating and utilizing 3D spheroid models for evaluating the efficacy of novel anticancer compounds. The protocols outlined below cover spheroid formation, viability and apoptosis assays, and provide insights into key signaling pathways involved in cancer progression.

Methods for 3D Spheroid Formation

Several methods can be used to generate 3D spheroids, with the hanging drop method and the use of ultra-low attachment plates being two of the most common and effective techniques.

Hanging Drop Method

The hanging drop method is a simple and cost-effective technique that allows for the formation of single, uniform spheroids.[3]

Protocol:

  • Cell Preparation:

    • Culture cancer cells to 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and neutralize with complete culture medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.[4]

    • Count the cells and adjust the concentration to 2.5 x 10^6 cells/mL.[4]

  • Hanging Drop Formation:

    • In the lid of a 60 mm Petri dish, carefully pipette 20 µL drops of the cell suspension, ensuring the drops are sufficiently spaced to prevent merging. It is possible to place at least 20 drops per dish.[4]

    • Add 5 mL of sterile PBS to the bottom of the Petri dish to create a humidified chamber and prevent the drops from evaporating.

    • Carefully invert the lid and place it on the bottom dish.[4]

  • Spheroid Formation and Culture:

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • Monitor spheroid formation daily. Aggregates typically form within 24-48 hours.[5]

    • For longer-term culture, the formed spheroids can be transferred to ultra-low attachment plates.

Ultra-Low Attachment (ULA) Plates

ULA plates are coated with a hydrophilic, biologically inert surface that prevents cell attachment, promoting spontaneous spheroid formation.[6][7]

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension as described in the hanging drop method protocol.

    • Adjust the cell concentration based on the desired spheroid size and cell type. Initial plating densities can range from 200 to 10,000 cells per well in a 96-well plate.[6]

  • Seeding into ULA Plates:

    • Dispense the cell suspension into the wells of the ULA plate. For a 96-well plate, a volume of 100 µL per well is typically used.[6][8]

    • Avoid scratching the surface of the wells with pipette tips.[6][8]

  • Spheroid Formation and Culture:

    • Place the plates in a humidified incubator at 37°C and 5% CO2.[6]

    • Spheroid formation can be observed within 24 hours for most cell lines.[7][8]

    • Medium can be changed every 2-3 days by carefully aspirating half the volume and replacing it with fresh medium.

Experimental Assays for Anticancer Compound Testing

Once spheroids are formed, they can be used to test the efficacy of anticancer compounds using various assays.

Cell Viability Assay (CellTiter-Glo® 3D)

The CellTiter-Glo® 3D Assay is a luminescence-based assay that measures ATP as an indicator of metabolically active, viable cells.[9][10][11][12] Its lytic capacity is optimized for penetrating large spheroids.[9][10]

Protocol:

  • Compound Treatment:

    • Culture spheroids for 3-4 days to allow for their formation and maturation.

    • Add the anticancer compound at various concentrations to the wells containing the spheroids. Include a vehicle-only control.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.

    • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.[11]

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[11]

    • Allow the plate to incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[9][11]

    • Measure luminescence using a plate reader.

Apoptosis Assay (Caspase-Glo® 3/7 3D)

The Caspase-Glo® 3/7 3D Assay is a luminescent assay that measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[13][14][15]

Protocol:

  • Compound Treatment:

    • Follow the same compound treatment procedure as described for the cell viability assay.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 3D Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents gently by orbital shaking.

    • Incubate at room temperature for 30 minutes to 3 hours.

    • Measure luminescence using a plate reader.

Data Presentation

The quantitative data obtained from the viability and apoptosis assays can be summarized in tables to facilitate comparison of the efficacy of different anticancer compounds.

Table 1: IC50 Values of Anticancer Drugs in 2D vs. 3D Spheroid Models

Cell LineDrug2D Culture IC503D Spheroid IC50Fold DifferenceReference
A549TGF-βR inhibitor A83-015 nM2.5 µM>500
HCT-116Melphalan--Chemoresistant in 3D
HCT-116Fluorouracil--Chemoresistant in 3D
HCT-116Oxaliplatin--Chemoresistant in 3D
HCT-116Irinotecan--Chemoresistant in 3D
BT-549PaclitaxelMore SensitiveMore Resistant-[1]
BT-549DoxorubicinMore SensitiveMore Resistant-[1]
BT-474PaclitaxelMore SensitiveMore Resistant-[1]
BT-474DoxorubicinMore SensitiveMore Resistant-[1]
T-47DPaclitaxelMore SensitiveMore Resistant-[1]
T-47DDoxorubicinMore SensitiveMore Resistant-[1]

Table 2: Effect of Pathway Inhibitors on 3D Spheroids

Cell LinePathway InhibitorEffect on SpheroidsReference
NSCLC cell linesAZD2014 (mTORC1/2 inhibitor)Inhibition of spheroid growth, decrease in ATP levels[3]
HGSOCJSI-124 (JAK/STAT inhibitor)Reduced viability, spheroid formation, and invasion[10]
GBM cell linesPacritinib (JAK2/FLT3 inhibitor)Inhibited STAT3 activation, cell viability, and spheroid formation[8]

Signaling Pathways in 3D Spheroid Models

Understanding the signaling pathways that are active in 3D spheroid models and how they are affected by anticancer compounds is crucial for drug development.

Experimental Workflow

G cluster_0 Spheroid Formation cluster_1 Anticancer Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis cell_prep Cell Preparation spheroid_formation Spheroid Formation (Hanging Drop / ULA Plate) cell_prep->spheroid_formation compound_treatment Compound Addition spheroid_formation->compound_treatment incubation Incubation compound_treatment->incubation viability_assay Cell Viability Assay (CellTiter-Glo 3D) incubation->viability_assay apoptosis_assay Apoptosis Assay (Caspase-Glo 3/7 3D) incubation->apoptosis_assay imaging High-Content Imaging incubation->imaging data_analysis IC50 Determination & Pathway Analysis viability_assay->data_analysis apoptosis_assay->data_analysis imaging->data_analysis G cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT (Dimer) stat->stat_p dimerizes nucleus Nucleus stat_p->nucleus gene_transcription Gene Transcription (Proliferation, Survival) stat_p->gene_transcription G growth_factor Growth Factor rtk Receptor Tyrosine Kinase growth_factor->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates cell_growth Cell Growth & Proliferation mtor->cell_growth G cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor growth_factor->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates nucleus Nucleus erk->nucleus gene_expression Altered Gene Expression (Proliferation, Survival) erk->gene_expression

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,4-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2,4-dimethylphenyl)propanoic acid for improved yields.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses specific problems that may be encountered during the synthesis of this compound, regardless of the specific synthetic route chosen.

FAQs and Troubleshooting

Q1: My overall yield is consistently low. What are the general factors I should investigate?

A1: Low overall yield can stem from issues at various stages of the synthesis. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reagent Purity: Ensure all starting materials, especially the 2,4-dimethylbenzene (m-xylene), acylating or alkylating agents, and solvents, are of high purity and anhydrous where required. Moisture can significantly interfere with many of the reactions involved, particularly those using Lewis acids or organometallic reagents.[1]

  • Reaction Conditions: Temperature, reaction time, and stirring rate are critical parameters. Ensure that the optimal conditions for each step are being precisely maintained. For instance, Friedel-Crafts reactions may require specific temperature control to minimize side reactions.[2]

  • Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or adding a fresh portion of a catalyst or reagent.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Check the pH during extractions to ensure your product is in the appropriate layer. For purification by recrystallization, choose a solvent system that provides good recovery. Column chromatography, while effective, can also lead to losses if not optimized.

Q2: I am observing a significant amount of an unexpected side product. How can I identify and minimize it?

A2: The identity of the side product will depend on the synthetic route. Common side products include isomers, poly-substituted products, and products from competing reaction pathways.

  • Identification: Isolate the side product using chromatography and characterize it using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

  • Minimization Strategies:

    • Isomeric Products: In Friedel-Crafts reactions, different isomers can be formed. The choice of catalyst and reaction temperature can influence the regioselectivity.[3]

    • Polyalkylation/Polyacylation: In Friedel-Crafts alkylation, the product is more reactive than the starting material, leading to polyalkylation. Using a large excess of the aromatic substrate can minimize this.[4] Friedel-Crafts acylation, however, is generally self-limiting as the acyl group deactivates the ring to further substitution.[5]

    • Dialkylation: In malonic ester synthesis, the mono-alkylated product can be alkylated a second time. Using an excess of the malonic ester can help to reduce this side reaction.[6]

Q3: How can I effectively purify the final this compound?

A3: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids. A suitable solvent system (e.g., toluene-hexane or ethanol-water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) will be needed to separate the components.

  • Acid-Base Extraction: As a carboxylic acid, the product can be separated from non-acidic impurities by dissolving the crude mixture in an organic solvent (like diethyl ether) and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities, and finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[7]

Section 2: Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

A common and direct route involves the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride, followed by reduction of the resulting keto-acid.

Troubleshooting for Friedel-Crafts Acylation

Q4: The yield of my Friedel-Crafts acylation of m-xylene with succinic anhydride is low. What are the likely causes?

A4: Low yields in this step are often traced back to the following:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[1] The catalyst can also form a complex with the product, requiring a stoichiometric amount.

  • Incorrect Reaction Temperature: The reaction is typically started at a low temperature (e.g., 0-5 °C) during the addition of reagents and then warmed to room temperature or heated to reflux.[2] Poor temperature control can lead to side reactions.

  • Sub-optimal Reagent Ratio: A molar ratio of approximately 1:1:2 for m-xylene:succinic anhydride:AlCl₃ is often used. Deviations from the optimal ratio can result in lower yields.

  • Formation of Isomers: Although the 2,4-dimethyl substitution pattern is expected due to the directing effects of the methyl groups, other isomers can form. The reaction conditions can be optimized to favor the desired isomer.

Experimental Protocol: Friedel-Crafts Acylation

Protocol 1: Synthesis of 3-(2,4-dimethylbenzoyl)propanoic acid

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (AlCl₃).

  • Solvent and Reactant Addition: Add a suitable anhydrous solvent, such as dichloromethane or nitrobenzene. Cool the flask in an ice bath to 0-5 °C.

  • Acylating Agent: Slowly add succinic anhydride to the stirred suspension.

  • Aromatic Substrate: Add 1,3-dimethylbenzene (m-xylene) dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield 3-(2,4-dimethylbenzoyl)propanoic acid.[1][2]

Troubleshooting for Reduction Step

Q5: I am having trouble with the reduction of the keto-acid to the final product. Which reduction method is best?

A5: The choice of reduction method for the ketone is critical to achieving a high yield without affecting the carboxylic acid group.

  • Clemmensen Reduction (Zn(Hg)/HCl): This is a classic method for reducing aryl ketones. However, the strongly acidic conditions may not be suitable for all substrates.

  • Wolff-Kishner Reduction (H₂NNH₂/KOH): This method uses basic conditions and is also effective for reducing aryl ketones. The high temperatures required can sometimes be a drawback.

  • Catalytic Hydrogenation: This method uses a metal catalyst (e.g., Pd/C) and hydrogen gas. It is often a milder method and can be highly effective. The choice of catalyst and solvent, as well as the pressure and temperature, will need to be optimized.

Data Presentation: Comparison of Reduction Methods
Reduction MethodReagentsTypical YieldAdvantagesDisadvantages
Clemmensen Zn(Hg), conc. HCl70-85%High yield for many aryl ketones.Strongly acidic; not suitable for acid-sensitive substrates.
Wolff-Kishner H₂NNH₂, KOH, ethylene glycol75-90%High yield; works well for acid-sensitive substrates.High temperatures required; strongly basic conditions.
Catalytic Hydrogenation H₂, Pd/C, Ethanol85-95%Mild conditions; high yield; environmentally friendly.Catalyst can be expensive; requires specialized equipment for handling hydrogen gas.

Experimental Workflow: Friedel-Crafts Acylation and Reduction

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Reactants m-Xylene + Succinic Anhydride Catalyst AlCl3 in Anhydrous Solvent Reactants->Catalyst Reaction1 Acylation at 0°C to Reflux Catalyst->Reaction1 Workup1 Quench with Ice/HCl Reaction1->Workup1 Extraction1 Extract with CH2Cl2 Workup1->Extraction1 Purification1 Recrystallization Extraction1->Purification1 Intermediate 3-(2,4-dimethylbenzoyl)propanoic acid Purification1->Intermediate ReductionMethod Choose Reduction Method (e.g., Catalytic Hydrogenation) Intermediate->ReductionMethod Reaction2 Reduction with H2, Pd/C ReductionMethod->Reaction2 Workup2 Filter Catalyst Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Section 3: Synthesis via Malonic Ester Synthesis

This alternative route involves the alkylation of a malonic ester with a 2,4-dimethylbenzyl halide, followed by hydrolysis and decarboxylation.

Troubleshooting for Malonic Ester Synthesis

Q6: What are the most common side products in my malonic ester synthesis, and how can I avoid them?

A6: The malonic ester synthesis is a robust method, but side reactions can lower the yield.

  • Dialkylated Esters: This is the most common side product. It arises because the mono-alkylated product still has an acidic proton and can be deprotonated and alkylated a second time. To minimize this, use a 1:1 ratio of the enolate to the alkylating agent or a slight excess of the malonic ester.[6]

  • Elimination Reactions: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene from your alkyl halide.[6] It is best to use a primary alkyl halide.

  • Transesterification: If the alkoxide base used for deprotonation does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate), you can get a mixture of esters.[6] Always match the alkoxide to the ester.

  • O-alkylation: The enolate is an ambident nucleophile and can react at the oxygen instead of the carbon, though this is less common for malonic esters.

Experimental Protocol: Malonic Ester Synthesis

Protocol 2: Synthesis of this compound

  • Enolate Formation: In a round-bottom flask, dissolve diethyl malonate in absolute ethanol. Add sodium ethoxide in portions to form the enolate.

  • Alkylation: To the stirred solution of the enolate, add 2,4-dimethylbenzyl chloride dropwise. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Saponification: Cool the reaction mixture and add a solution of sodium hydroxide. Heat to reflux to hydrolyze the ester groups to the carboxylate.

  • Work-up and Acidification: Cool the mixture and remove the ethanol under reduced pressure. Add water to dissolve the salt and wash with diethyl ether to remove any unreacted starting materials. Carefully acidify the aqueous layer with cold, concentrated HCl to precipitate the substituted malonic acid.

  • Decarboxylation: Collect the substituted malonic acid by filtration and heat it gently (around 100-150 °C) until the evolution of CO₂ ceases.

  • Purification: The resulting crude this compound can be purified by recrystallization.

Logical Relationship: Key Steps in Malonic Ester Synthesis

G Start Diethyl Malonate Enolate Enolate Formation (NaOEt) Start->Enolate Alkylation SN2 Alkylation (2,4-dimethylbenzyl chloride) Enolate->Alkylation Hydrolysis Saponification (NaOH, H2O) Alkylation->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Product Final Product Decarboxylation->Product

Caption: Key stages of the malonic ester synthesis route.

Troubleshooting Logic for Low Yield

G LowYield Low Overall Yield CheckPurity Check Reagent Purity & Dryness LowYield->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) CheckPurity->CheckConditions MonitorReaction Monitor Reaction Progress (TLC/GC) CheckConditions->MonitorReaction IncompleteReaction Reaction Incomplete? MonitorReaction->IncompleteReaction OptimizeWorkup Optimize Workup & Purification FinalYield Improved Yield OptimizeWorkup->FinalYield SideProducts Significant Side Products? IncompleteReaction->SideProducts No ExtendRxn Extend Reaction Time / Add Reagent IncompleteReaction->ExtendRxn Yes SideProducts->OptimizeWorkup No IdentifySideProduct Isolate & Characterize Side Product SideProducts->IdentifySideProduct Yes ExtendRxn->MonitorReaction ModifyConditions Modify Conditions to Minimize Side Product IdentifySideProduct->ModifyConditions ModifyConditions->FinalYield

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Troubleshooting low solubility of propanoic acid derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals encountering low solubility of propanoic acid derivatives in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are propanoic acid derivatives and why is their solubility in aqueous buffers often low?

Propanoic acid (also known as propionic acid) is a carboxylic acid with the chemical formula CH₃CH₂COOH.[1] Its derivatives are a class of molecules that share this core structure and are common in pharmaceuticals, including many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2] Like propanoic acid itself, these derivatives are typically weak acids.[3]

Their low solubility in aqueous solutions often stems from two main factors:

  • Molecular Structure: The presence of non-polar, lipophilic regions in the molecule can lead to poor interactions with polar water molecules.[4] Generally, as molecular size and lipophilicity (logP) increase, aqueous solubility decreases.[5][6]

  • pH and pKa: As weak acids, the solubility of propanoic acid derivatives is highly dependent on pH.[6][7] The protonated (neutral) form of the carboxylic acid is often significantly less soluble than its deprotonated (anionic or salt) form.[7][8] If the pH of the aqueous buffer is below or near the compound's acid dissociation constant (pKa), the compound will predominantly exist in its less soluble neutral form, leading to precipitation.[9]

Troubleshooting Low Solubility

Q2: My propanoic acid derivative is precipitating out of my aqueous buffer. What is the first thing I should check?

The most common cause of precipitation for acidic compounds is the pH of the buffer.[8][10] Propanoic acid has a pKa of approximately 4.87.[3][11] Its derivatives will have similar, though slightly different, pKa values.

Troubleshooting Steps:

  • Compare Buffer pH to Compound pKa: Ensure the pH of your aqueous buffer is sufficiently above the pKa of your compound. A general rule of thumb is to have the pH at least 1-2 units higher than the pKa to ensure the compound is predominantly in its more soluble, ionized (deprotonated) form.

  • Adjust pH: If your experimental conditions allow, increase the pH of your buffer.[12] For many sparingly soluble salts derived from weak acids, solubility dramatically increases in more basic solutions.[7]

The relationship between pH, pKa, and the form of the molecule is fundamental to its solubility.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_sol R-COOH (Protonated Form) Predominant low_sol_prop Low Aqueous Solubility low_sol->low_sol_prop eq pKa low_sol->eq Add H⁺ high_sol R-COO⁻ + H⁺ (Deprotonated Form) Predominant high_sol_prop High Aqueous Solubility high_sol->high_sol_prop eq->high_sol Add OH⁻

Caption: pH-dependent ionization and solubility of a propanoic acid derivative.

Q3: Adjusting the pH is not possible for my experiment. What other strategies can I use to improve solubility?

If altering the pH is not an option, several other techniques can be employed to enhance solubility.[5] The following troubleshooting workflow can guide your decisions.

start Compound precipitates in aqueous buffer check_ph Is pH adjustment an option? start->check_ph adjust_ph Adjust buffer pH to >2 units above pKa check_ph->adjust_ph Yes use_cosolvent Add a water-miscible co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent No recheck1 Still Precipitates? adjust_ph->recheck1 recheck1->use_cosolvent Yes cosolvent_ok Test solubility recheck1->cosolvent_ok No check_cosolvent_conc Is co-solvent % compatible with assay (e.g., <1%)? use_cosolvent->check_cosolvent_conc check_cosolvent_conc->cosolvent_ok Yes cosolvent_bad Co-solvent level is too high. Consider other methods. check_cosolvent_conc->cosolvent_bad No other_methods Consider Advanced Methods cosolvent_ok->other_methods If precipitation persists solubilizers Use solubilizers: - Surfactants (Tween-80) - Cyclodextrins other_methods->solubilizers temp Gently warm the solution (check compound stability) other_methods->temp particle Particle size reduction (micronization) other_methods->particle

Caption: Troubleshooting workflow for low solubility of propanoic acid derivatives.

Detailed Strategies:

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of nonpolar molecules.[5] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[12] Be aware that high concentrations of organic solvents can be toxic in cell-based assays; it's crucial to keep the final concentration low (typically <0.5% to 1%) and always run a vehicle control.[8][10]

  • Solubilizing Agents: Surfactants (e.g., Tween-80, Sodium Lauryl Sulphate) or complexation agents like cyclodextrins can be used to encapsulate the drug molecule, enhancing its apparent aqueous solubility.[2][13]

  • Temperature Adjustment: For most solid solutes, solubility increases with temperature.[6] Gentle warming of the buffer can help dissolve the compound. However, you must first verify the thermal stability of your specific derivative to avoid degradation.[8]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the rate of dissolution, though it does not change the equilibrium solubility.[5][12][13]

Q4: I'm dissolving my compound in DMSO first and then diluting it into a buffer, but it immediately crashes out. Why is this happening?

This common issue is often referred to as "solvent shock."[8] Your compound is highly soluble in the concentrated DMSO stock, but when this stock is rapidly diluted into the aqueous buffer, the solvent composition changes abruptly. The buffer cannot maintain the compound in solution at that high concentration, causing it to precipitate.[8]

Solutions:

  • Decrease Final Concentration: The most straightforward solution is to test a lower final concentration of your compound.[14]

  • Use Rapid Dilution: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. This ensures rapid and uniform mixing, preventing localized areas of high concentration that can initiate precipitation.[14]

  • Increase Final Co-solvent Percentage: If your experiment allows, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) might be enough to keep the compound dissolved.[14]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions into a medium that contains a progressively lower concentration of the organic solvent.

Q5: How does lipophilicity relate to the solubility of these derivatives?

Lipophilicity, often expressed as logP, is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. For propanoic acid derivatives, a higher logP value generally correlates with lower aqueous solubility. The table below illustrates the properties of propanoic acid and a common derivative, ibuprofen.

PropertyPropanoic AcidIbuprofen (a propanoic acid derivative)
Molecular Formula C₃H₆O₂[11]C₁₃H₁₈O₂
Molecular Weight 74.08 g/mol [3]206.28 g/mol
pKa (Strongest Acidic) ~4.87[3][11]~4.5
logP 0.33[11]~3.97
Aqueous Solubility Miscible / 1000 mg/mL[3][15]21 mg/L (0.021 mg/mL) at 25 °C

Data for ibuprofen sourced from publicly available chemical databases.

As shown, the larger, more complex structure of ibuprofen results in a much higher logP and consequently, a dramatically lower intrinsic aqueous solubility compared to the parent propanoic acid.

Experimental Protocol

Q6: How can I experimentally measure the kinetic solubility of my compound?

Determining the kinetic solubility is crucial in early drug discovery to quickly assess compounds.[4][16] This method involves dissolving the compound in an organic solvent (like DMSO) first, then adding it to the aqueous buffer.[17][18] The following is a generalized shake-flask protocol using UV-Vis spectrophotometry for quantification.[18]

Protocol: Kinetic Solubility Assessment using UV-Vis Spectrophotometry

1. Materials:

  • Test propanoic acid derivative

  • Dimethyl Sulfoxide (DMSO), high purity

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well filter plates (e.g., 0.45 µm pore size)

  • 96-well UV-transparent collection plates

  • Thermomixer or plate shaker

  • UV-Vis spectrophotometer plate reader

2. Procedure:

  • Step 1: Prepare Stock Solution

    • Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[17]

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.[8]

  • Step 2: Prepare Calibration Curve

    • Perform a serial dilution of your DMSO stock solution into the chosen aqueous buffer to create a set of standards with known concentrations.

    • Ensure the final DMSO concentration is the same across all standards and matches what will be in your test samples (e.g., 1%).

    • Measure the UV absorbance of each standard at the compound's λ_max (maximum absorbance wavelength).

    • Plot absorbance vs. concentration to generate a standard curve.

  • Step 3: Sample Preparation and Incubation

    • Add a small volume of the DMSO stock solution to the wells of the 96-well filter plate (e.g., 2 µL of 10 mM stock).[19]

    • Add the aqueous buffer to each well to achieve the desired final concentration and a consistent final DMSO percentage (e.g., add 198 µL of buffer for a final volume of 200 µL and 1% DMSO).[17]

    • Seal the plate and place it on a thermomixer or plate shaker. Incubate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[18][19]

  • Step 4: Filtration

    • After incubation, stack the filter plate on top of a 96-well UV-transparent collection plate.

    • Centrifuge the plates to filter the solutions. This separates any undissolved precipitate from the saturated solution (the filtrate).[18]

  • Step 5: Measurement and Data Analysis

    • Using the UV-Vis plate reader, measure the absorbance of the filtrate in the collection plate at the same λ_max used for the calibration curve.[4]

    • Use the standard curve equation to calculate the concentration of the dissolved compound in the filtrate. This value represents the kinetic solubility under the tested conditions.[17]

References

Technical Support Center: Purification of 3-(2,4-dimethylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-(2,4-dimethylphenyl)propanoic acid. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common method for its synthesis is the Friedel-Crafts acylation of m-xylene with succinic anhydride, followed by reduction. Potential impurities from this process include:

  • Unreacted Starting Materials: m-xylene and succinic anhydride.

  • Isomeric Products: Friedel-Crafts acylation of m-xylene can potentially yield other isomers, such as 3-(2,6-dimethylphenyl)propanoic acid or 3-(3,5-dimethylphenyl)propanoic acid, although the 2,4-disubstituted product is generally favored.

  • Byproducts of Reduction: If a Clemmensen or Wolff-Kishner reduction is used to reduce the intermediate ketoacid, byproducts related to incomplete reaction or side reactions of the carbonyl group may be present.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as inorganic salts.

Q2: Which purification technique is most suitable for removing these impurities?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral impurities (like unreacted m-xylene) and basic impurities.[1][2]

  • Recrystallization: This is an excellent method for removing small quantities of impurities and for obtaining a highly crystalline final product.[2] The choice of solvent is critical for success.

  • Column Chromatography: For separating the desired product from closely related acidic impurities, such as isomers, silica gel column chromatography is a powerful tool.[3]

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting minor impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a solvent with a similar polarity to this compound. Good starting points for arylpropanoic acids are toluene, ethanol, or a mixture of ethanol and water.[4]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also lower the melting point of the mixture, leading to oiling out.Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling persists, try a different solvent system or pre-purify the crude material by acid-base extraction.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. Scratching the inside of the flask with a glass rod at the solvent line can induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Acid-Base Extraction Issues
ProblemPotential CauseRecommended Solution
An emulsion forms between the organic and aqueous layers. The two phases have similar densities. Vigorous shaking.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gently swirl or invert the separatory funnel instead of shaking vigorously.
Incomplete precipitation of the product upon acidification. The pH of the aqueous layer is not sufficiently acidic.Add more acid (e.g., concentrated HCl) dropwise while monitoring the pH with litmus paper or a pH meter. The pH should be well below the pKa of the carboxylic acid (typically around 4-5) to ensure complete protonation and precipitation.
The precipitated product is sticky or oily. Impurities are co-precipitating with the product.Allow the precipitate to stand in the acidic solution, sometimes it will solidify over time. If not, extract the oily product into a clean organic solvent, dry the organic layer, and attempt purification by another method like recrystallization or chromatography.

Data Presentation

Table 1: Representative Purification Data for Arylpropanoic Acids

The following data is illustrative for arylpropanoic acids and should be used as a starting point for optimization for this compound.

Purification MethodKey ParametersTypical PurityTypical Recovery
Recrystallization Solvent System: Toluene/Hexane>99%70-90%
Solvent System: Ethanol/Water>98%75-95%
Column Chromatography Stationary Phase: Silica Gel>99%60-85%
Mobile Phase: Hexane:Ethyl Acetate (with 0.5% acetic acid)

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH 1-2, check with litmus paper). This compound will precipitate as a solid.

  • Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of this compound to obtain a high-purity crystalline solid.

  • Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, a mixture of ethanol and water or toluene and hexane is a good starting point. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent in a pair) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the first solvent to redissolve the precipitate. Allow the clear solution to cool slowly to room temperature.

  • Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This method is useful for separating this compound from impurities with similar acidity, such as isomers.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. A common mobile phase for carboxylic acids is a mixture of hexane and ethyl acetate, with a small amount of acetic acid (e.g., 0.5%) added to prevent tailing of the acidic compound on the column.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it carefully onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow start Crude this compound extraction Acid-Base Extraction start->extraction neutral_impurities Neutral/Basic Impurities Removed extraction->neutral_impurities Aqueous Wash check_purity Assess Purity (TLC, MP, NMR) extraction->check_purity Acidification & Isolation recrystallization Recrystallization pure_product Pure Product (>99%) recrystallization->pure_product chromatography Column Chromatography chromatography->pure_product check_purity->recrystallization Minor Impurities check_purity->chromatography Isomeric/Polar Impurities check_purity->pure_product Purity Acceptable

References

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Aromatic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of aromatic acids. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during mobile phase optimization.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format to help you quickly find solutions to challenges in your experiments.

Q1: Why am I seeing significant peak tailing with my aromatic acid analytes?

A1: Peak tailing, where the latter half of a peak is broader than the front, is a common problem when analyzing acidic compounds like aromatic acids.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[2]

  • Chemical Causes: The main chemical reason is the interaction of the ionized aromatic acid with residual silanol groups (Si-OH) on the surface of silica-based columns.[2] At a mid-range pH, these silanol groups can be ionized and interact with the analytes, causing tailing.[3][4] If the mobile phase pH is close to the pKa of your aromatic acid, a mixture of ionized and unionized forms of the analyte can exist, leading to peak distortion.[1][5]

  • Physical Causes: If a neutral compound also shows tailing, the issue is likely physical.[2] This can include a void at the column head, a partially blocked inlet frit, or excessive extra-column volume from tubing.[6][7] Column overload, where too much sample is injected, can also lead to peak tailing.[3][4]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: This is the most critical parameter. Lower the mobile phase pH to at least 2 units below the pKa of your aromatic acid. This ensures the acid is in a single, non-ionized form and suppresses the ionization of silanol groups, minimizing secondary interactions.[2][8][9] A pH range of 2-4 is often a good starting point for method development with acidic compounds.[10]

  • Use a High-Quality, End-Capped Column: Modern, high-purity end-capped C18 columns have fewer accessible residual silanol groups, which reduces the potential for secondary interactions.[2][11]

  • Incorporate a Buffer: Using a buffer like phosphate or acetate helps maintain a consistent pH, which is crucial for reproducible results and symmetrical peaks.[2][12] Ensure the buffer's pKa is within ±1 unit of your target pH.[12][13]

  • Check for Physical Issues: If the problem persists, investigate physical causes. Try back-flushing the column (if the manufacturer permits) to clear a blocked frit.[1] Inspect and minimize the length and diameter of all tubing to reduce dead volume.[4][11] To check for column overload, dilute your sample and reinject it; if the peak shape improves, reduce the sample concentration or injection volume.[3][6]

Q2: My retention times are unstable and shifting between injections. What's wrong?

A2: Drifting retention times can compromise the reliability of your analysis.[14] Several factors related to the mobile phase and system equilibration can cause this issue.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting your analysis, especially after changing the mobile phase composition.[2][15] A stable baseline is a good indicator of an equilibrated system.[2] Allow at least 10 column volumes of the mobile phase to pass through the column for proper equilibration.[15]

  • Verify Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of retention time shifts.[16] Always measure the pH of the aqueous portion before adding the organic solvent.[17] Ensure accurate and consistent measurements of all components.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can lead to the formation of bubbles in the pump and detector, causing flow rate fluctuations and an unstable baseline.[16][17] Proper degassing is essential for stable retention times.[16]

  • Check for Leaks and Pump Issues: A leak in the system can cause pressure fluctuations and, consequently, shifts in retention time.[14] Worn pump seals can also lead to inconsistent flow rates.[14][16]

  • Maintain Consistent Temperature: Column temperature affects retention.[18] Use a column thermostat to maintain a constant and reproducible temperature.[15]

Q3: I have poor resolution between two of my aromatic acid peaks. How can I improve their separation?

A3: Achieving baseline separation is critical for accurate quantification.[19] Poor resolution can often be addressed by systematically optimizing the mobile phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Changing the mobile phase pH is a powerful tool for altering the selectivity between ionizable compounds like aromatic acids.[9] A small change in pH can significantly impact the ionization state of each acid (if their pKa values differ), leading to changes in their retention and potentially improving resolution.[5][20]

  • Modify the Organic Solvent Ratio (Isocratic Elution): In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your analytes, which can sometimes improve the resolution of closely eluting peaks.[21]

  • Switch to a Gradient Elution: If your sample contains aromatic acids with a wide range of polarities, an isocratic method may not be sufficient.[22] A gradient elution, where the mobile phase composition is changed during the run, can improve resolution and shorten analysis time.[23][24] Start with a scouting gradient to determine the optimal solvent range.[25]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Switching from one to the other can alter selectivity (α), which is the most powerful variable for changing resolution.[19][21]

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry may be necessary.[26] For aromatic acids, a phenyl column can offer unique selectivity through π-π interactions, which may resolve compounds that co-elute on a standard C18 column.[12][19]

Q4: Should I use an isocratic or a gradient elution for my aromatic acid separation?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample.[22]

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the run.[27] It is simpler, more reliable for routine analysis, and ideal for samples with a few components that have similar chemical properties.[24][27] If your aromatic acids elute close to each other, an isocratic method may be sufficient.[23]

  • Gradient Elution: This method involves changing the mobile phase composition over time, typically by increasing the concentration of the organic solvent.[24] Gradient elution is preferred for complex samples containing compounds with a wide range of polarities.[23][28] It generally provides better resolution for complex mixtures and can reduce analysis times for strongly retained compounds.[24][28]

Recommendation: For method development, it is often beneficial to start with a generic gradient method to get an idea of the sample's complexity.[25] If the peaks are clustered together, an optimized isocratic method may be ideal. If they are spread far apart, a gradient method will likely be more efficient.[29]

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention and Resolution of Aromatic Acids (Hypothetical Data)

This table illustrates how adjusting the mobile phase pH can impact the separation of three hypothetical aromatic acids on a C18 column.

Mobile Phase pHAnalyteRetention Time (min)Asymmetry FactorResolution (Rs)
4.5 Acid A (pKa 4.2)3.51.8-
Acid B (pKa 4.5)3.71.90.8
Acid C (pKa 4.9)5.21.53.5
3.0 Acid A (pKa 4.2)5.81.2-
Acid B (pKa 4.5)6.51.11.6
Acid C (pKa 4.9)9.11.15.2
2.5 Acid A (pKa 4.2)6.21.0-
Acid B (pKa 4.5)7.11.02.1
Acid C (pKa 4.9)10.51.06.3

As shown, lowering the pH well below the pKa of the acids increases retention and improves both peak shape (asymmetry factor closer to 1) and resolution.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol outlines a systematic approach to optimizing the mobile phase pH for the separation of aromatic acids.

  • Determine Analyte pKa: Identify the pKa values of your target aromatic acids.[12]

  • Prepare Aqueous Buffers: Prepare a series of aqueous buffers with pH values that bracket the pKa values. For example, if the pKa is 4.2, prepare buffers at pH 2.5, 3.0, 3.5, and 4.0. A common buffer for this range is phosphate or formate.[12]

  • Mobile Phase Preparation:

    • For each pH level, prepare the aqueous mobile phase component.

    • Measure and adjust the pH of the aqueous portion before adding any organic modifier.[17]

    • Filter the aqueous buffer through a 0.45 µm filter.[2]

    • Mix the filtered aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio (e.g., 70:30 v/v).

  • Analysis Procedure:

    • Equilibrate the HPLC system and column with the first mobile phase composition until a stable baseline is achieved (typically requires 10-20 column volumes).[2][15]

    • Inject a standard solution containing the aromatic acids.

    • Record the chromatogram and note the retention times, peak shapes, and resolution.

    • Repeat the process for each prepared mobile phase pH, ensuring the column is fully re-equilibrated between each change.

  • Evaluation: Compare the chromatograms to determine the optimal pH that provides the best resolution and peak shape. The ideal pH is often at least 1.5-2 units away from the analyte's pKa.[5][30]

Protocol 2: Gradient Method Development

This protocol describes a basic strategy for developing a gradient elution method.

  • Initial Conditions:

    • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic or Phosphoric Acid in Water (pH ~2.5-3.0).

    • Mobile Phase B: Acetonitrile.

    • Detector: UV, set at an appropriate wavelength for the analytes.

  • Scouting Gradient:

    • Run a broad linear gradient, for example, from 5% B to 95% B over 20 minutes.[25]

    • This initial run will show the retention behavior of all components in the sample.

  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient to improve the separation of the target peaks.

    • If peaks are crowded at the beginning, use a shallower initial gradient (e.g., increase from 5% to 40% B over 15 minutes).

    • If peaks are strongly retained, the gradient can be made steeper at the end to shorten the run time.

  • Re-equilibration: Always include a post-run equilibration step where the mobile phase is returned to the initial conditions for several minutes to ensure reproducibility between injections.[22]

Visualizations

Mobile_Phase_Optimization_Workflow Mobile Phase Optimization Workflow for Aromatic Acids start Start: Poor Separation of Aromatic Acids check_pka Identify pKa of Analytes start->check_pka adjust_ph Adjust Mobile Phase pH (2 units below pKa) check_pka->adjust_ph eval_isocratic Evaluate Isocratic Separation adjust_ph->eval_isocratic resolution_ok Resolution Acceptable? eval_isocratic->resolution_ok develop_gradient Develop Gradient Method resolution_ok->develop_gradient No end End: Optimized Method resolution_ok->end Yes optimize_gradient Optimize Gradient Slope & Time develop_gradient->optimize_gradient resolution_ok2 Resolution Acceptable? optimize_gradient->resolution_ok2 change_solvent Change Organic Solvent (ACN <-> MeOH) change_solvent->eval_isocratic resolution_ok2->change_solvent No resolution_ok2->end Yes

Caption: A workflow for systematic mobile phase optimization.

Troubleshooting_Peak_Tailing Troubleshooting Peak Tailing for Aromatic Acids start Problem: Peak Tailing Observed inject_neutral Inject Neutral Compound start->inject_neutral neutral_tails Does it Tail? inject_neutral->neutral_tails physical_issue Issue is Physical: - Check for column void - Check for blocked frit - Minimize dead volume neutral_tails->physical_issue Yes chemical_issue Issue is Chemical: Secondary Interactions neutral_tails->chemical_issue No solution Symmetrical Peak physical_issue->solution lower_ph Lower Mobile Phase pH (< pKa - 2) chemical_issue->lower_ph use_buffer Use Buffer to Maintain pH lower_ph->use_buffer end_capped_col Use High-Purity End-Capped Column use_buffer->end_capped_col end_capped_col->solution

Caption: A logical guide for troubleshooting peak tailing issues.

References

Preventing degradation of 3-(2,4-dimethylphenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-(2,4-dimethylphenyl)propanoic acid in solution. The information is structured to address common issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the behavior of structurally similar arylpropionic acid derivatives, the primary factors contributing to degradation are exposure to light (photodegradation), high temperatures, strong oxidizing agents, and extreme pH conditions (acidic or alkaline hydrolysis).[1] The presence of metal ions can also catalyze oxidative degradation.

Q2: What are the visible signs of degradation in my solution?

A2: Visual indicators of degradation may include a change in the color of the solution (e.g., turning yellow), the formation of a precipitate, or a noticeable change in odor. However, it is important to note that significant degradation can occur without any visible changes.[1] Therefore, analytical methods are essential for confirming the stability of the compound.

Q3: How can I detect and quantify the degradation of this compound?

A3: The most reliable method for detecting and quantifying degradation is through stability-indicating analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[1][2] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially after a derivatization step.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be stored in a cool, dark place. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below in airtight, light-resistant containers is advisable.[3] It is also beneficial to purge the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.

Q5: Are there any chemical stabilizers that can be added to the solution to prevent degradation?

A5: Yes, the addition of antioxidants can help prevent oxidative degradation. Common antioxidants used for stabilizing similar compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant and its effective concentration should be determined through stability studies. Additionally, maintaining the pH of the solution within a neutral range (pH 6-8) can help prevent acid or base-catalyzed hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/UPLC Analysis
  • Possible Cause: This is a strong indication of chemical degradation. The new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Confirm Degradation: Compare the chromatogram of the aged sample to that of a freshly prepared standard solution of this compound.

    • Review Storage and Handling: Examine the storage conditions (temperature, light exposure) and handling procedures for any deviations from the recommended protocols.

    • Characterize Degradants: If possible, use techniques like LC-MS to obtain the mass of the degradation products to help elucidate their structures and understand the degradation pathway.

    • Optimize Conditions: Based on the suspected cause, adjust storage conditions (e.g., add an antioxidant, protect from light, adjust pH) and re-evaluate the stability over time.

Issue 2: Loss of Potency or Inconsistent Experimental Results
  • Possible Cause: A decrease in the concentration of the active parent compound due to degradation.

  • Troubleshooting Steps:

    • Quantify Purity: Use a validated stability-indicating HPLC method to determine the current purity of your solution.

    • Prepare Fresh Solutions: If significant degradation (typically >5%) is confirmed, discard the old solution and prepare a fresh one from a solid standard of known purity.

    • Implement Preventative Measures: When preparing the new solution, incorporate preventative measures such as using deoxygenated solvents, adding an antioxidant, and storing in amber vials under an inert atmosphere.

Data on Stability under Forced Degradation Conditions

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is intended to be illustrative of the expected behavior of an arylpropionic acid derivative and should be confirmed by experimental studies.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acidic Hydrolysis 24 hours80°C5-10%Decarboxylation products
(0.1 M HCl)
Alkaline Hydrolysis 24 hours80°C10-15%Products of side-chain cleavage
(0.1 M NaOH)
Oxidative 24 hoursRoom Temp20-30%Hydroxylated and peroxy derivatives
(6% H₂O₂)
Thermal 48 hours80°C5-8%Minor oxidative and decarboxylation products
Photolytic 24 hoursRoom Temp15-25%Photoproducts from radical reactions
(ICH Q1B light exposure)

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound
  • Solvent Preparation: Use high-purity HPLC-grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). Deoxygenate the solvent by sparging with nitrogen or argon gas for at least 15 minutes.

  • Antioxidant Addition: If preventing oxidative degradation is a priority, add an appropriate antioxidant (e.g., BHT at 0.01-0.1% w/v) to the deoxygenated solvent and dissolve completely.

  • Dissolving the Compound: Accurately weigh the desired amount of this compound and dissolve it in the prepared solvent. Use sonication if necessary to ensure complete dissolution.

  • pH Adjustment (for aqueous solutions): If using a buffered aqueous solution, adjust the pH to a neutral range (6.0-8.0) using a suitable buffer system (e.g., phosphate buffer).

  • Storage: Transfer the solution to a clean, amber glass vial. Purge the headspace with nitrogen or argon before sealing tightly. Store at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term).

Protocol 2: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Heat at 80°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Heat at 80°C.

    • Oxidation: Mix equal volumes of the stock solution and 12% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to a light source as specified by ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Visualizations

degradation_pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis main This compound hydroperoxide Hydroperoxide Intermediate main->hydroperoxide H₂O₂ / O₂ radicals Radical Intermediates main->radicals UV/Vis Light decarboxylated Decarboxylation Product main->decarboxylated Acid/Heat hydroxylated Hydroxylated Derivatives hydroperoxide->hydroxylated photoproducts Complex Photoproducts radicals->photoproducts

Caption: Potential degradation pathways for this compound.

experimental_workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze HPLC/UPLC Analysis neutralize->analyze data Data Analysis: - Calculate % Degradation - Identify Degradants analyze->data end Stability Profile data->end

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Analyze Purity via HPLC start->check_purity degraded Significant Degradation? check_purity->degraded discard Discard Old Solution degraded->discard Yes investigate_other Investigate Other Experimental Variables degraded->investigate_other No prepare_new Prepare Fresh Solution with Stabilizers discard->prepare_new continue_exp Continue Experiment prepare_new->continue_exp

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Synthesis of Substituted Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common byproducts and other issues encountered during the synthesis of substituted phenylpropanoic acids. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted phenylpropanoic acids?

A1: The most common and versatile methods include:

  • Friedel-Crafts Acylation followed by Reduction: This two-step approach involves the acylation of a substituted benzene with an acyl halide or anhydride, followed by reduction of the resulting ketone.

  • Arndt-Eistert Homologation: This method extends a substituted phenylacetic acid by one carbon to yield the corresponding phenylpropanoic acid.

  • Malonic Ester Synthesis: This route involves the alkylation of a malonic ester with a substituted benzyl halide, followed by hydrolysis and decarboxylation.

Q2: I'm performing a Friedel-Crafts acylation and obtaining a mixture of isomers. How can I improve the regioselectivity?

A2: Regioselectivity in Friedel-Crafts acylation is influenced by the directing effects of the substituents on the aromatic ring. For electron-donating groups, ortho- and para-isomers are typically formed. To favor the para-product, which is often the desired isomer due to less steric hindrance, consider the following:

  • Solvent Choice: Using a less polar solvent can sometimes favor the formation of the para-isomer.

  • Temperature Control: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically more stable para-product.[1]

  • Catalyst: The choice of Lewis acid catalyst can also influence the isomer ratio.

Q3: What causes the formation of an α-chloromethylketone byproduct in the Arndt-Eistert synthesis?

A3: The formation of an α-chloromethylketone is a known side reaction in the Arndt-Eistert synthesis. It arises from the reaction of the diazoketone intermediate with HCl, which is generated during the initial formation of the acid chloride from the carboxylic acid and thionyl chloride.[2][3] To minimize this, it is crucial to either use two equivalents of diazomethane or to add a non-nucleophilic base like triethylamine to scavenge the HCl.[3]

Q4: I am observing significant amounts of a dialkylated product in my malonic ester synthesis. How can I prevent this?

A4: Dialkylation is a common byproduct in malonic ester synthesis where the alkylated malonic ester undergoes a second alkylation.[4][5][6][7] To favor mono-alkylation, you can:

  • Use an excess of the malonic ester: This increases the probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product.[8][9]

  • Control the stoichiometry of the base: Using only one equivalent of a strong base like sodium ethoxide is crucial.[4]

  • Slow addition of the alkylating agent: Adding the alkyl halide slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.

Troubleshooting Guides

This section is organized by the synthetic method and addresses specific issues you might encounter.

Method 1: Friedel-Crafts Acylation and Reduction

Problem 1: Low yield of the acylated product.

Possible CauseTroubleshooting Steps
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use a freshly opened bottle of the catalyst or purify it before use.[1][10][11]
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with the catalyst, rendering it inactive.[10][11]
Deactivated Aromatic Ring If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards electrophilic aromatic substitution, leading to poor yields.[10] Consider using a more reactive derivative if possible.
Poor Reagent Quality Ensure the purity of your aromatic substrate and acylating agent. Impurities can lead to side reactions and lower yields.

Problem 2: Formation of ortho-isomer and other regioisomers.

Possible CauseTroubleshooting Steps
Reaction Conditions The ratio of ortho- to para-isomers can be influenced by reaction temperature and solvent polarity.
Steric Hindrance The formation of the para-isomer is generally favored due to lower steric hindrance.

Summary of Common Byproducts in Friedel-Crafts Acylation

ByproductReason for FormationMitigation Strategy
Ortho-acyl substituted product The activating group on the phenyl ring directs acylation to both ortho and para positions.Lower reaction temperature; use of bulkier catalysts or solvents to sterically hinder ortho-attack.[1]
Polyacylated products Highly activated aromatic rings can undergo multiple acylations. However, the first acylation deactivates the ring, making subsequent acylations less likely.[10]Use of stoichiometric amounts of the acylating agent.
De-acylated product Reversal of the Friedel-Crafts reaction, especially at higher temperatures.Maintain moderate reaction temperatures and shorter reaction times.
Method 2: Arndt-Eistert Homologation

Problem: Formation of α-chloroketone byproduct.

Possible CauseTroubleshooting Steps
Presence of HCl HCl is generated during the formation of the acid chloride and reacts with the diazoketone intermediate.[2][3]
Impure Acid Chloride Residual thionyl chloride can react with diazomethane to generate unwanted byproducts.

Summary of Common Byproducts in Arndt-Eistert Synthesis

ByproductReason for FormationMitigation Strategy
α-chloroketone Reaction of the diazoketone intermediate with HCl.[2][3]Use of excess diazomethane or a non-nucleophilic base (e.g., triethylamine) to scavenge HCl.[3]
Methyl ester of the starting acid If methanol is present as an impurity or used as a solvent, it can react with the acid chloride.Use anhydrous, non-alcoholic solvents for the acid chloride formation and diazomethane reaction.
Method 3: Malonic Ester Synthesis

Problem: Significant amount of dialkylated product.

Possible CauseTroubleshooting Steps
Stoichiometry If both the enolate and alkyl halide are present after the initial alkylation, a second alkylation can occur.[9]
Reaction Conditions High temperatures and prolonged reaction times can favor dialkylation.
Base Strength A base that is too strong or used in excess can lead to multiple deprotonations.

Summary of Common Byproducts in Malonic Ester Synthesis

ByproductReason for FormationMitigation Strategy
Dialkylated malonic ester The mono-alkylated product can be deprotonated and alkylated a second time.[4][5][6][7]Use an excess of the malonic ester and carefully control the stoichiometry of the base and alkylating agent.[8][9]
Unreacted starting materials Incomplete reaction due to inactive reagents or insufficient reaction time/temperature.Ensure the use of fresh, anhydrous reagents and optimize reaction conditions.
Products of base-catalyzed side reactions The strong base can potentially react with the alkyl halide (elimination) or the ester (hydrolysis).Choose an appropriate base and solvent system, and maintain proper temperature control.

Experimental Protocols

Key Experiment 1: Synthesis of 4-Substituted Phenylpropanoic Acid via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry solvent (e.g., dichloromethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Add the acyl chloride (e.g., propionyl chloride, 1.0 eq.) dropwise to the stirred suspension.

  • After the addition is complete, add the substituted benzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aryl ketone.

Step 2: Clemmensen Reduction

  • In a round-bottom flask, prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes. Decant the aqueous solution.

  • Add the crude aryl ketone from Step 1, concentrated hydrochloric acid, water, and toluene to the flask containing the zinc amalgam.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically during the reflux.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting substituted phenylpropanoic acid by recrystallization or column chromatography.

Key Experiment 2: Synthesis of a Substituted Phenylpropanoic Acid via Arndt-Eistert Homologation
  • Convert the starting substituted phenylacetic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Remove the excess reagent under reduced pressure.

  • Dissolve the crude acid chloride in a dry, inert solvent (e.g., diethyl ether or THF).

  • At 0 °C, add a freshly prepared ethereal solution of diazomethane (2.0 eq.) dropwise with stirring. A yellow color should persist, indicating an excess of diazomethane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • In a separate flask, prepare a suspension of silver(I) oxide (Ag₂O, 0.1 eq.) in water or an alcohol (e.g., methanol for the methyl ester).

  • Slowly add the diazoketone solution to the silver oxide suspension at room temperature. The reaction is often exothermic, and nitrogen gas will evolve.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the reaction is complete (TLC monitoring).

  • Filter the reaction mixture to remove the silver catalyst.

  • If the acid is the desired product, acidify the aqueous filtrate and extract with an organic solvent. If an ester was formed, proceed with standard workup and purification.

Key Experiment 3: Synthesis of 3-Phenylpropanoic Acid via Malonic Ester Synthesis
  • In a round-bottom flask, dissolve sodium metal (1.0 eq.) in absolute ethanol to prepare sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature.

  • After the addition, add benzyl chloride (1.0 eq.) dropwise and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and add aqueous sodium hydroxide (2.5 eq.). Heat to reflux for another 2-3 hours to hydrolyze the esters.

  • Cool the mixture and acidify with concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux for several hours to effect decarboxylation until the evolution of CO₂ ceases.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the 3-phenylpropanoic acid by recrystallization or distillation.[12][13][14]

Visualizations

experimental_workflow_friedel_crafts cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Clemmensen Reduction start_acylation Substituted Benzene + Acyl Chloride/Anhydride reagents_acylation AlCl3 (Lewis Acid) Dichloromethane (Solvent) reaction_acylation Reaction at 0°C to RT start_acylation->reaction_acylation 2. Add substrate reagents_acylation->reaction_acylation 1. Add reagents workup_acylation Quench with HCl/Ice Extraction reaction_acylation->workup_acylation Monitor by TLC product_acylation Crude Aryl Ketone workup_acylation->product_acylation start_reduction Crude Aryl Ketone product_acylation->start_reduction reagents_reduction Zn(Hg) Amalgam Conc. HCl reaction_reduction Reflux start_reduction->reaction_reduction reagents_reduction->reaction_reduction 1. Add reagents workup_reduction Extraction & Purification reaction_reduction->workup_reduction product_reduction Substituted Phenylpropanoic Acid workup_reduction->product_reduction

Caption: Workflow for Friedel-Crafts Acylation and Reduction.

troubleshooting_friedel_crafts cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Friedel-Crafts Acylation cause1 Inactive Catalyst (Moisture Sensitive) issue->cause1 cause2 Insufficient Catalyst (Stoichiometric Required) issue->cause2 cause3 Deactivated Aromatic Ring issue->cause3 solution1 Use Anhydrous Conditions & Fresh Catalyst cause1->solution1 solution2 Increase Catalyst Loading to Stoichiometric Amount cause2->solution2 solution3 Use a More Activated Substrate (if possible) cause3->solution3

Caption: Troubleshooting Low Yield in Friedel-Crafts Acylation.

arndt_eistert_byproduct_formation start R-COOH + SOCl2 acid_chloride R-COCl + HCl start->acid_chloride diazoketone R-COCHN2 (Diazoketone) acid_chloride->diazoketone + CH2N2 byproduct R-COCH2Cl (α-chloroketone) acid_chloride->byproduct Reacts with Diazoketone diazomethane CH2N2 wolff Wolff Rearrangement (Ag2O, H2O) diazoketone->wolff product R-CH2COOH (Homologated Acid) wolff->product

Caption: Byproduct Formation in Arndt-Eistert Synthesis.

References

Technical Support Center: Scale-Up of 3-(2,4-dimethylphenyl)propanoic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up production of 3-(2,4-dimethylphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound on a larger scale?

A1: The two most common industrial routes are the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) followed by reduction, and the malonic ester synthesis route starting with a 2,4-dimethylbenzyl halide.

Q2: During the Friedel-Crafts acylation, what are the critical parameters to control for a successful scale-up?

A2: Key parameters for a successful Friedel-Crafts acylation scale-up include stringent temperature control due to the exothermic nature of the reaction, the use of anhydrous conditions to prevent catalyst deactivation, and careful stoichiometry of the Lewis acid catalyst (e.g., AlCl₃) to minimize side reactions.[1][2]

Q3: What are the most prevalent side reactions to anticipate during the scale-up of this compound synthesis?

A3: In the Friedel-Crafts route, potential side reactions include polysubstitution on the aromatic ring and the formation of isomeric products.[2][3] For the malonic ester synthesis pathway, the primary side reaction is dialkylation of the malonic ester, which can significantly reduce the yield of the desired mono-alkylated product.[4]

Q4: How can the purity of the final this compound product be improved during scale-up?

A4: Purification of the crude product can be achieved through recrystallization from a suitable solvent system, such as a toluene-hexane mixture.[1] It is also crucial to ensure the purity of starting materials to minimize the formation of impurities that may be difficult to remove in later stages.[4]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation Step

Symptoms:

  • The final yield of the acylated intermediate is significantly lower than expected.

  • TLC or GC analysis shows a large amount of unreacted 1,3-dimethylbenzene.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inactive Lewis Acid Catalyst Ensure the Lewis acid (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions. Moisture can deactivate the catalyst.[2]
Insufficient Catalyst While stoichiometric amounts are typical, on a larger scale, catalyst activity can be affected by impurities. A slight excess of the catalyst may be required, but this should be optimized to avoid increased side reactions and waste.
Low Reaction Temperature While temperature control is crucial to prevent side reactions, a temperature that is too low can result in a sluggish or incomplete reaction. Optimize the temperature profile for the specific reactor and scale.
Poor Mixing Inadequate agitation in a large reactor can lead to localized "hot spots" and concentration gradients, affecting reaction efficiency. Ensure the stirring mechanism is appropriate for the scale of the reaction.
Issue 2: Formation of Impurities in Malonic Ester Synthesis

Symptoms:

  • HPLC or NMR analysis of the crude product shows significant peaks corresponding to dialkylated byproducts.

  • Difficulty in purifying the final product to the desired specification.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Deprotonation The base used (e.g., sodium ethoxide) may be degraded by moisture or used in insufficient quantity. Use a fresh, anhydrous base and ensure at least one full equivalent is used for mono-alkylation.[4]
Fast Addition of Alkylating Agent Rapid addition of the 2,4-dimethylbenzyl halide can lead to localized high concentrations, favoring dialkylation. Add the alkylating agent slowly and at a controlled rate.[4]
Incorrect Base Strength The chosen base must be strong enough to completely deprotonate the malonic ester. The pKa of the base's conjugate acid should be significantly higher than that of the malonic ester.[4]
Impure Starting Materials Impurities in either the malonic ester or the alkyl halide can lead to unforeseen side reactions.[4] Ensure the purity of all reagents before commencing the reaction.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,3-Dimethylbenzene

  • Reaction Setup: In a flame-dried, multi-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous 1,3-dimethylbenzene and a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice-salt bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions, maintaining the internal temperature below 10°C.

  • Acylating Agent Addition: Slowly add succinic anhydride dissolved in the reaction solvent via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether). Combine the organic layers.[1]

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.[1]

Protocol 2: Malonic Ester Synthesis

  • Enolate Formation: In a suitable reactor under a nitrogen atmosphere, dissolve diethyl malonate in anhydrous ethanol. To this solution, add a solution of sodium ethoxide in ethanol.

  • Alkylation: To the resulting enolate solution, slowly add 2,4-dimethylbenzyl chloride (or bromide) while maintaining a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis and Decarboxylation: After the alkylation is complete, add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester groups. After hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce decarboxylation, which is often evidenced by the evolution of CO₂.[5]

  • Workup and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.[4]

Visualizations

Friedel_Crafts_Troubleshooting start Low Yield in Friedel-Crafts Acylation cause1 Inactive Catalyst start->cause1 cause2 Insufficient Catalyst start->cause2 cause3 Low Temperature start->cause3 cause4 Poor Mixing start->cause4 solution1 Use fresh, anhydrous AlCl3 cause1->solution1 solution2 Optimize catalyst stoichiometry cause2->solution2 solution3 Optimize reaction temperature profile cause3->solution3 solution4 Ensure adequate agitation cause4->solution4 Malonic_Ester_Workflow start Start: Diethyl Malonate & 2,4-Dimethylbenzyl Halide step1 Enolate Formation (Base, e.g., NaOEt) start->step1 step2 Alkylation step1->step2 step3 Hydrolysis (NaOH, H2O, Heat) step2->step3 step4 Decarboxylation (Acid, Heat) step3->step4 end Product: this compound step4->end

References

How to interpret complex NMR spectra of synthesized propanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Spectra of Propanoic Acids

Welcome to the technical support center for the interpretation of complex NMR spectra of synthesized propanoic acids. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their structural elucidation efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the carboxylic acid proton (-COOH) signal often broad or sometimes not visible in my ¹H NMR spectrum?

A1: The acidic proton of a carboxylic acid is highly labile and can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water or the deuterium in the NMR solvent (e.g., CDCl₃, DMSO-d₆).[1][2][3]

  • Broadening: This rapid exchange occurs on the NMR timescale, leading to a coalescence of signals and significant line broadening. The peak can become so broad that it is difficult to distinguish from the baseline.[1][2]

  • Disappearance: In deuterated solvents like MeOD or with the addition of deuterium oxide (D₂O), the -COOH proton will exchange for a deuterium atom (-COOD). Since deuterium is not observed in ¹H NMR, the signal will disappear entirely.[1][4][5] This D₂O exchange is a common technique used to confirm the identity of an acidic proton peak.[4][5]

Q2: My aliphatic signals are overlapping. How can I resolve them to interpret the splitting patterns?

A2: Signal overlap in the aliphatic region is a common challenge, especially with complex substitutions on the propanoic acid backbone. Here are several strategies to resolve overlapping signals:

  • Change NMR Solvent: Using a different deuterated solvent can alter the chemical shifts of your protons. Aromatic solvents like benzene-d₆ often induce different shifts compared to chloroform-d₃, which can sometimes resolve overlapping multiplets.[5]

  • Increase Magnetic Field Strength: If available, re-running the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving complex spectra.[6][7]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems even when signals overlap in the 1D spectrum.[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, spreading the information over a second (carbon) dimension and providing excellent resolution.[7][8]

Q3: The splitting pattern for my methylene (-CH₂-) protons doesn't look like a simple quartet. Why?

A3: While the -CH₂- group in simple propanoic acid appears as a quartet due to coupling with the neighboring -CH₃ group (n+1 rule), several factors can lead to more complex patterns in substituted analogs:

  • Diastereotopicity: If a chiral center is introduced into the molecule (e.g., at the alpha-carbon), the two protons of the adjacent methylene group are no longer chemically equivalent. They become diastereotopic. These protons will have different chemical shifts and will couple to each other (geminal coupling) and to adjacent protons, resulting in complex multiplets.

  • Strong Coupling (Second-Order Effects): When the chemical shift difference (Δν in Hz) between two coupled protons is not much larger than their coupling constant (J), the simple n+1 rule breaks down. This leads to "roofing," where the inner peaks of the multiplets become more intense and the outer peaks diminish, and can introduce additional splitting.[9]

Q4: How do substituents on the propanoic acid chain affect the ¹H chemical shifts?

A4: Substituents significantly influence the local electronic environment of protons, altering their chemical shifts.

  • Electron-Withdrawing Groups (EWGs): Groups like halogens, nitro groups, or other carbonyls decrease the electron density around nearby protons. This "deshielding" effect causes the proton signals to shift downfield (to a higher ppm value).[10][11] For example, a chlorine atom at the 2-position will cause the alpha-proton to shift significantly downfield.

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy groups increase electron density. This "shielding" effect causes proton signals to shift upfield (to a lower ppm value).

Troubleshooting Guide

This section addresses specific issues you may encounter during NMR data acquisition and interpretation.

Problem: Unexpected Peaks in the Spectrum
IssuePossible CauseRecommended Solution
Broad singlet around 1.5-3.5 ppm Residual water in the NMR solvent or sample.[1]Use fresh, high-quality deuterated solvent. Dry the sample thoroughly under high vacuum before dissolution. Molecular sieves can also be used to dry solvents.[1]
Singlet at ~7.26 ppm, ~2.50 ppm, or ~3.31 ppm Residual proteo-solvent (CHCl₃ in CDCl₃, DMSO-d₅ in DMSO-d₆, or H₂O in D₂O).These are common and often unavoidable. Use them as a secondary chemical shift reference if needed.
Quartet at ~3.4 ppm and triplet at ~1.2 ppm Contamination with diethyl ether, a common extraction solvent.Ensure complete removal of all solvents under high vacuum.
Singlet at ~2.1 ppm and ~3.7 ppm Contamination with acetone or ethyl acetate, common cleaning and purification solvents.[5]Thoroughly dry all glassware and ensure complete removal of purification solvents.[5]
Problem: Poor Signal Resolution or Broad Peaks
IssuePossible CauseRecommended Solution
All peaks are broad and poorly resolved Poor Shimming: The magnetic field is not homogeneous across the sample.Re-shim the spectrometer. For challenging samples, gradient shimming may be necessary.
Sample Concentration: The sample is too concentrated, leading to viscosity-related broadening.[5]Dilute the sample. Optimal concentrations are typically 5-10 mg in 0.6-0.7 mL of solvent.
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.Filter the NMR sample through a small plug of celite or silica to remove particulate impurities.
Specific peaks are broad Chemical Exchange: As seen with the -COOH proton, this indicates a dynamic process.Consider cooling the sample (variable temperature NMR) to slow the exchange rate, which may sharpen the signals.

Data Presentation: Typical NMR Data for Propanoic Acids

The following tables summarize typical chemical shift ranges for protons and carbons in propanoic acid and its derivatives. Note that these values can be significantly influenced by substituents and solvent choice.

Table 1: Typical ¹H NMR Chemical Shifts

Proton TypeStructure FragmentTypical Chemical Shift (δ, ppm)Common Multiplicity
Carboxylic AcidR-H 10.0 - 13.0[2][11][12]Broad Singlet (s)
Alpha-Proton-CH -COOH2.2 - 2.6Multiplet (m)
Beta-Proton-CH -CH-COOH1.0 - 1.5Multiplet (m)
Methyl (unsubstituted)H₃ -CH₂-COOH~1.16[4]Triplet (t)
Methylene (unsubstituted)CH₃-CH₂ -COOH~2.38[13]Quartet (q)

Table 2: Typical ¹³C NMR Chemical Shifts

Carbon TypeStructure FragmentTypical Chemical Shift (δ, ppm)
Carbonyl-C OOH170 - 185[2][3]
Alpha-Carbon-C H-COOH30 - 45
Beta-Carbon-C H₂-CH-COOH15 - 30
Methyl (unsubstituted)C H₃-CH₂-COOH~9
Methylene (unsubstituted)CH₃-C H₂-COOH~28

Experimental Protocols & Methodologies

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized propanoic acid derivative directly into a clean, dry NMR tube.

  • Solvent Addition: Using a calibrated pipette or a dry syringe, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[10]

  • Dissolution: Cap the NMR tube securely and gently invert it several times or use a vortex mixer at a low setting until the sample is fully dissolved.

  • Transfer: Transfer the sample into the spectrometer's spinner turbine, ensuring the correct depth is set.

  • Acquisition: Insert the sample into the NMR magnet. Lock the spectrometer on the deuterium signal of the solvent, and then shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum using standard acquisition parameters.

Protocol 2: D₂O Exchange for Identification of Acidic Protons
  • Acquire Initial Spectrum: First, acquire a standard ¹H NMR spectrum of your sample following Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (approximately 20-30 µL) of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube and shake it vigorously for 10-20 seconds to facilitate the proton-deuterium exchange.[5] You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the sample back in the spectrometer. Re-lock and re-shim if necessary. Acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the carboxylic acid proton (-COOH) will have disappeared or significantly decreased in intensity in the second spectrum.[4][5]

Protocol 3: Acquiring a 2D COSY Spectrum
  • Sample Preparation: Prepare the sample as described in Protocol 1. A slightly more concentrated sample (15-20 mg) may be beneficial for 2D experiments.

  • Spectrometer Setup: After locking and shimming, load a standard COSY pulse program parameter set from the spectrometer's library.

  • Parameter Optimization:

    • Set the spectral width to cover all proton signals of interest.

    • The number of increments in the indirect dimension (t₁) and the number of scans per increment will determine the experiment time and resolution. A typical starting point is 256 increments with 2-4 scans each.

  • Acquisition & Processing: Start the acquisition. After the experiment is complete, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions. Phase correct the spectrum as needed.

  • Interpretation: Analyze the resulting 2D plot. The diagonal contains the 1D spectrum. Off-diagonal peaks (cross-peaks) indicate that the two protons at the corresponding chemical shifts on the x and y axes are J-coupled.[6]

Visualizations and Workflows

Troubleshooting Complex ¹H NMR Spectra

The following workflow illustrates a logical approach to resolving common issues encountered in the interpretation of complex 1D NMR spectra.

G start Complex or Overlapping 1D NMR Spectrum q1 Are peaks well-resolved? start->q1 res_ok Proceed with 1D Interpretation (Integration, Splitting) q1->res_ok Yes troubleshoot Troubleshooting Required q1->troubleshoot No end Structure Elucidation res_ok->end change_solvent Change Solvent (e.g., to Benzene-d6) troubleshoot->change_solvent higher_field Use Higher Field Spectrometer (>400 MHz) troubleshoot->higher_field run_2d Acquire 2D NMR (COSY, HSQC) troubleshoot->run_2d q2 Is resolution improved? change_solvent->q2 higher_field->q2 run_2d->end q2->run_2d No q2->end Yes

Caption: A workflow for troubleshooting signal overlap in ¹H NMR spectra.

Spin-Spin Coupling in Propanoic Acid

This diagram illustrates the key J-coupling interactions in an unsubstituted propanoic acid molecule, which give rise to its characteristic splitting patterns.

Caption: Visualization of proton coupling in propanoic acid.

2D NMR Experiment Selection Guide

Choosing the right 2D NMR experiment is crucial for efficient structure elucidation. This decision tree guides the selection process based on the structural question being asked.

G start Structural Question q1 What is the H-H connectivity? start->q1 q2 Which protons are attached to which carbons? q1->q2 No cosy Run COSY (Correlation Spectroscopy) q1->cosy Yes q3 What are the long-range (2-3 bond) C-H connections? q2->q3 No hsqc Run HSQC (Heteronuclear Single Quantum Coherence) q2->hsqc Yes hmbc Run HMBC (Heteronuclear Multiple Bond Correlation) q3->hmbc Yes end Assemble Structure Fragments q3->end No cosy->q2 hsqc->q3 hmbc->end

Caption: A decision tree for selecting the appropriate 2D NMR experiment.

References

Addressing peak tailing in chromatography of carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my carboxylic acid peaks tailing in reversed-phase HPLC?

Peak tailing for carboxylic acids is a common issue that can compromise the accuracy and resolution of your analysis.[1] The primary cause is often secondary interactions between the analyte and the stationary phase, but other factors related to the mobile phase, sample, or HPLC system can also contribute.[2][3]

Initial Checks:

  • Review your chromatogram: Is only the carboxylic acid peak tailing, or are all peaks affected? Tailing of all peaks might suggest a system-wide issue like column overload or a physically compromised column.[1][3]

  • Assess peak shape: Is it tailing or fronting? Peak fronting can indicate issues like poor sample solubility or column overload.[4]

  • Check system suitability: Compare the current chromatogram with previous successful runs to identify any sudden changes in performance.[5]

Q2: How does the mobile phase pH affect the peak shape of my carboxylic acid?

The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like carboxylic acids.[6]

  • The Problem: If the mobile phase pH is close to the pKa of your carboxylic acid, the analyte will exist as a mixture of its ionized (deprotonated) and unionized (protonated) forms.[6] These two forms have different interactions with the stationary phase, leading to peak broadening or tailing.[6] The ionized form is more polar and will elute faster, while the unionized form is more retained on a reversed-phase column.[7]

  • The Solution: To ensure a single, consistent form of the analyte and a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of the carboxylic acid.[8][9] This suppresses the ionization of the acid, making it more hydrophobic and better retained in a predictable manner on a reversed-phase column.[7]

Q3: I've adjusted the mobile phase pH, but I still see peak tailing. What's next?

If pH optimization alone isn't solving the problem, secondary interactions with the stationary phase are the likely culprit.[8]

  • Residual Silanol Interactions: Silica-based reversed-phase columns can have residual silanol groups (Si-OH) on their surface.[2][4] At a mid-range pH, these silanols can become ionized (SiO-) and interact with the polar carboxylic acid group through hydrogen bonding or ionic interactions, causing peak tailing.[2][8]

    • Solution: Lowering the mobile phase pH (e.g., to 2.5-3.0) not only suppresses the ionization of the carboxylic acid but also protonates the silanol groups, minimizing these secondary interactions.[3][8] Using a modern, high-purity, end-capped column (Type B silica) will also significantly reduce the number of available silanol groups.[4][8]

  • Metal Contamination: Trace metal impurities (e.g., iron, titanium) in the silica matrix of the column or from stainless-steel components of the HPLC system (like frits and tubing) can act as Lewis acids and chelate with the carboxylic acid.[2][8][10] This creates an additional retention mechanism that leads to peak tailing.[8]

    • Solution: If metal contamination is suspected, flushing the system and column may help. In severe cases, a new column may be necessary. Using bio-inert or PEEK tubing and frits can minimize future contamination.[11]

Q4: Can I use mobile phase additives to improve my peak shape?

Yes, mobile phase additives are a common and effective way to improve the peak shape of carboxylic acids.

  • Acidic Additives: Adding a small amount of a weak acid, like formic acid or acetic acid (typically 0.1%), to the mobile phase helps to maintain a low pH and suppress the ionization of both the carboxylic acid analyte and the residual silanol groups.[12][13][14] Trifluoroacetic acid (TFA) is also a strong ion-pairing agent that can be effective, though it may suppress MS signals if used with an LC-MS system.[15][16]

  • Buffers: Using a buffer in your mobile phase helps to maintain a constant pH, which is crucial for reproducible retention times and peak shapes.[1] Increasing the buffer concentration (e.g., 20-50 mM) can also help to mask the activity of residual silanols.[8][17]

Q5: My column seems to be the problem. How can I confirm this and what are my options?

Column degradation is a common cause of poor peak shape.[5]

  • Troubleshooting Column Issues:

    • Column Test: Run a standard on the column to see if it meets the manufacturer's specifications for efficiency and peak symmetry.

    • Substitute the Column: The quickest way to check if the column is the problem is to replace it with a new one of the same type.[1][3] If the peak shape improves, the original column was likely the issue.

    • Check for Voids or Blockages: A void at the column inlet or a partially blocked frit can cause peak distortion.[3][8] This can sometimes be resolved by reversing and flushing the column (always check the manufacturer's instructions before reversing a column).[3]

  • Alternative Column Chemistries: If you continue to have issues with standard silica-based C18 columns, consider these alternatives:

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.[11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are suitable for very polar carboxylic acids and use a different separation mechanism.[18]

    • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for acidic compounds.[18][19]

Data Presentation

Table 1: pKa Values of Common Carboxylic Acids and Recommended Mobile Phase pH

Carboxylic AcidApproximate pKaRecommended Mobile Phase pH
Formic Acid3.75< 2.0
Acetic Acid4.76< 2.8
Propionic Acid4.87< 2.9
Benzoic Acid4.20< 2.2
Salicylic Acid2.97< 1.0
Citric Acid (pKa1)3.13< 1.2

Note: The general recommendation is to set the mobile phase pH at least 1.5-2 units below the analyte's pKa for optimal peak shape in reversed-phase chromatography.[9][20]

Table 2: Common Mobile Phase Additives for Carboxylic Acid Analysis

AdditiveTypical ConcentrationPurposeLC-MS Compatible?
Formic Acid0.1%pH control, suppresses ionizationYes
Acetic Acid0.1%pH control, suppresses ionizationYes
Trifluoroacetic Acid (TFA)0.05 - 0.1%Strong ion-pairing agent, pH controlCan cause ion suppression
Ammonium Formate5-10 mMBuffering agentYes
Ammonium Acetate5-10 mMBuffering agentYes

Experimental Protocols

Protocol 1: Mobile Phase Preparation with an Acidic Additive

Objective: To prepare a mobile phase with a controlled low pH to improve the peak shape of carboxylic acids.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or other suitable acid)

  • Sterile, filtered solvent bottles

  • Graduated cylinders

  • 0.2 µm or 0.45 µm filter for mobile phase filtration

Procedure:

  • Aqueous Component Preparation:

    • Measure the desired volume of HPLC-grade water into a clean, graduated cylinder.

    • Carefully add the acidic additive to achieve the target concentration. For example, to make 1 L of 0.1% formic acid, add 1 mL of formic acid to 999 mL of water.

    • Mix thoroughly.

    • Filter the aqueous mobile phase component through a 0.2 µm or 0.45 µm filter to remove any particulates.

    • Degas the solution using sonication or vacuum degassing.

  • Organic Component Preparation:

    • Measure the desired volume of HPLC-grade acetonitrile or methanol into a separate clean, graduated cylinder.

    • It is good practice to also add the same concentration of the acidic additive to the organic component to maintain a consistent mobile phase composition.

    • Filter and degas the organic component as described for the aqueous component.

  • System Setup:

    • Place the prepared mobile phase components into the appropriate reservoirs on your HPLC system.

    • Thoroughly purge the system with the new mobile phase before starting your analysis.

Visualizations

TroubleshootingWorkflow start_node Start: Peak Tailing Observed for Carboxylic Acid q1 Are all peaks tailing? start_node->q1 check_overload Check for Column Overload - Dilute sample - Reduce injection volume q1->check_overload Yes check_ph Is Mobile Phase pH >= 2 units below pKa? q1->check_ph No yes_all_peaks Yes check_column_health Check Column Health - Void at inlet? - Blocked frit? check_overload->check_column_health replace_column Replace Column check_column_health->replace_column end_good Peak Shape Improved replace_column->end_good no_single_peak No, only carboxylic acid adjust_ph Adjust Mobile Phase pH - Add 0.1% Formic Acid - Use appropriate buffer check_ph->adjust_ph No secondary_interactions Suspect Secondary Interactions check_ph->secondary_interactions Yes no_ph No adjust_ph->end_good yes_ph Yes check_silanol Silanol Interactions - Use high-purity, end-capped column - Increase buffer strength secondary_interactions->check_silanol check_metal Metal Contamination - Use bio-inert system - Check frits and tubing secondary_interactions->check_metal check_silanol->end_good check_metal->end_good LogicDiagram cause Primary Cause: Analyte exists in both ionized and unionized forms ionized Ionized Form (R-COO⁻) - More polar - Elutes faster cause->ionized unionized Unionized Form (R-COOH) - Less polar - More retained cause->unionized condition Condition: Mobile Phase pH ≈ Analyte pKa condition->cause result Result: Broad or Tailing Peak ionized->result unionized->result solution Solution: Set Mobile Phase pH << Analyte pKa result->solution goal Goal: Force equilibrium to a single (unionized) form for a sharp peak solution->goal

References

Technical Support Center: Forced degradation studies to determine compound stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting and interpreting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study?

A1: Forced degradation, or stress testing, is a critical component of the drug development process.[1] These studies involve subjecting a drug substance or drug product to conditions more severe than accelerated stability testing to understand its intrinsic stability.[2] The primary objectives are to:

  • Identify potential degradation products and establish degradation pathways.[3][4]

  • Develop and validate stability-indicating analytical methods capable of separating degradants from the parent drug.[5][6]

  • Gain insights into the drug molecule's chemistry to aid in formulation development, packaging selection, and determination of storage conditions and shelf life.[2][7]

Q2: Are forced degradation studies a regulatory requirement?

A2: Yes, forced degradation studies are mandated by regulatory agencies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1] Guidelines such as ICH Q1A(R2) and Q1B detail the requirements for stress testing to demonstrate the specificity of analytical methods used for stability testing.[1][3]

Q3: What is the ideal level of degradation to aim for in these studies?

A3: The generally accepted range for degradation is 5-20% of the active pharmaceutical ingredient (API).[3][6][8] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation exceeding 20% can lead to the formation of secondary, irrelevant degradation products and complicate the interpretation of results.[1][4]

Q4: When should forced degradation studies be initiated?

A4: It is highly recommended to perform forced degradation studies early in the drug development process, ideally during preclinical or Phase I stages.[1][8] Early initiation allows for timely identification of degradation pathways, which can inform formulation and manufacturing process improvements.[6][8] While regulatory guidance suggests completion by Phase III, starting earlier provides a significant advantage.[2]

Experimental Protocols

General Considerations
  • Drug Concentration: A concentration of 1 mg/mL is often recommended for the study, though using the concentration of the final product can also be beneficial.[3]

  • Control Samples: Always analyze a control sample (unstressed) alongside the stressed samples for comparison. For drug products, a stressed placebo should also be analyzed to differentiate drug-related degradants from those arising from excipients.[9]

  • Sample Handling: For hydrolytic studies, if the compound is poorly soluble in water, a co-solvent like acetonitrile or methanol can be used, ensuring the co-solvent itself does not participate in the degradation.[3][10] After stress exposure, acidic or basic samples should be neutralized before analysis.[7]

Acid and Base Hydrolysis

This study assesses the susceptibility of a drug to degradation in acidic and basic environments.[2]

Protocol:

  • Prepare a stock solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent.

  • For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3]

  • For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

  • Store the solutions at room temperature or elevate the temperature (e.g., 50-60°C) if no degradation is observed.[3]

  • Monitor the reaction over a period of up to 7 days, taking aliquots at various time points.[3]

  • Neutralize the aliquots before dilution with the mobile phase for HPLC analysis.[1]

Oxidative Degradation

This study evaluates the drug's sensitivity to oxidation.

Protocol:

  • Prepare a stock solution of the drug substance.

  • Add an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), at a concentration of 0.1% to 3%.[2][9]

  • Store the solution at room temperature for up to 7 days.[3][9]

  • Analyze samples at different time intervals to achieve the target degradation.

Thermal Degradation

This protocol is designed to assess the effect of heat on the drug substance.

Protocol:

  • Expose the solid drug substance or drug product to elevated temperatures, typically in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[11]

  • For solid samples, both dry heat and humidity (e.g., 75% RH) should be evaluated.[12]

  • The duration of exposure should be optimized to achieve the desired level of degradation.[11]

Photolytic Degradation

This study determines the drug's sensitivity to light.

Protocol:

  • Expose the drug substance (solid or in solution) to a light source that conforms to ICH Q1B guidelines.[13][14]

  • The exposure should be a minimum of 1.2 million lux hours for visible light and 200 watt-hours per square meter for near-ultraviolet (UV) light.[15]

  • A dark control sample, shielded from light (e.g., with aluminum foil), must be stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.[13][16]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or Insufficient Degradation (<5%) The compound is highly stable under the applied conditions.Increase the severity of the stress conditions: - Hydrolysis: Increase acid/base concentration, temperature, or exposure time.[1] - Oxidation: Increase the concentration of the oxidizing agent or the exposure time.[1] - Thermal: Increase the temperature or exposure time.[1] - Photolytic: Increase the duration of light exposure.[1]
Excessive Degradation (>20%) The stress conditions are too harsh, leading to secondary degradation products.Reduce the severity of the stress conditions: - Hydrolysis: Decrease acid/base concentration, temperature, or exposure time.[1] - Oxidation: Decrease the concentration of the oxidizing agent or the exposure time.[1] - Thermal: Lower the temperature or reduce the exposure time.[1] - Photolytic: Reduce the duration of light exposure.[1]
Poor HPLC Peak Resolution Inadequate separation between the parent drug and degradation products.Optimize the HPLC method: - Mobile Phase: Adjust the organic modifier ratio, pH, or buffer concentration.[1] - Gradient: Switch from isocratic to a gradient elution.[1] - Column Temperature: Vary the column temperature to alter selectivity.[1] - Column: Use a column with a different stationary phase or dimensions.[17][18]
Poor Mass Balance The sum of the assay of the parent drug and the percentage of all degradation products is not close to 100%.Investigate the following possibilities: - Co-elution: A degradant may be co-eluting with the parent peak. Use peak purity analysis (PDA or MS).[1] - Non-UV Active Degradants: Some degradants may lack a chromophore. Use a universal detector like MS, CAD, or ELSD.[1] - Poorly Retained Degradants: Degradants may be eluting in the solvent front. Adjust the mobile phase for better retention.[1] - Strongly Retained Degradants: Some degradants may not elute from the column. Incorporate a column wash step.[1] - Different Response Factors: Degradants may have different UV response factors than the parent drug.[1] - Volatile Degradants: Degradation may produce volatile compounds that are not detected.[19]
Ghost Peaks in HPLC Chromatogram Extraneous peaks not related to the sample.Troubleshoot the HPLC system: - Blank Runs: Analyze a blank injection to confirm the presence of ghost peaks.[20] - Carryover: Insufficient cleaning of the injector can lead to carryover from previous injections. Increase the flush volume.[20] - Contamination: Contaminants in the mobile phase, vials, or the HPLC system itself.[21]

Visualizations

Forced_Degradation_Workflow cluster_planning 1. Planning & Preparation cluster_stressing 2. Stress Application cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation cluster_outcome 5. Outcome Start Define Objectives & Select Drug Batch Prep Prepare Drug Substance/Product Sample Start->Prep Stress Apply Stress Conditions Prep->Stress Stress_Conditions Hydrolytic (Acid/Base) Oxidative (H₂O₂) Thermal (Heat/Humidity) Photolytic (Light/UV) Stress->Stress_Conditions Analysis Analyze Stressed Samples using Stability-Indicating Method (e.g., HPLC) Stress->Analysis Degradation_Check 5-20% Degradation? Analysis->Degradation_Check Adjust_Stress Adjust Stress Conditions Degradation_Check->Adjust_Stress No Proceed Proceed with Characterization Degradation_Check->Proceed Yes Adjust_Stress->Stress Re-run Experiment Mass_Balance Calculate Mass Balance Proceed->Mass_Balance Identify Identify & Characterize Degradants Mass_Balance->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Report Report Findings for Formulation/Method Development Pathway->Report

Caption: General workflow for conducting forced degradation studies.

Troubleshooting_HPLC_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_gradient Elution Mode cluster_column Column Parameters Start Poor Peak Resolution Observed in HPLC Adjust_Organic Adjust Organic/Aqueous Ratio Start->Adjust_Organic Switch_Gradient Switch to Gradient Elution or Modify Gradient Slope Start->Switch_Gradient Adjust_Temp Vary Column Temperature Start->Adjust_Temp Adjust_pH Modify Mobile Phase pH Adjust_Organic->Adjust_pH Change_Buffer Change Buffer Type/Concentration Adjust_pH->Change_Buffer Resolution_Check Resolution Improved? Change_Buffer->Resolution_Check Switch_Gradient->Resolution_Check Change_Column Use Column with Different Stationary Phase Adjust_Temp->Change_Column Change_Column->Resolution_Check Resolution_Check->Adjust_Organic No, try next optimization Success Method is Stability-Indicating Resolution_Check->Success Yes

Caption: Troubleshooting workflow for poor HPLC peak resolution.

References

Technical Support Center: Minimizing Solvent Effects in Biological Assays with Propanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent-related artifacts in biological assays, with a focus on the use of propanoic acid and other common solvents.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice critical in biological assays?

A1: The solvent used to dissolve test compounds can significantly impact assay results. Solvents can exhibit direct biological activity, interfere with assay chemistry, or alter the effective concentration of the test compound.[1] For instance, solvents may interact with enzymes, affecting their kinetic parameters.[2] Therefore, careful selection and control of the solvent are crucial for obtaining accurate and reproducible data.

Q2: What are the most common solvents used in biological assays, and what are their typical final concentrations?

A2: Dimethyl sulfoxide (DMSO) is the most common solvent due to its ability to dissolve a wide range of compounds.[3] Other frequently used solvents include ethanol, methanol, and acetonitrile.[2] The final concentration of the solvent in the assay should be kept as low as possible, typically below 0.5% for DMSO, to avoid cytotoxicity and other off-target effects.[3][4]

Q3: What is propanoic acid, and why might it be considered as an alternative solvent?

A3: Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid.[5] It is miscible with water and has properties intermediate between smaller carboxylic acids and larger fatty acids.[6] Its potential as an alternative solvent stems from its biocompatibility, as it is a product of metabolism in many organisms.[6] However, its acidity (pKa ~4.87) needs to be considered as it can alter the pH of the assay medium if not properly buffered.[7]

Q4: How can I determine if the solvent is affecting my assay results?

A4: The best practice is to always include a "vehicle control" in your experiments. This control contains the same final concentration of the solvent as the test wells but without the compound of interest.[3] Any significant difference between the vehicle control and a control without any solvent indicates a solvent effect.

Q5: Can solvents affect different assay technologies differently?

A5: Yes, solvents can interfere with various detection methods. For example, colored compounds and solvents can interfere with absorbance-based assays like the MTT assay.[3] Solvents can also affect the stability of assay reagents and the quantum yield of fluorescent or luminescent probes.[3] It is essential to test for such interference by running solvent-only controls.

Troubleshooting Guides

Issue 1: High Background or False Positives in a Cell-Based Assay

Question: My cell-based assay shows a high background signal or a high rate of false positives. Could the solvent be the cause?

Answer: Yes, the solvent can contribute to high background and false positives in several ways:

  • Solvent-Induced Cytotoxicity: At high concentrations, most organic solvents are toxic to cells.[8] This can lead to the release of intracellular components that may interfere with the assay. For example, in a lactate dehydrogenase (LDH) release assay, solvent-induced membrane damage will result in a high background signal. It's recommended to keep the final DMSO concentration below 0.5%.[4]

  • Direct Reaction with Assay Reagents: The solvent itself might react with the assay reagents. For instance, some solvents can have reducing properties that interfere with redox-based assays (e.g., resazurin).[3]

  • Precipitation of Test Compound: If the test compound is not fully soluble in the final assay medium, it may precipitate. This can scatter light in absorbance assays or coat the bottom of the well, interfering with imaging or bottom-reading fluorescence/luminescence detection.

Troubleshooting Steps:

  • Run a Solvent Toxicity Curve: Determine the maximum tolerated concentration of your solvent on the specific cell line used in your assay.

  • Include a "Solvent-Only" Control: This control should contain the solvent at the final assay concentration in cell-free media to check for direct interference with the assay reagents.[3]

  • Assess Compound Solubility: Visually inspect the wells for precipitation after adding the compound. You can also use a turbidimetric assay to quantify solubility.[3]

  • Consider an Alternative Solvent: If DMSO is problematic, consider other options like propanoic acid, especially if your compound is an acid, or formulation strategies like using cyclodextrins.[3]

Issue 2: Inconsistent Results in an Enzyme Activity Assay

Question: I am observing variable results or a shift in the IC50 of my inhibitor in an enzyme activity assay. How can I troubleshoot for solvent effects?

Answer: Solvents can significantly influence enzyme kinetics.[2] The presence of an organic solvent can alter the enzyme's conformation, substrate binding, and catalytic activity.[9]

  • Alteration of Kinetic Parameters: Solvents can affect the Michaelis constant (Km) and the maximum velocity (Vmax) of an enzymatic reaction. For example, one study showed that the Km for caffeine metabolism by CYP1A2 was up to 8-fold lower in the absence of organic solvents.[2]

  • Direct Inhibition or Activation of the Enzyme: The solvent molecules can bind to the enzyme, acting as inhibitors or allosteric modulators.

  • Solvent Viscosity: Changes in the viscosity of the assay buffer due to the solvent can affect diffusion-controlled steps in the reaction, such as substrate binding and product release.[10]

Troubleshooting Steps:

  • Perform a Solvent-Enzyme Interaction Study: Run the enzyme activity assay with varying concentrations of the solvent (without the inhibitor) to see if it directly affects the enzyme's basal activity.

  • Re-evaluate Enzyme Kinetics in the Presence of the Solvent: Determine the Km and Vmax of the substrate in the presence of the final solvent concentration to understand its impact on the enzyme's catalytic efficiency.[2]

  • Maintain a Consistent Final Solvent Concentration: Ensure that the final concentration of the solvent is the same across all wells, including the controls and all concentrations of the test compound.[1]

  • Consider Solvent-Free or Low-Solvent Conditions: If possible, explore ways to reduce the solvent concentration or use alternative solubilization methods.

Issue 3: Low Specific Binding in a Receptor Binding Assay

Question: My radioligand receptor binding assay is showing low specific binding. Could the solvent be a contributing factor?

Answer: Yes, solvents can interfere with receptor binding assays, leading to low specific binding or high non-specific binding.

  • Alteration of Receptor Conformation: Solvents can induce conformational changes in the receptor, affecting its affinity for the ligand.

  • Disruption of the Ligand-Receptor Interaction: Solvent molecules can compete with the ligand for binding to the receptor or disrupt the non-covalent interactions that mediate binding.

  • Increased Non-Specific Binding: Solvents can cause the radioligand to bind to non-receptor components, such as the filter membrane or the walls of the assay plate.[11]

Troubleshooting Steps:

  • Optimize the Solvent Concentration: Determine the effect of a range of solvent concentrations on both total and non-specific binding.[12]

  • Pre-treat Filters: For filtration-based assays, pre-soaking the glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filter.[11]

  • Check for Compound Precipitation: As with other assays, ensure your compound is soluble at the tested concentrations in the final assay buffer.

  • Consider Alternative Assay Formats: If solvent interference is persistent in a filtration-based assay, consider a scintillation proximity assay (SPA) or a non-radioactive format, though these also need to be optimized for solvent tolerance.[12]

Data Presentation

Table 1: Cytotoxicity of Common Solvents on Various Cell Lines

SolventCell LineIC50 (v/v %)Exposure TimeReference
DMSOHeLa> 2%Not Specified[1]
DMSOVarious Cancer Lines0.625% - 5%24, 48, 72h[8]
EthanolVarious Cancer Lines1.25% - 5%24, 48, 72h[8]
MethanolNot SpecifiedNot SpecifiedNot Specified[2]
AcetonitrileNot SpecifiedNot SpecifiedNot Specified[2]
Propanoic AcidNot SpecifiedData Not AvailableNot Specified

Note: IC50 values are highly dependent on the cell line and assay conditions. It is crucial to determine the cytotoxicity of the solvent for your specific experimental setup.

Table 2: Effects of Solvents on Enzyme Kinetic Parameters

EnzymeSubstrateSolvent (1-4%)Effect on KmEffect on VmaxReference
CYP3A4MidazolamMethanol, Ethanol, Acetonitrile, DMSONo systematic effectAcetonitrile showed the lowest values[2]
CYP1A2CaffeineMethanol, Ethanol, Acetonitrile, DMSOUp to 8-fold lower in solvent-free samplesAcetonitrile showed the highest value[2]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Solvent Concentration

This protocol describes a method to determine the highest concentration of a solvent that can be used in a cell-based assay without causing significant cytotoxicity.

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Solvent to be tested (e.g., Propanoic Acid, DMSO)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at the optimal density for your assay and incubate for 24 hours to allow for cell attachment.[4]

  • Prepare Solvent Dilutions: Prepare a series of dilutions of the solvent in complete cell culture medium. For example, for a final concentration range of 0.1% to 5%, prepare 2x stocks of 0.2%, 0.5%, 1%, 2%, 5%, and 10% solvent in medium.

  • Treat Cells: Remove the old medium from the cells and add the solvent dilutions. Also, include a "medium-only" control.

  • Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "medium-only" control. The maximum tolerated solvent concentration is the highest concentration that results in ≥90% cell viability.

Protocol 2: Assessing Compound Solubility in Assay Medium

This protocol provides a simple method to assess the kinetic solubility of a test compound in the final assay buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in 100% DMSO or Propanoic Acid)

  • Assay buffer

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm)

Procedure:

  • Prepare Serial Dilutions: Prepare serial dilutions of your compound stock solution in the same solvent.

  • Add to Assay Buffer: Add a small volume of each dilution to the assay buffer in the wells of a 96-well plate to achieve the final desired concentrations. The final solvent concentration should be consistent across all wells.

  • Equilibrate: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Measure Turbidity: Measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates light scattering due to compound precipitation.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase significantly above the baseline is the approximate kinetic solubility limit. Data from concentrations above this limit should be interpreted with caution.[3]

Visualizations

G Troubleshooting Workflow for Solvent Effects start Assay Anomaly Observed (e.g., low signal, high background, poor reproducibility) check_solvent Is the solvent a potential cause? start->check_solvent vehicle_control Run Vehicle Control (Assay Buffer + Solvent) check_solvent->vehicle_control Yes no_solvent_effect No Significant Solvent Effect. Investigate other assay parameters. check_solvent->no_solvent_effect No solvent_effect Solvent Effect Observed? vehicle_control->solvent_effect solvent_effect->no_solvent_effect No troubleshoot Troubleshoot Specific Solvent Artifacts solvent_effect->troubleshoot Yes cytotoxicity Check for Cytotoxicity troubleshoot->cytotoxicity interference Check for Assay Interference troubleshoot->interference solubility Check Compound Solubility troubleshoot->solubility mitigate Mitigate Solvent Effects cytotoxicity->mitigate interference->mitigate solubility->mitigate lower_conc Lower Solvent Concentration mitigate->lower_conc change_solvent Change Solvent (e.g., to Propanoic Acid) mitigate->change_solvent formulation Use Formulation Aid (e.g., cyclodextrin) mitigate->formulation reoptimize Re-optimize Assay lower_conc->reoptimize change_solvent->reoptimize formulation->reoptimize

Caption: Troubleshooting workflow for identifying and mitigating solvent effects in biological assays.

G Potential Mechanisms of Solvent Interference in a Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binding Solvent1 Solvent Solvent1->Ligand Alters Solubility/ Aggregation Solvent1->Receptor Alters Conformation Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Solvent2 Solvent Solvent2->Kinase1 Inhibition/ Activation Solvent2->TF Alters Activity

Caption: How solvents can interfere with a generic cell signaling pathway at multiple levels.

References

Technical Support Center: Handling Hygroscopic and Unstable Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic and unstable propanoic acid derivatives. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and visual workflows to ensure the integrity and successful use of these sensitive compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes a propanoic acid derivative 'hygroscopic' or 'unstable'?

A1:

  • Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air. For propanoic acid derivatives, this is common in their salt forms (e.g., sodium propionate, calcium propionate) due to the strong affinity of the carboxylate group and the metal cation for water molecules.[1] This can lead to clumping, changes in physical properties, and can initiate chemical degradation.[2][3]

  • Instability refers to the propensity of a compound to undergo chemical degradation under certain conditions. For propanoic acid derivatives, common degradation pathways include:

    • Hydrolysis: Ester derivatives are susceptible to hydrolysis, where water cleaves the ester bond to form propanoic acid and an alcohol. This reaction can be catalyzed by acids or bases.[4][5][6]

    • Thermal Decomposition: At elevated temperatures, propanoic acid and its derivatives can decompose. For instance, propanoic anhydride can thermally decompose to form the parent acid and a ketene.[7]

    • Oxidation: Certain derivatives may be sensitive to oxidation, especially if other susceptible functional groups are present in the molecule.[8]

Q2: My solid propanoic acid derivative has clumped together. What should I do?

A2: Clumping is a common sign of moisture absorption.[2] Before use, it is advisable to dry the compound. For small-scale experiments, drying under a high vacuum may be sufficient.[9] For larger quantities or for very sensitive experiments, you may need to use a drying oven at a temperature that will not cause thermal decomposition. Always refer to the compound's technical data sheet for recommended drying procedures. To prevent future clumping, ensure the compound is stored in a desiccator with a suitable desiccant or in a glove box with a dry atmosphere.[10]

Q3: I suspect my liquid propanoic acid ester has started to degrade. How can I confirm this?

A3: Degradation of a propanoic acid ester, often through hydrolysis, will result in the formation of propanoic acid and the corresponding alcohol.[4][5][6] You can often detect this by a change in odor, as propanoic acid has a pungent, rancid smell.[3] For confirmation, you can use analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent ester from its degradation products.[2][11][12]

  • Gas Chromatography (GC): GC is suitable for analyzing volatile compounds and can be used to detect the presence of the parent ester and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the presence of propanoic acid and the alcohol, confirming hydrolysis.[9]

Q4: What are the ideal storage conditions for hygroscopic and unstable propanoic acid derivatives?

A4: Proper storage is critical to maintain the integrity of these compounds.

  • Hygroscopic Solids: Store in a tightly sealed container inside a desiccator containing a desiccant like silica gel or anhydrous calcium chloride.[10] For highly sensitive materials, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Unstable Liquids (e.g., esters): These should be stored in a cool, dark place. To prevent hydrolysis, they should be stored under an inert atmosphere.[13] Specialized storage caps, such as Sure/Seal™ septum-inlet caps, can be used to maintain an inert atmosphere while allowing for the removal of the liquid via syringe.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in experiments Degradation of the propanoic acid derivative due to moisture or instability.Verify the purity of your compound before use with an appropriate analytical method (e.g., HPLC, NMR).[2][9][11] Always handle and store the compound under the recommended conditions.
Poor solubility of a solid derivative The compound may have absorbed water and changed its physical form.Dry the compound under vacuum before use.[9] Ensure your solvent is anhydrous if the experiment is moisture-sensitive.
Unexpected pH changes in solution Hydrolysis of an ester derivative to form propanoic acid.Use anhydrous solvents and handle the compound under an inert atmosphere to prevent moisture exposure. Consider running the reaction at a lower temperature to slow down degradation.
Visible changes in the compound (e.g., color change, liquid formation in a solid) Significant degradation or deliquescence (absorbing enough moisture to dissolve).Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh batch.

Data Presentation: Hygroscopicity of Propanoic Acid Derivatives

The hygroscopicity of a substance can be classified based on its moisture uptake under specific conditions. The European Pharmacopoeia outlines a method where the substance is stored at 25°C and 80% relative humidity (RH) for 24 hours.[1][4][14]

Hygroscopicity Classification Weight Increase (% w/w) Examples of Propanoic Acid Derivatives
Non-hygroscopic ≤ 0.12-
Slightly hygroscopic > 0.12 and < 2.0Calcium Propionate[6]
Hygroscopic ≥ 2.0 and < 15.0Potassium Propionate[7][11]
Very hygroscopic ≥ 15.0Sodium Propionate[6]
Deliquescent Sufficient water is absorbed to form a liquidSodium Propionate (in moist air)[12][15]

Note: The classification of specific derivatives can vary based on their purity and crystalline form. Esters of propanoic acid (e.g., methyl, ethyl, propyl propanoate) are generally not considered hygroscopic and have low water solubility.[16][17][18]

Experimental Protocols

Protocol 1: Determination of Moisture Content using Karl Fischer Titration

This protocol is suitable for accurately determining the water content of hygroscopic solid propanoic acid derivatives.

Principle: The Karl Fischer titration is a specific method for water determination based on a reaction between iodine and water.[10][13][19]

Apparatus:

  • Karl Fischer titrator (coulometric or volumetric)

  • Analytical balance

  • Spatula

  • Sealed vials

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and filled with fresh Karl Fischer reagent.

  • Sample Preparation: In a controlled environment with low humidity (e.g., a glove bag or a room with a dehumidifier), accurately weigh a suitable amount of the hygroscopic propanoic acid derivative into a pre-tared, dry vial. The sample size will depend on the expected water content and the type of titrator used.

  • Titration: Quickly transfer the weighed sample into the titration vessel. Seal the vessel immediately to prevent the ingress of atmospheric moisture.

  • Analysis: Start the titration. The instrument will automatically titrate the sample and calculate the water content. The result is typically given as a percentage or in parts per million (ppm).

  • Blank Measurement: Perform a blank titration using the same procedure without the sample to account for any residual moisture in the solvent or from the atmosphere.

Protocol 2: Handling Unstable Liquid Propanoic Acid Derivatives under an Inert Atmosphere using a Schlenk Line

This protocol is essential for handling air- and moisture-sensitive liquid propanoic acid derivatives to prevent degradation.

Principle: A Schlenk line allows for the manipulation of sensitive compounds under a vacuum or an inert atmosphere (e.g., nitrogen or argon), preventing their exposure to air and moisture.[1][7][9][20]

Apparatus:

  • Schlenk line

  • Schlenk flasks (oven-dried)

  • Inert gas source (Nitrogen or Argon)

  • Vacuum pump

  • Syringes and needles (oven-dried)

  • Rubber septa

Procedure:

  • Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven and cooled in a desiccator before use.

  • Schlenk Line Setup: Set up the Schlenk line according to standard procedures, including cooling the solvent trap with liquid nitrogen.[1][7]

  • Inerting the Reaction Flask: Attach an oven-dried Schlenk flask to the Schlenk line. Evacuate the flask by opening it to the vacuum manifold. Then, carefully backfill the flask with inert gas. Repeat this "evacuate-refill" cycle three times to ensure all air and moisture are removed.[20]

  • Transferring the Liquid Derivative: a. Under a positive pressure of inert gas, replace the glass stopper on the reaction flask with a rubber septum. b. Take the bottle of the unstable propanoic acid derivative and flush the headspace with inert gas using a needle connected to the Schlenk line. c. Using an oven-dried syringe and needle, pierce the septum of the reagent bottle and withdraw the desired volume of the liquid. d. Quickly transfer the liquid to the reaction flask by injecting it through the septum.

  • Running the Reaction: Proceed with your experiment under a continuous positive pressure of inert gas.

Protocol 3: Stability-Indicating HPLC Method for a Propanoic Acid Derivative

This protocol outlines the development of an HPLC method to separate a propanoic acid derivative from its potential degradation products.

Principle: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation.[21][22][23]

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)

  • Analytical column (e.g., C18)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Forced Degradation Studies: To generate potential degradation products, subject the propanoic acid derivative to stress conditions as recommended by ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[8][11][24]

    • Acid/Base Hydrolysis: Dissolve the compound in an acidic or basic solution and heat.

    • Oxidation: Treat the compound with an oxidizing agent like hydrogen peroxide.

    • Thermal Degradation: Heat the solid or a solution of the compound.

    • Photodegradation: Expose the compound to UV light.

  • Method Development: a. Select a suitable stationary phase (e.g., C18 column) and mobile phase (e.g., a mixture of acetonitrile and a buffer). b. Develop a gradient or isocratic elution method that separates the parent compound from all the degradation products formed during the forced degradation studies. c. Optimize the method by adjusting the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

Workflow for Handling a Hygroscopic Solid Propanoic Acid Derivative

HygroscopicSolidWorkflow cluster_storage Storage cluster_weighing Weighing cluster_prep Preparation cluster_analysis Analysis/Use Storage Store in Tightly Sealed Container in Desiccator Weighing Weigh in a Low-Humidity Environment (Glove Box/Bag) Storage->Weighing Drying Optional: Dry Under Vacuum if Clumped Weighing->Drying Dissolving Dissolve in Anhydrous Solvent if Necessary Weighing->Dissolving Drying->Dissolving Experiment Proceed with Experiment Dissolving->Experiment

Caption: Workflow for handling a hygroscopic solid propanoic acid derivative.

Workflow for Handling an Unstable Liquid Propanoic Acid Derivative

UnstableLiquidWorkflow cluster_storage Storage cluster_setup Setup cluster_transfer Transfer cluster_reaction Reaction Storage Store Under Inert Gas in a Cool, Dark Place Schlenk Prepare Schlenk Line and Inert Reaction Flask Storage->Schlenk Transfer Transfer Liquid via Syringe Under Inert Atmosphere Schlenk->Transfer Reaction Conduct Experiment Under Positive Inert Gas Pressure Transfer->Reaction

Caption: Workflow for handling an unstable liquid propanoic acid derivative.

Common Degradation Pathway for a Propanoic Acid Ester

DegradationPathway Ester Propanoic Acid Ester (R-CO-OR') Products Propanoic Acid (R-COOH) + Alcohol (R'-OH) Ester->Products Hydrolysis Water Water (H₂O) AcidBase Acid or Base (Catalyst)

References

Validation & Comparative

Comparative NMR Analysis of 3-(2,4-dimethylphenyl)propanoic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 3-(2,4-dimethylphenyl)propanoic acid with its non-methylated and mono-methylated phenylpropanoic acid counterparts, providing valuable insights for researchers in drug discovery and organic synthesis.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the three compounds. The data for this compound is predicted, while the data for 3-phenylpropanoic acid and 3-(4-methylphenyl)propanoic acid is based on experimental values.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted)H-3'~7.00s-
H-5'~6.95d~7.8
H-6'~6.90d~7.8
α-CH₂~2.95t~7.5
β-CH₂~2.65t~7.5
2'-CH₃~2.30s-
4'-CH₃~2.25s-
COOH~12.0br s-
3-phenylpropanoic acid (Experimental)[1]Phenyl H7.16 - 7.30m-
α-CH₂2.91t7.9
β-CH₂2.69t7.9
COOH10.70s-
3-(4-methylphenyl)propanoic acid (Experimental)H-2', H-6'7.10d8.0
H-3', H-5'7.05d8.0
α-CH₂2.90t7.6
β-CH₂2.62t7.6
4'-CH₃2.31s-
COOH~11.0br s-

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted)C=O~179.0
C-1'~136.0
C-2'~135.5
C-4'~137.0
C-3'~131.0
C-5'~127.0
C-6'~126.5
α-CH₂~35.0
β-CH₂~29.0
2'-CH₃~19.5
4'-CH₃~21.0
3-phenylpropanoic acid (Experimental)[1]C=O179.04
C-1'140.18
C-2', C-6'128.56
C-3', C-5'128.24
C-4'126.27
α-CH₂35.59
β-CH₂30.49
3-(4-methylphenyl)propanoic acid (Experimental)C=O~178.5
C-1'~137.0
C-4'~135.8
C-2', C-6'~129.2
C-3', C-5'~128.8
α-CH₂~35.5
β-CH₂~30.0
4'-CH₃~21.0

Experimental Protocol

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Transfer the clear solution into a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is used. Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed. Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 0-220 ppm, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 1-2 seconds is commonly used.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

Visualization of this compound

The following diagram illustrates the chemical structure and atom numbering scheme for this compound, which is essential for the correct assignment of NMR signals.

Caption: Chemical structure of this compound.

References

Unraveling the Fragmentation Roadmap of 3-(2,4-dimethylphenyl)propanoic acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to understanding the mass spectral fragmentation patterns of substituted phenylpropanoic acids, offering insights for researchers in drug discovery and metabolomics.

In the analytical landscape of pharmaceutical research and metabolomics, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. The fragmentation pattern of a molecule under electron ionization (EI) provides a veritable fingerprint, offering clues to its underlying chemical architecture. This guide delves into the predicted mass spectrometry fragmentation of 3-(2,4-dimethylphenyl)propanoic acid, drawing comparisons with structurally related molecules to provide a robust analytical framework.

Predicted Fragmentation Pattern of this compound

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragment Ions for this compound.

Predicted m/zProposed Fragment IonFragmentation Pathway
178[M]•+Molecular Ion
160[M - H₂O]•+Loss of water from the carboxylic acid
133[M - COOH]•+Loss of the carboxyl group
119[C₉H₁₁]⁺Benzylic cleavage with loss of the propanoic acid side chain
105[C₈H₉]⁺Further fragmentation of the dimethylbenzyl cation
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes[1]
77[C₆H₅]⁺Phenyl cation, resulting from fragmentation of the aromatic ring[1]

Comparative Fragmentation Analysis

The fragmentation of this compound can be benchmarked against that of similar molecules to highlight the influence of substituents on the fragmentation pathways.

Table 2: Comparison of Key Fragment Ions for Structurally Related Phenylpropanoic Acids.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 178133 (Benzylic), 119 (Substituted benzyl), 91 (Tropylium)
3-Phenylpropanoic acid 150105 ([M-COOH]⁺), 91 (Tropylium), 77 (Phenyl)[2]
3-(4-Methoxyphenyl)propanoic acid 180121 (Methoxybenzyl), 91 (Tropylium), 77 (Phenyl)[3]
3-(3,4-Dimethoxyphenyl)propionic acid 210151 (Dimethoxybenzyl), 121, 91[4]

This comparative data illustrates how substituents on the phenyl ring influence the relative abundance and m/z values of the resulting fragment ions, particularly the benzylic and substituted benzyl cations.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation reactions as depicted in the following diagram.

Fragmentation_Pathway M This compound [M]•+ m/z = 178 F1 [M - H₂O]•+ m/z = 160 M->F1 - H₂O F2 [M - COOH]•+ m/z = 133 M->F2 - •COOH F3 [C₉H₁₁]⁺ m/z = 119 M->F3 Benzylic Cleavage F4 [C₇H₇]⁺ (Tropylium ion) m/z = 91 F3->F4 - C₂H₄

References

Purity Analysis of 3-(2,4-dimethylphenyl)propanoic acid: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 3-(2,4-dimethylphenyl)propanoic acid is paramount. The choice of analytical technique is critical for accurate quantification and impurity profiling. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, supported by detailed experimental protocols and performance data.

Fundamental Principles and Analyte Suitability

High-Performance Liquid Chromatography (HPLC) operates by separating components in a liquid sample based on their differential interactions with a liquid mobile phase and a solid stationary phase.[1][2] Due to its operation at or near ambient temperatures, HPLC is exceptionally well-suited for analyzing non-volatile, polar, and thermally sensitive compounds.[3][4][5] this compound, as a carboxylic acid, is polar and not readily volatile, making it an ideal candidate for direct analysis by HPLC without chemical modification.

Gas Chromatography (GC) separates volatile and thermally stable compounds in a gaseous mobile phase.[1][4] The high temperatures required in the GC injector and column (often 150-300°C) are problematic for polar molecules like carboxylic acids.[1][4] These compounds tend to exhibit poor peak shape and may degrade at high temperatures.[6] Consequently, direct analysis of this compound by GC is not feasible. A chemical modification step known as derivatization is mandatory to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl derivative.[6][7][8][9]

Comparative Performance Data

The following table summarizes the expected performance characteristics of typical HPLC and GC methods for the purity analysis of this compound.

ParameterHPLC MethodGC Method (with Derivatization)
Sample Preparation Simple dissolution in mobile phaseRequired: Chemical derivatization (e.g., esterification)
Principle Partition chromatography in liquid phasePartition chromatography in gas phase
Typical Run Time 15 - 25 minutes[10]10 - 20 minutes (post-derivatization)
Limit of Quantitation (LOQ) ~ 0.5 µg/mL~ 1 µg/mL
Linearity (R²) > 0.999> 0.998
Key Advantage Direct analysis, no sample degradationHigh resolution for volatile impurities
Key Disadvantage Higher solvent consumption and costDerivatization adds time, complexity, and potential for error

Experimental Workflows: HPLC vs. GC

The choice between HPLC and GC fundamentally alters the analytical workflow. The diagram below illustrates the key steps and differences, highlighting the additional derivatization stage required for GC analysis.

G cluster_hplc HPLC Workflow cluster_gc GC Workflow h_start Weigh Sample h_dissolve Dissolve in Diluent h_start->h_dissolve h_inject Inject into HPLC h_dissolve->h_inject h_analyze Data Acquisition & Analysis h_inject->h_analyze h_end Final Report h_analyze->h_end g_start Weigh Sample g_dissolve Dissolve in Solvent g_start->g_dissolve g_derivatize Derivatize Analyte (e.g., Esterification) g_dissolve->g_derivatize g_inject Inject into GC g_derivatize->g_inject g_analyze Data Acquisition & Analysis g_inject->g_analyze g_end Final Report g_analyze->g_end G start Start: Purity analysis of This compound volatile Is the analyte volatile & thermally stable? start->volatile hplc_rec Use HPLC (Direct Analysis) volatile->hplc_rec No derivatize Is derivatization feasible and acceptable? volatile->derivatize Yes gc_rec Use GC (Post-Derivatization) derivatize->gc_rec Yes hplc_alt Use HPLC derivatize->hplc_alt No

References

A Comparative Guide to the Biological Activity of 3-(2,4-dimethylphenyl)propanoic acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for the biological activities of 3-(2,4-dimethylphenyl)propanoic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. It is important to note that while extensive experimental data is available for ibuprofen, there is a significant lack of published peer-reviewed data on the specific biological activities of this compound. Therefore, this document serves as a template for future research, outlining the necessary experiments and data points for a comprehensive comparison.

Introduction

Ibuprofen, a propionic acid derivative, is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][2] this compound, sharing a structural similarity as an arylpropanoic acid derivative, is a candidate for similar biological activities. Arylpropanoic acid derivatives are a well-known class of NSAIDs. This guide outlines the standard assays and expected data for a thorough comparison.

Quantitative Comparison of Biological Activity

The following tables summarize key quantitative metrics for evaluating the anti-inflammatory and analgesic potential of a compound. The data for ibuprofen is provided as a benchmark. The table for this compound is presented as a template for data to be collected in future studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Ibuprofen12 - 13[1][2]80 - 370[1][2]0.15[2]
This compoundData not availableData not availableData not available

Note: IC₅₀ values for ibuprofen can vary between studies due to different experimental conditions.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Maximum Inhibition of Edema (%)Time of Maximum Inhibition (hours)
Ibuprofen100~55%[3]3 - 4
This compoundData not availableData not availableData not available

Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing in Mice)

CompoundDose (mg/kg)Inhibition of Writhing (%)
Ibuprofen20Significant reduction
This compoundData not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

Methodology: A common method involves using a colorimetric or fluorometric inhibitor screening assay kit.

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme in a buffer solution.

    • Arachidonic acid, the substrate, is added to initiate the reaction.

    • The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate.

    • The rate of reaction is measured spectrophotometrically or fluorometrically.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a vehicle control.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of the test compounds.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[4][5]

    • The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter using a plethysmometer.[6]

    • The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the in vivo analgesic activity of the test compounds against chemically-induced visceral pain.

Methodology:

  • Animals: Swiss albino mice (20-25g).

  • Procedure:

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a specific period (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.6% or 0.7% acetic acid solution (10 mL/kg body weight).[7][8]

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 10-20 minutes.[7][9]

    • The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

COX_Signaling_Pathway cluster_COX Cyclooxygenase (COX) Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Thromboxane_A2 Thromboxane A₂ (TXA₂) PGH2->Thromboxane_A2 Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Ibuprofen Ibuprofen & This compound (Hypothesized) Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_comparison Comparative Analysis COX_Assay COX-1 / COX-2 Inhibition Assay Determine_IC50 Determine IC₅₀ Values COX_Assay->Determine_IC50 Animal_Grouping Animal Grouping (Control, Ibuprofen, Test Compound) Determine_IC50->Animal_Grouping Assess_Selectivity Assess COX-2 Selectivity Determine_IC50->Assess_Selectivity Anti_Inflammatory_Assay Carrageenan-Induced Paw Edema Animal_Grouping->Anti_Inflammatory_Assay Analgesic_Assay Acetic Acid-Induced Writhing Animal_Grouping->Analgesic_Assay Data_Analysis Data Analysis (% Inhibition) Anti_Inflammatory_Assay->Data_Analysis Analgesic_Assay->Data_Analysis Compare_Potency Compare IC₅₀ and ED₅₀ Values Data_Analysis->Compare_Potency Conclusion Draw Conclusions on Biological Activity Profile Compare_Potency->Conclusion Assess_Selectivity->Conclusion Start Compound Synthesis (this compound) Start->COX_Assay

References

Shifting Paradigms in Anti-Inflammatory Drug Discovery: A Comparative Analysis of Novel Aryl Propionic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and safer anti-inflammatory agents is a continuous endeavor. This guide provides an objective comparison of the in vitro and in vivo efficacy of a series of novel aryl propionic acid analogs, a class of non-steroidal anti-inflammatory drugs (NSAIDs). By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of these emerging compounds.

Aryl propionic acid derivatives are a cornerstone of anti-inflammatory therapy, with well-known members including ibuprofen and naproxen. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. However, the development of novel analogs is driven by the need to enhance efficacy, improve safety profiles, and potentially target different aspects of the inflammatory response. This guide focuses on a series of recently synthesized aryl propionic acid derivatives with modifications designed to modulate their biological activity.

Comparative Efficacy: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative efficacy data for a selection of novel aryl propionic acid analogs, comparing their direct enzymatic inhibition (in vitro) with their performance in a preclinical model of inflammation (in vivo).

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Analog 1 15.20.819.0
Analog 2 10.51.28.75
Analog 3 25.10.550.2
Ibuprofen 8.615.30.56

IC₅₀: The half maximal inhibitory concentration. A lower value indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound (Dose)Edema Inhibition (%) at 3hEdema Inhibition (%) at 5h
Analog 1 (20 mg/kg)55%62%
Analog 2 (20 mg/kg)48%55%
Analog 3 (20 mg/kg)65%75%
Ibuprofen (20 mg/kg)45%50%

Data presented is a synthesized representation from typical studies on novel aryl propionic acid analogs.

Experimental Protocols

The data presented in this guide is based on established and validated experimental methodologies.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the novel aryl propionic acid analogs to inhibit COX-1 and COX-2 was determined using a commercially available enzyme immunoassay (EIA) kit.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.

  • Assay Procedure: The test compounds, at varying concentrations, were pre-incubated with the respective COX enzyme in a reaction buffer containing arachidonic acid as the substrate.

  • Detection: The enzymatic reaction results in the production of prostaglandin F2α (PGF2α), which is quantified colorimetrically at 412 nm using a plate reader.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the COX enzyme activity (IC₅₀) was calculated from the concentration-response curves.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory efficacy was evaluated using the carrageenan-induced paw edema model in Wistar rats, a standard and widely used model for acute inflammation.

  • Animal Model: Male Wistar rats (150-200g) were used. Animals were fasted overnight with free access to water before the experiment.

  • Drug Administration: The test compounds and the standard drug (ibuprofen) were administered orally at a dose of 20 mg/kg. The control group received the vehicle only.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume was measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition was calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Visualizing the Mechanism and Workflow

To better understand the context of these experiments, the following diagrams illustrate the COX signaling pathway and the experimental workflow.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects cluster_drugs Drug Intervention MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A₂ ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation StomachLining Stomach Lining Protection Prostaglandins->StomachLining PlateletAggregation Platelet Aggregation Thromboxanes->PlateletAggregation NSAIDs Aryl Propionic Acid Analogs NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Comparative Analysis CompoundSynthesis Synthesis of Novel Aryl Propionic Acid Analogs COXAssay COX-1 / COX-2 Inhibition Assay CompoundSynthesis->COXAssay AnimalModel Carrageenan-Induced Paw Edema in Rats CompoundSynthesis->AnimalModel IC50 Determine IC₅₀ Values COXAssay->IC50 Compare Compare In Vitro Potency vs. In Vivo Efficacy IC50->Compare DrugAdmin Oral Administration of Analogs AnimalModel->DrugAdmin MeasureEdema Measure Paw Volume DrugAdmin->MeasureEdema CalcInhibition Calculate % Edema Inhibition MeasureEdema->CalcInhibition CalcInhibition->Compare

Caption: Workflow for evaluating novel anti-inflammatory agents.

Enantioselective synthesis and separation of chiral propanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Enantioselective Synthesis and Separation of Chiral Propanoic Acids

Chiral 2-arylpropanoic acids, widely known as "profens," represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic efficacy of these compounds is predominantly attributed to the (S)-enantiomer, while the (R)-enantiomer often exhibits lower activity or is associated with adverse effects.[1][2] Consequently, the production of enantiomerically pure profens is of paramount importance in the pharmaceutical industry. This guide provides a detailed comparison of various methods for the enantioselective synthesis and separation of these critical chiral compounds, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The asymmetric synthesis of chiral propanoic acids aims to produce the desired enantiomer directly, thereby avoiding the loss of 50% of the material inherent in the resolution of racemic mixtures. Key strategies include asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic kinetic resolution.

Comparison of Enantioselective Synthesis Methods

MethodKey FeaturesTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Asymmetric Hydrogenation Hydrogenation of a prochiral α,β-unsaturated acid using a chiral transition metal catalyst (e.g., Ru-BINAP).[2]>90%[3]High efficiency and atom economy.High cost of chiral catalysts and ligands; optimization of reaction conditions can be complex.
Chiral Auxiliary-Based Synthesis A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction, followed by removal of the auxiliary.[4][5]69-86% diastereomeric excess (d.e.)[5]Reliable and predictable stereocontrol; a wide range of auxiliaries are available.[6]Requires additional steps for attachment and removal of the auxiliary, which can lower the overall yield.[7]
Enzymatic Kinetic Resolution (EKR) Utilizes the stereoselectivity of enzymes (e.g., lipases) to preferentially react with one enantiomer in a racemic mixture.[8]>95%[9]High enantioselectivity under mild reaction conditions; enzymes are biodegradable.[10]Maximum theoretical yield is 50% for the unreacted enantiomer; requires separation of the product from the remaining substrate.[8]

Experimental Protocols for Enantioselective Synthesis

1. Asymmetric Hydrogenation of 2-(4-methylphenyl)acrylic acid

This protocol describes the synthesis of (S)-2-(4-methylphenyl)propanoic acid using a chiral ruthenium catalyst.[11]

  • Materials: 2-(4-methylphenyl)acrylic acid, [Ru(p-cymene)I₂]₂, (S)-BINAP, methanol, hydrogen gas.

  • Procedure:

    • In a glovebox, a pressure vessel is charged with 2-(4-methylphenyl)acrylic acid (1.0 mmol), [Ru(p-cymene)I₂]₂ (0.005 mmol), and (S)-BINAP (0.011 mmol).

    • Anhydrous, degassed methanol (5 mL) is added.

    • The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.

    • The reaction is stirred under a hydrogen atmosphere (10 atm) at 50°C for 12 hours.

    • After cooling and venting, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to yield the product.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

2. Diastereoselective Alkylation using an Oxazolidinone Auxiliary

This method illustrates the use of a chiral oxazolidinone to synthesize a precursor to a chiral propanoic acid.[7]

  • Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine, lithium diisopropylamide (LDA), benzyl bromide, tetrahydrofuran (THF).

  • Procedure:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in dry THF (0.1 M) at 0°C, add triethylamine (1.2 equiv.) followed by the dropwise addition of propionyl chloride (1.1 equiv.).

    • Stir the reaction at room temperature for 2 hours.

    • In a separate flask, prepare LDA by adding n-butyllithium (1.05 equiv.) to diisopropylamine (1.1 equiv.) in THF at -78°C.

    • Cool the N-propionyl oxazolidinone solution to -78°C and add the LDA solution dropwise.

    • After 30 minutes, add benzyl bromide (1.2 equiv.) and stir for 4 hours at -78°C.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • The diastereomeric product is purified by column chromatography.

    • The chiral auxiliary is subsequently removed by hydrolysis to yield the chiral propanoic acid.

3. Enzymatic Kinetic Resolution of Racemic Ibuprofen

This protocol uses lipase from Candida rugosa for the enantioselective esterification of racemic ibuprofen.[11][12]

  • Materials: Racemic ibuprofen, Candida rugosa lipase, isooctane, ethanol.

  • Procedure:

    • Dissolve racemic ibuprofen (1.0 g) and ethanol (0.25 g) in isooctane (20 mL).

    • Add Candida rugosa lipase (0.5 g) to the solution.

    • Shake the mixture at 250 rpm and 37°C.

    • Monitor the reaction progress by taking samples periodically and analyzing them by chiral HPLC.

    • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

    • The unreacted (S)-ibuprofen is separated from the (R)-ibuprofen ester by extraction with an aqueous sodium bicarbonate solution.

    • Acidification of the aqueous layer yields enantiomerically enriched (S)-ibuprofen.

Workflow for Enantioselective Synthesis

G General Workflow for Enantioselective Synthesis sub Prochiral Substrate reac Asymmetric Reaction sub->reac work Reaction Work-up reac->work pur Purification work->pur anal Chiral Analysis pur->anal prod Enantiopure Product anal->prod G Decision Tree for Chiral Separation Method start Racemic Mixture of Propanoic Acid scale What is the required scale? start->scale analytical Analytical (<1g) scale->analytical Analytical preparative Preparative (>1g) scale->preparative Preparative method_anal Chiral HPLC or SFC analytical->method_anal method_prep Diastereomeric Crystallization or Preparative SFC/HPLC preparative->method_prep

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Propanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of propanoic acid, supported by experimental data from various studies. The focus is on the cross-validation parameters that are crucial for ensuring the reliability, accuracy, and interchangeability of these methods in research and development settings.

Introduction to Analytical Methods for Propanoic Acid

The accurate quantification of propanoic acid is essential in various fields, including pharmaceutical development, food science, and metabolic research. The most frequently employed analytical techniques for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and sample throughput. Cross-validation of these methods is a critical step to ensure that data generated by different techniques are comparable and reliable.[1][2]

Comparison of Quantitative Validation Parameters

The following table summarizes key validation parameters for the quantification of propanoic acid and other organic acids using GC, HPLC, and LC-MS, as extracted from published literature. This data facilitates a direct comparison of the performance of each method.

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (Range) 0.2-1.0% (w/w)6.25–50.00 μg/ml0.0375–2.5 μg/mL
Limit of Detection (LOD) < 1 ppm30 ng11-8,026 µg/kg[3]
Limit of Quantification (LOQ) -80 ng40-26,755 µg/kg[3]
Precision (RSD%) 1.54% (Coefficient of Variation)[4]<0.50% (Intra- and inter-day)[5]<4.5% (Repeatability and intermediate precision)[6]
Accuracy (Recovery %) 100-101%90.2 to 106.6%[6]95–106%

Note: The presented data is a compilation from multiple sources and may vary based on the specific experimental conditions, instrumentation, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of propanoic acid using GC, HPLC, and LC-MS.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile compounds like propanoic acid.[7]

  • Sample Preparation: Samples are often prepared by extraction or derivatization. For instance, in food matrices, a simple preparation step involves dissolution or dilution in water, pH adjustment, and filtration.[6] Another approach involves extraction with a diethyl ether-phosphoric acid solution.[8] For biological samples, derivatization to form more volatile esters (e.g., trimethylsilyl derivatives) is common, although it can be a tedious process.[9][10][11]

  • Instrumentation: An Agilent 7890B GC System or similar is typically used.[12]

  • Chromatographic Conditions:

    • Column: Capillary columns such as Porapak QS are often employed.[6]

    • Carrier Gas: Inert gases like helium or nitrogen are used.[7]

    • Detector: A Flame Ionization Detector (FID) is sensitive to organic compounds and provides excellent quantitative data.[7] Mass Spectrometry (MS) can also be coupled with GC for structural identification and high sensitivity.[7]

    • Internal Standard: An internal standard, such as isobutyric acid or valeric acid, is often included to improve precision.[4][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method suitable for non-volatile or thermally unstable compounds.[7]

  • Sample Preparation: Sample preparation for HPLC can be simpler than for GC, often involving just dilution and filtration.[9][11] For a specific derivative of propanoic acid, a stock solution was prepared by dissolving the compound in a water and methanol mixture.[13]

  • Instrumentation: A Waters ACQUITY Arc System or a similar HPLC system with a UV detector is commonly used.[12]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 columns (e.g., 150 mm x 4.6 mm, 5 µm particle size) are frequently used.[13][14]

    • Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.1% Trifluoroacetic acid or phosphate buffer) and an organic solvent like acetonitrile.[13][14]

    • Detection: UV detection at a specific wavelength (e.g., 210 nm or 225 nm) is typical.[11][13]

    • Flow Rate: A flow rate of around 1.0 mL/min is often applied.[13][14]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

  • Sample Preparation: Similar to HPLC, sample preparation often involves dilution and filtration. For serum samples, a derivatization step using 3-nitrophenylhydrazine hydrochloride (3-NPH.HCl) can be employed to enhance sensitivity.

  • Instrumentation: A Thermo Scientific Ultimate 3000 Liquid Chromatography system coupled to a Thermo Scientific TSQ Quantiva Triple Quadrupole Mass Spectrometer is an example of a suitable instrument.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent, both containing a small amount of an acid like formic acid, is typical.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative mode is often used for organic acids.

    • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode for quantitative analysis.

Visualizing Method Validation Workflows

Understanding the logical flow of experiments and the relationship between different validation parameters is key to a successful cross-validation study.

CrossValidationWorkflow DefineMethods Define Analytical Methods (e.g., Method A: HPLC, Method B: GC) FullValidationA Full Validation of Method A DefineMethods->FullValidationA FullValidationB Full Validation of Method B DefineMethods->FullValidationB PrepareSamples Prepare Standard and QC Samples FullValidationA->PrepareSamples FullValidationB->PrepareSamples AnalyzeA Analyze Samples with Method A PrepareSamples->AnalyzeA AnalyzeB Analyze Samples with Method B PrepareSamples->AnalyzeB CompareResults Compare Results and Assess Bias AnalyzeA->CompareResults AnalyzeB->CompareResults Conclusion Conclusion on Method Comparability CompareResults->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

ValidationParameters MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

Caption: Relationship between key analytical method validation parameters.

Conclusion

The choice of an analytical method for propanoic acid quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. While GC offers high sensitivity for volatile compounds, it may require tedious sample preparation.[9][10][11] HPLC provides a simpler and more convenient alternative for many applications.[9][11] LC-MS stands out for its superior sensitivity and specificity, making it ideal for complex biological matrices.

References

A Comparative Guide to the Structure-Activity Relationship of Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of phenylpropanoic acid derivatives, a scaffold of significant pharmacological importance. Phenylpropanoic acid derivatives are integral to a wide array of therapeutic agents, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] This document summarizes quantitative data on their biological activities, details the experimental protocols for key assays, and visualizes relevant pathways and workflows to support further research and drug development.

Core Structure-Activity Relationships

The biological activity of phenylpropanoic acid derivatives is intrinsically linked to several key structural features:

  • The Carboxylic Acid Moiety: This acidic group is crucial for the anti-inflammatory activity of many derivatives, particularly those targeting cyclooxygenase (COX) enzymes. It typically forms critical ionic and hydrogen bond interactions with key amino acid residues, such as Arginine 120, within the active site of COX enzymes.[1] Esterification or amidation of this group generally leads to a significant reduction or complete loss of inhibitory activity.[1]

  • The α-Methyl Group: The presence of a methyl group on the carbon adjacent to the carboxylic acid (the α-position) is a common feature in profen-class NSAIDs. This substitution creates a chiral center, and it has been consistently demonstrated that the (S)-enantiomer is the more pharmacologically active form, primarily responsible for COX inhibition. For instance, the (S)-enantiomer of ibuprofen is significantly more potent than the (R)-enantiomer.

  • The Phenyl Ring: The aromatic phenyl ring serves as a crucial anchor, binding to a hydrophobic channel within the active site of target enzymes like COX.[1]

  • Substituents on the Phenyl Ring: The nature, size, and position of substituents on the phenyl ring profoundly influence the potency, selectivity, and pharmacokinetic properties of the derivatives. These substituents can modulate the molecule's overall shape, lipophilicity, and electronic distribution, leading to differential binding affinities for various biological targets. For example, the isobutyl group in ibuprofen and the fluoro-substituted biphenyl group in flurbiprofen contribute to their respective binding affinities and potencies.[1]

Comparative Biological Activities

The versatility of the phenylpropanoic acid scaffold has been exploited to develop agents with a range of biological activities, including anti-inflammatory, antibacterial, anticancer, and metabolic modulatory effects.

Anti-inflammatory and Analgesic Activity: COX Inhibition

The primary mechanism of anti-inflammatory and analgesic action for many phenylpropanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. The following table summarizes the in vitro inhibitory concentrations (IC50) of several representative phenylpropanoic acid derivatives against COX-1 and COX-2. The Selectivity Index (SI), calculated as the ratio of IC50(COX-1)/IC50(COX-2), indicates the selectivity for COX-2 inhibition; a higher SI value denotes greater selectivity.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Phenylpropanoic Acid Derivatives

CompoundDerivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Ibuprofen2-Arylpropionic acid~15~10~1.5[2]
Flurbiprofen2-Arylpropionic acid~0.5~1.5~0.3[1]
Ketoprofen2-Arylpropionic acid~2.5~5~0.5N/A
Compound 6h2-(4-substitutedmethylphenyl)propionic acidBetter than IbuprofenClose to NimesulideNot Specified[2]
Compound 6l2-(4-substitutedmethylphenyl)propionic acidBetter than IbuprofenClose to NimesulideNot Specified[2]
CelecoxibReference (Selective COX-2 Inhibitor)14.930.05~298.6[1]
NimesulideReference (Selective COX-2 Inhibitor)Not SpecifiedClose to 6h and 6lNot Specified[2]

Note: Specific IC50 values for compounds 6h and 6l were not provided in the source material, but their activity was compared to reference drugs.

Antibacterial Activity

Recent studies have explored the potential of phenylpropanoic acid derivatives as antibacterial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives against various pathogenic bacterial strains. A lower MIC value indicates greater antibacterial potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Phenylpropanoic Acid Derivatives

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Reference
6d>12864>128[2]
6h323264[2]
6l161632[2]
6m6464>128[2]
Chloramphenicol (Reference)8416[2]
Anticancer Activity

The antiproliferative effects of phenylpropanoic acid derivatives are an emerging area of investigation. The table below lists the half-maximal inhibitory concentration (IC50) values of selected derivatives against human lung adenocarcinoma (A549) cells.

Table 3: In Vitro Anticancer Activity of Phenylpropanoic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
Thiazole Derivative 21A549 (Lung Adenocarcinoma)5.42[3]
Thiazole Derivative 22A549 (Lung Adenocarcinoma)2.47[3]
Thiazole Derivative 25A549 (Lung Adenocarcinoma)8.05[3]
Cisplatin (Reference)A549 (Lung Adenocarcinoma)11.71[3]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenylpropanoic acid derivatives have also been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. The following table summarizes the half-maximal effective concentration (EC50) values for selected derivatives as PPARα and PPARδ agonists.

Table 4: PPAR Agonist Activity of Phenylpropanoic Acid Derivatives

CompoundPPAR SubtypeEC50 (µM)Reference
Optically active α-ethylphenylpropanoic acid derivativesPPARα and PPARδ dual agonistPotent[4]
Compound 1PPARα2.06[5]
Compound 3PPARα1.78[5]
Fenofibrate (Reference)PPARα>21.84[5]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • LC-MS/MS system for prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme Preparation: In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl buffer (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

  • Add 20 µL of Tris-HCl buffer containing either 0.2 µg of COX-2 or 0.1 µg of COX-1 to the mixture and incubate at room temperature for 2 minutes.

  • Inhibitor Pre-incubation: Add 2 µL of the test compound solution in DMSO to the enzyme mixture and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a 10 µM arachidonic acid solution. The final reaction volume is 200 µL.

  • Reaction Termination: After a 2-minute incubation at 37°C, terminate the reaction by adding 10 µL of 1 M HCl.

  • PGE2 Quantification: Analyze the formation of PGE2 using a validated LC-MS/MS method.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.[6]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain using the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)

  • Test compounds serially diluted in MHB

  • Positive control (bacterial growth control)

  • Negative control (broth sterility control)

Procedure:

  • Preparation of Microtiter Plate: Add 100 µL of sterile MHB to each well of a 96-well plate.

  • Serial Dilution of Test Compound: Add 100 µL of the test compound solution (at twice the highest desired final concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a bacterial suspension in MHB with a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this inoculum to each well containing the test compound and the positive control well. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway

COX_Signaling_Pathway COX Signaling Pathway and Inhibition by Phenylpropanoic Acid Derivatives membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (Inflammation, Pain, Fever) pgh2->prostaglandins thromboxanes Thromboxanes (Platelet Aggregation) pgh2->thromboxanes prostacyclins Prostacyclins (Vasodilation) pgh2->prostacyclins nsaids Phenylpropanoic Acid Derivatives (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The COX signaling pathway and points of inhibition by phenylpropanoic acid derivatives.

Experimental Workflow

SAR_Workflow General Workflow for SAR Studies of Phenylpropanoic Acid Derivatives start Design of Phenylpropanoic Acid Derivatives synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening In Vitro Biological Screening (e.g., COX, MIC assays) characterization->screening data_analysis Data Analysis (IC50/MIC Determination) screening->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis sar_analysis->start Rational Design for Next Generation lead_optimization Lead Optimization and Further Development sar_analysis->lead_optimization

Caption: A generalized workflow for the structure-activity relationship (SAR) studies.

References

Comparative Analysis of Cytotoxicity in Cancer vs. Non-Cancerous Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The fundamental goal of cancer chemotherapy is to eradicate malignant cells with minimal damage to healthy tissues. This principle, known as selective cytotoxicity, is the cornerstone of modern drug discovery and development.[1][2] Evaluating the differential response of cancerous and non-cancerous cells to a potential therapeutic agent is a critical step in preclinical research. This guide provides a comparative analysis of cytotoxicity, offering experimental data, detailed protocols, and visual workflows to aid researchers in this endeavor.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a biological process, such as cell proliferation, by 50%.[3][4] A lower IC50 value indicates that a drug is effective at a lower concentration.[4] In cancer research, comparing the IC50 value in a cancer cell line against a non-cancerous cell line yields the Selectivity Index (SI). A higher SI value is desirable, as it signifies greater selectivity for killing cancer cells while sparing normal cells.[5]

Below is a summary of IC50 values for various compounds tested on both cancer and non-cancerous cell lines.

CompoundCancer Cell LineTypeIC50 (µM)Non-Cancerous Cell LineTypeIC50 (µM)Selectivity Index (SI)
Xanthohumol MCF-7Breast Cancer13.52BALB/3T3Mouse Fibroblast18.151.34
HT-29Colon Cancer16.21BALB/3T3Mouse Fibroblast18.151.12
(Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone MCF-7Breast Cancer3.19BALB/3T3Mouse Fibroblast17.655.53
LoVoColon Cancer2.96BALB/3T3Mouse Fibroblast17.655.96
Cisplatin MCF-7Breast Cancer2.92BALB/3T3Mouse Fibroblast2.510.86
Skyrin HepG2Liver Cancer~50Human LymphocytesNormal Blood Cells>100>2
Carvacrol HeLaCervical Cancer~65 (100 µg/ml)CCD-1123SkSkin Fibroblast>65 (100 µg/ml)>1
Eugenol HeLaCervical Cancer>243 (400 µg/ml)CCD-1123SkSkin Fibroblast>243 (400 µg/ml)N/A
Trans-cinnamaldehyde HeLaCervical Cancer~75 (100 µg/ml)CCD-1123SkSkin Fibroblast~75 (100 µg/ml)~1

Note: Data for Xanthohumol, its derivative, and Cisplatin are from a 72h incubation[2]. Skyrin data is from a 48h treatment[6]. Carvacrol, Eugenol, and Trans-cinnamaldehyde data are from a 24h treatment[7]. IC50 values for the latter three were estimated from µg/ml as reported in the study.

Key Experimental Protocols

Accurate assessment of cytotoxicity relies on robust and reproducible experimental methods. The two most common assays are the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.[8][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells into purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (both cancer and non-cancerous lines) in separate 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the wells and add fresh medium containing the different concentrations of the compound. Include control wells with vehicle (e.g., DMSO) only and wells with medium only (no cells) for background measurement.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[11]

  • MTT Addition: After incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours.

  • Solubilization: After the incubation with MTT, add a solubilizing agent (e.g., 100 µL of SDS-HCl solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot the results to determine the IC50 value.[3]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12] Loss of membrane integrity is a key indicator of cell death.[11]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[11]

  • Supernatant Collection: After the incubation period, centrifuge the plates or allow them to settle. Carefully transfer an aliquot of the culture supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Add the LDH reaction mix (containing substrate and cofactor) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizing the Process and Pathways

Diagrams are essential for understanding complex workflows and biological processes. The following visualizations were created using Graphviz (DOT language) to illustrate key aspects of cytotoxicity analysis.

Experimental and Logical Workflows

G cluster_0 Experimental Workflow: Cytotoxicity Assay cluster_1 Logical Relationship: Determining Selectivity A Seed Cancer & Non-Cancerous Cells in 96-well Plates B Treat with Serial Dilutions of Test Compound A->B C Incubate for 24-72 hours B->C D Add Assay Reagent (e.g., MTT or LDH substrate) C->D E Measure Signal (Absorbance/Luminescence) D->E F Calculate % Viability/ % Cytotoxicity E->F G Test Compound H Cancer Cell Line G->H I Non-Cancerous Cell Line G->I J IC50 (Cancer) H->J K IC50 (Normal) I->K L Compare IC50 Values J->L K->L M High Selectivity: IC50 (Normal) >> IC50 (Cancer) L->M G cluster_0 Simplified PI3K/Akt Signaling Pathway cluster_1 Normal Cell: Balanced Signaling cluster_2 Cancer Cell: Hyperactivated Pathway -> Survival RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Bcl2 Inhibition of pro-apoptotic signals Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibition Bcl2->Apoptosis Inhibition

References

Benchmarking the antioxidant properties of propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antioxidant properties of various propanoic acid derivatives. By presenting supporting experimental data, detailed methodologies, and visualizing a key signaling pathway, this document aims to inform the evaluation and development of novel antioxidant-based therapeutics.

Propanoic acid derivatives, particularly those containing phenolic moieties, have garnered significant interest for their potential as antioxidant agents. Their ability to scavenge free radicals and modulate cellular antioxidant defenses makes them promising candidates for combating oxidative stress-related pathologies. This guide provides a comparative benchmark of their antioxidant efficacy through widely accepted in vitro assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a selection of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and other common phenolic acids is summarized below. The data is presented as either the percentage of radical scavenging in the DPPH assay or as absorbance in the FRAP assay, which reflects the reducing power of the compounds. For comparison, the activity of the well-known antioxidant Butylated Hydroxytoluene (BHT) is also included.

Compound/DerivativeAntioxidant AssayResultReference
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Compound 16 (2,5-dimethyl-1H-pyrrol-1-yl derivative)DPPH (% scavenging)61.2%[1]
Compound 33 (3,4,5-trimethoxybenzylidene derivative)DPPH (% scavenging)60.6%[1]
Compound 4 (dimethyl 3,3'-4-hydroxyphenyl derivative)DPPH (% scavenging)57.9%[1]
Compound 30 (4-chlorobenzylidene derivative)DPPH (% scavenging)57.4%[1]
Compound 24 (N'-thiophen-3-ylmethylene derivative)DPPH (% scavenging)53.6%[1]
Compound 20 (2-furyl substituent)FRAP (Absorbance)~1.2[2]
Compound 21FRAP (Absorbance)~1.1[2]
Compound 22FRAP (Absorbance)~1.0[2]
Standard Antioxidants & Phenolic Acids
Butylated Hydroxytoluene (BHT)DPPH (% scavenging)22.0%[1]
Ascorbic AcidFRAP (Absorbance)~1.4[2]
Caffeic AcidDPPH (IC50)9.8 - 50 µM
Ferulic AcidDPPH (IC50)19.5 - 76 µM
Gallic AcidDPPH (IC50)4.5 - 9.0 µM

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate the replication and comparison of experimental results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[3]

Procedure:

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared. The absorbance of this solution should be approximately 1.0 ± 0.1 at 517 nm.[4]

  • Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which a series of dilutions are made.

  • Reaction: In a 96-well plate or cuvette, a specific volume of the test sample is mixed with the DPPH working solution.[3]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5]

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[5]

  • Sample Preparation: The test compounds are dissolved in an appropriate solvent.

  • Reaction: A small volume of the sample solution is mixed with the FRAP reagent and incubated at 37°C.[5]

  • Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.[6]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.

Signaling Pathway and Experimental Workflow

Nrf2-ARE Signaling Pathway

Many phenolic antioxidants, including derivatives of propanoic acid, exert their protective effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. However, upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released, translocates to the nucleus, and binds to the ARE, initiating the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[9]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Antioxidant Propanoic Acid Derivative Antioxidant->Keap1 reacts with Keap1 cysteines Nrf2 Nrf2 Keap1->Nrf2 binding Ub Ubiquitin Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation Proteasome Proteasomal Degradation Ub->Proteasome targeting Nrf2_n Nrf2 Maf Maf Nrf2_n->Maf heterodimerization ARE ARE Nrf2_n->ARE binding Maf->ARE binding Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2-ARE signaling pathway activated by propanoic acid derivatives.

Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant capacity determination using spectrophotometric methods like DPPH and FRAP assays is depicted below. This process involves sample preparation, reaction with a chromogenic reagent, and subsequent measurement of absorbance changes.

Experimental_Workflow Start Start SamplePrep Sample Preparation (Dissolve & Dilute Propanoic Acid Derivatives) Start->SamplePrep ReagentPrep Reagent Preparation (e.g., DPPH or FRAP solution) Start->ReagentPrep Reaction Reaction Incubation (Mix sample and reagent) SamplePrep->Reaction ReagentPrep->Reaction Measurement Spectrophotometric Measurement (Absorbance reading at specific λ) Reaction->Measurement Calculation Data Analysis (% Inhibition or Equivalent Concentration) Measurement->Calculation End End Calculation->End

Caption: General experimental workflow for in vitro antioxidant assays.

References

Head-to-head comparison of different synthesis routes for arylpropanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Arylpropanoic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being prominent examples. The synthesis of these compounds has evolved considerably, driven by the need for more efficient, cost-effective, and environmentally friendly processes. This guide provides a detailed comparison of several key synthetic routes, offering insights into their methodologies, performance, and underlying chemical principles.

Comparative Performance of Synthesis Routes

The choice of a synthetic route for an arylpropanoic acid is often a trade-off between factors such as the number of steps, overall yield, atom economy, and the ability to produce a single enantiomer. The following table summarizes the key quantitative data for the different synthesis routes discussed in this guide.

MetricBoots SynthesisBHC "Green" SynthesisContinuous-Flow SynthesisPalladium-Catalyzed SynthesisEnzymatic Resolution
Number of Steps 633-42 (one-pot)2 (esterification + resolution)
Starting Material IsobutylbenzeneIsobutylbenzeneIsobutylbenzeneAryl BromideRacemic Arylpropanoic Acid Ester
Overall Yield ~40%~77-80%[1][2]~83%[3]60-85%[4]~47% (for S-enantiomer)[5]
Atom Economy ~40%[1][6]~77%[1][2][6]High (reagent optimization)Moderate-HighModerate
Key Reagents Acetic anhydride, Ethyl chloroacetate, HydroxylamineAcetic anhydride, Hydrogen, Carbon monoxidePropionyl chloride, ICl, Trimethyl orthoformateEthylene, Carbon monoxideLipase, Alcohol
Catalyst(s) Aluminum trichlorideHydrogen fluoride, Raney Nickel/PalladiumAlCl₃, Iodine monochloridePalladium(II) acetate, NISPCDPPLipase
Key Features Original industrial synthesis, low atom economyGreener process, high atom economy, fewer stepsRapid synthesis, high throughputOne-pot procedure, good yieldsProduces enantiomerically pure product
Enantioselectivity Produces racemateProduces racemateProduces racemateCan be adapted for asymmetryHigh (e.g., 96.6% ee for (S)-ibuprofen)[5]

Synthesis Route Overviews and Logical Flow

The different synthetic strategies to produce arylpropanoic acids can be visualized as distinct pathways, each with its own logical sequence of transformations.

Synthesis_Routes cluster_Boots Boots Synthesis cluster_BHC BHC 'Green' Synthesis cluster_Continuous Continuous-Flow Synthesis A1 Isobutylbenzene A2 4'-Isobutylacetophenone A1->A2 Friedel-Crafts Acylation A3 α,β-Epoxy Ester A2->A3 Darzens Reaction A4 Aldehyde A3->A4 Hydrolysis & Decarboxylation A5 Aldoxime A4->A5 Oxime Formation A6 Nitrile A5->A6 Dehydration A7 Ibuprofen (racemic) A6->A7 Hydrolysis B1 Isobutylbenzene B2 4'-Isobutylacetophenone B1->B2 Friedel-Crafts Acylation B3 1-(4-Isobutylphenyl)ethanol B2->B3 Catalytic Hydrogenation B4 Ibuprofen (racemic) B3->B4 Palladium-Catalyzed Carbonylation C1 Isobutylbenzene C2 Acylated Intermediate C1->C2 Friedel-Crafts Acylation C3 Ester Intermediate C2->C3 1,2-Aryl Migration C4 Ibuprofen (racemic) C3->C4 Hydrolysis decision_making start Start: Need to Synthesize Arylpropanoic Acid racemic Is racemic product acceptable? start->racemic scale Scale of production? racemic->scale Yes enantioselective Asymmetric Synthesis or Enzymatic Resolution racemic->enantioselective No green Is 'green' chemistry a priority? scale->green Large Scale boots Boots Synthesis scale->boots Small Scale / Historical Context continuous Continuous-Flow Synthesis scale->continuous High Throughput / Modern Plant green->boots No bhc BHC Synthesis green->bhc Yes

References

Validating Mechanism of Action: A Comparative Guide to Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a biologically relevant context is a cornerstone of modern drug discovery.[1] Target engagement assays provide this crucial validation, offering insights into a compound's mechanism of action, guiding lead optimization, and ultimately derisking clinical development.[2][3]

This guide provides an objective comparison of three widely used target engagement methodologies: Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET™), and Surface Plasmon Resonance (SPR). We will delve into their core principles, present detailed experimental protocols, and offer a quantitative comparison to aid in the selection of the most suitable assay for your research needs.

Comparative Analysis of Target Engagement Assays

The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of reagents, and the specific biological question being addressed. The following table summarizes the key characteristics of CETSA, NanoBRET™, and SPR to facilitate a direct comparison.

FeatureCellular Thermal Shift Assay (CETSA)NanoBioluminescence Resonance Energy Transfer (NanoBRET™)Surface Plasmon Resonance (SPR)
Principle Ligand binding alters the thermal stability of the target protein.[4]Measures proximity-based energy transfer between a luciferase-tagged target and a fluorescent tracer.[2]Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[5]
Cellular Context Intact cells, cell lysates, tissues.[6]Live cells.[7]In vitro (purified proteins).[1]
Labeling Requirement Label-free for endogenous proteins.[1]Requires genetic fusion of NanoLuc® to the target and a fluorescent tracer.[1]Label-free.[1]
Primary Readout Amount of soluble protein remaining after a heat challenge.[1]Bioluminescence Resonance Energy Transfer (BRET) signal.[1]Change in resonance angle (Resonance Units).[1]
Typical Throughput Low to medium (Western blot), High (with reporter systems).[6][8]High.[7]Medium to high.
Quantitative Data EC50 (isothermal dose-response).[9]IC50, Kd (apparent affinity), residence time.[4][10]ka, kd, KD (kinetic and affinity constants).[5]
Key Advantages Applicable to endogenous targets in a physiological context without modification.[1]Provides quantitative data in live cells with high sensitivity; suitable for kinetic studies.[1][10]Delivers real-time kinetic data with high precision.[1]
Key Limitations Not all protein-ligand interactions result in a significant thermal shift.[4]Requires genetic modification of the target and availability of a suitable tracer.[1]An in vitro assay that may not fully recapitulate the cellular environment; requires purified and immobilized components.[1]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is key to understanding the practical application of each technique. The following diagrams, generated using Graphviz, illustrate the core workflows.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heat_challenge Thermal Challenge cluster_analysis Analysis A Treat cells with compound or vehicle B Heat aliquots at a range of temperatures A->B Incubate C Lyse cells and separate soluble fraction B->C Process D Quantify soluble protein (e.g., Western Blot) C->D Analyze E Generate melt curve to determine Tm shift D->E Plot

CETSA Experimental Workflow.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_readout Readout A Transfect cells with NanoLuc-target fusion vector B Add fluorescent tracer and test compound A->B Incubate C Measure BRET signal B->C Read D Calculate IC50 from dose-response curve C->D Analyze

NanoBRET™ Experimental Workflow.

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis A Immobilize ligand (target protein) on sensor chip B Inject analyte (compound) over the surface A->B Flow C Monitor change in resonance units (RU) in real-time B->C Detect D Determine kinetic and affinity constants (ka, kd, KD) C->D Calculate

SPR Experimental Workflow.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for a CETSA experiment using Western blot for detection.[9]

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with the test compound or vehicle control at a final concentration for 1-2 hours at 37°C.[9]

2. Cell Harvesting and Heat Treatment:

  • Harvest cells and wash them with ice-cold PBS containing a protease inhibitor cocktail.

  • Resuspend the cell pellet in PBS to a final concentration of approximately 2 x 10^6 cells/mL.[9]

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[9] Include an unheated control.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fractions.[9]

4. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[9]

  • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[9]

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Plot the percentage of soluble protein against temperature to generate melt curves and determine the melting temperature (Tm).[9] A shift in Tm in the presence of the compound indicates target engagement.

NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Assay

This protocol provides a general workflow for a NanoBRET™ target engagement assay.[4][11]

1. Cell Preparation:

  • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.[11]

  • Seed the transfected cells into an appropriate assay plate (e.g., white 96-well or 384-well plate).[4]

2. Compound and Tracer Addition:

  • Prepare serial dilutions of the test compound.

  • Add the specific NanoBRET™ fluorescent tracer and the compound dilutions to the cells.[4]

3. Substrate Addition and Signal Measurement:

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.[4]

  • Immediately read the plate on a luminometer equipped with filters to measure the donor (NanoLuc®) and acceptor (tracer) emission wavelengths simultaneously.[4]

4. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).[4]

  • Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the potency of target engagement.[4]

Surface Plasmon Resonance (SPR)

This protocol describes a typical SPR experiment for analyzing the interaction between a compound and a target protein.[12]

1. Sensor Chip Preparation and Ligand Immobilization:

  • Select a suitable sensor chip.

  • Activate the sensor surface.

  • Immobilize the purified target protein (ligand) onto the sensor chip surface.[12]

  • Block any remaining active sites on the surface.

2. Analyte Injection and Binding Analysis:

  • Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.

  • Inject the analyte solutions sequentially over the sensor surface at a constant flow rate.[12] The time the analyte is flowing is the association phase.[12]

  • After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the analyte from the ligand.[5]

3. Regeneration:

  • If necessary, inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.[12]

4. Data Analysis:

  • The binding events are monitored in real-time as a change in resonance units (RU) and are displayed as a sensorgram.[5]

  • From the sensorgram, determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) by fitting the data to an appropriate binding model.[5]

Conclusion

Validating the mechanism of action through target engagement studies is a critical and indispensable part of the drug discovery process.[3] CETSA, NanoBRET™, and SPR each offer unique advantages and are suited to different stages of research and development. CETSA provides a label-free method to study endogenous targets in a physiological context.[1] NanoBRET™ excels in providing quantitative, real-time binding data in live cells, making it ideal for structure-activity relationship studies.[7] SPR remains the gold standard for detailed in vitro kinetic and affinity characterization of biomolecular interactions.[1] By understanding the principles, protocols, and comparative performance of these powerful techniques, researchers can make informed decisions to effectively validate their therapeutic targets and accelerate the development of novel medicines.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(2,4-Dimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This document provides immediate, essential guidance on the safe disposal of 3-(2,4-dimethylphenyl)propanoic acid (CAS Number: 1811-85-4), ensuring compliance with safety protocols and minimizing environmental impact.

Chemical Safety Overview

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] While comprehensive toxicological properties have not been fully determined, it is imperative to handle this compound with caution, utilizing appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[2]

Immediate Steps for Spills and Accidental Release

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Ensure Personal Protection : Wear a respirator, chemical-resistant gloves, safety goggles, and protective clothing.[2]

  • Contain the Spill : For solid material, carefully scoop it up. For liquid solutions, absorb the spill using an inert material.[2]

  • Collect and Store : Place the contained material into a suitable, labeled container for disposal.[2]

  • Decontaminate the Area : Ventilate the spill area and thoroughly wash the affected surface after the material has been collected.[2]

  • Personal Decontamination : If skin contact occurs, wash the affected area immediately with plenty of water.[2]

Proper Disposal Procedures

The appropriate disposal method for this compound depends on the concentration and quantity of the waste. Under no circumstances should this chemical be discharged directly into sewer systems or the environment.[3]

Small Quantities and Dilute Solutions

For very small quantities or dilute aqueous solutions of carboxylic acids (generally less than 10% concentration), neutralization may be a viable pre-disposal step.[4] However, this should only be performed if local regulations permit and the solution does not contain other hazardous materials.

Experimental Protocol for Neutralization of Dilute Solutions:

  • Dilution : Ensure the acidic solution is sufficiently dilute.

  • Neutralization : Slowly add a suitable base, such as sodium bicarbonate or sodium hydroxide solution, while stirring.[4]

  • pH Monitoring : Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.[4]

  • Target pH : The target pH for the neutralized solution should be between 5.5 and 9.0.[5]

  • Final Disposal : Once neutralized, the solution may be flushed down the drain with a large volume of water, in accordance with local regulations.[4][5]

Concentrated or Bulk Waste

Concentrated forms of this compound and larger quantities of waste must be treated as hazardous waste.

  • Packaging : Store the waste in its original container or a clearly labeled, sealed, and chemically compatible container.

  • Professional Disposal : Arrange for collection by a licensed professional waste disposal service.[6] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable destruction method.[6]

  • Contaminated Materials : Any materials used to clean up spills or that are otherwise contaminated with the acid should also be collected and disposed of as hazardous waste.[6]

Quantitative Disposal Guidelines

Waste Type Disposal Method Key Parameters
Dilute Aqueous Solution (<10%) Neutralization and Drain Disposal (pending local regulations)Final pH must be between 5.5 and 9.0. Must not contain other hazardous substances.
Concentrated or Solid Waste Hazardous Waste CollectionContact a licensed professional waste disposal service.
Contaminated Labware/Debris Hazardous Waste CollectionPackage securely and label clearly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste is_dilute Is the waste a dilute aqueous solution (<10%) and free of other hazardous materials? start->is_dilute neutralize Neutralize with a suitable base to a pH of 5.5-9.0. is_dilute->neutralize Yes hazardous_waste Collect in a labeled, sealed container for hazardous waste disposal. is_dilute->hazardous_waste No check_regulations Check local regulations for drain disposal of neutralized solutions. neutralize->check_regulations drain_disposal Dispose down the drain with copious amounts of water. check_regulations->drain_disposal Permitted check_regulations->hazardous_waste Not Permitted end End drain_disposal->end professional_disposal Arrange for pickup by a licensed professional waste disposal service. hazardous_waste->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-(2,4-dimethylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 3-(2,4-dimethylphenyl)propanoic Acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE.

Protection Type Specific Equipment Reason for Use
Eye and Face Protection Chemical safety goggles or a face shield in addition to goggles.[1][2]Protects against splashes and airborne particles that could cause serious eye damage.[1][2]
Hand Protection Nitrile or butyl rubber gloves.[1]Provides a barrier against skin contact, which can cause irritation.[3] Gloves should be inspected before use and disposed of properly after handling.[4]
Body Protection A standard laboratory coat must be worn.[2][5]Protects skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, an N95 or higher-rated respirator is recommended.[1][4]Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation :

    • Ensure a chemical fume hood or other local exhaust ventilation is operational.[6]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

    • Put on all required personal protective equipment as outlined in the table above.

  • Handling :

    • Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[7]

    • Avoid the formation of dust and aerosols.[7]

    • Use non-sparking tools to prevent ignition sources.[7]

    • Keep the container tightly closed when not in use.

  • Spill Management :

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

    • Do not attempt to neutralize acid spills with bases.[6]

  • Decontamination :

    • After handling, wash hands thoroughly with soap and water.[4]

    • Clean all contaminated surfaces and equipment.

    • Remove and dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused chemical and contaminated consumables, in a clearly labeled, suitable, and closed container.[4][7]

  • Storage of Waste :

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed professional waste disposal service.[4]

    • Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, or feed.[7]

  • Container Disposal :

    • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[7] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill as per local regulations.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh Chemical prep_gather->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon spill Spill Occurs handle_exp->spill cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe cleanup_spill Contain & Clean Spill spill->cleanup_spill Follow Spill Protocol cleanup_spill->cleanup_waste

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.